molecular formula C11H9NO4 B188011 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS No. 60693-31-4

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B188011
CAS No.: 60693-31-4
M. Wt: 219.19 g/mol
InChI Key: BEQRYKGDEGNALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a chemical reagent designed for research applications in bioconjugation. It functions as a heterobifunctional crosslinker, containing distinct reactive groups that allow for the selective linking of two different target molecules, such as a protein and an antibody or a small molecule drug and a polymer. This compound is closely related to 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS 58626-38-3), a molecule that features both an NHS ester and a maleimide group . The NHS ester (2,5-dioxopyrrolidin-1-yl) group is highly reactive towards primary amines (-NH₂), found in lysine residues or at the N-terminus of proteins, to form stable amide bonds. The reactive group in the benzoic acid moiety can be further chemically activated to target other functional groups, providing researchers with a versatile scaffold for developing custom crosslinking strategies. Its primary research value lies in fields like antibody-drug conjugate (ADC) development, protein-protein interaction studies, immobilization of biomolecules on solid supports, and polymer chemistry. As a specialized research chemical, this product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use . Researchers should handle this reagent with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard information . For optimal stability, it is recommended to store the product under an inert atmosphere and in a freezer, ideally at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQRYKGDEGNALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351143
Record name 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60693-31-4
Record name 3-(2,5-Bis(oxidanylidene)pyrrolidin-1-yl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
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Record name 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
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Record name 3-(2,5-BIS(OXIDANYLIDENE)PYRROLIDIN-1-YL)BENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid: A Bifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a heterobifunctional crosslinking reagent. It belongs to the family of N-succinimidyl esters, which are widely utilized in biomedical research and drug development. This compound contains two key functional groups: a succinimide group and a carboxylic acid on a benzoic acid scaffold. The succinimide moiety provides reactivity towards primary amine groups, while the carboxylic acid offers a handle for further chemical modification or for altering the solubility and pharmacokinetic properties of the resulting conjugate.

The primary application of this compound lies in its ability to covalently link molecules. It is particularly useful for the modification of proteins, peptides, and other biomolecules that possess accessible primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues. Its role as a linker is crucial in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized enzymes. The benzoic acid component of the molecule imparts rigidity to the linker, which can be advantageous in maintaining a defined distance and spatial orientation between the conjugated molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling in experimental settings.[1]

PropertyValue
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
CAS Number 60693-31-4
Appearance White powder
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO, DMF
IUPAC Name This compound

Mechanism of Action: Amine-Reactive Crosslinking

The utility of this compound as a bioconjugation reagent stems from the reactivity of the succinimide ring towards nucleophiles, particularly primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the succinimide ring. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and results in a very stable covalent linkage.

G cluster_reactants Reactants cluster_products Products Reagent This compound Conjugate Stable Amide Bond Formation (Biomolecule-NH-CO-Linker) Reagent->Conjugate reacts with Byproduct N-Hydroxysuccinimide Reagent->Byproduct releases Biomolecule Biomolecule with Primary Amine (R-NH₂) Biomolecule->Conjugate

Caption: Reaction of this compound with a primary amine.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool in various scientific disciplines.

  • Bioconjugation and Labeling: The most common application is the covalent modification of proteins, antibodies, and peptides. The succinimidyl group allows for the attachment of the benzoic acid moiety to these biomolecules. The carboxylic acid can then be used for further conjugation, for instance, to a solid support for immobilization, or to another molecule of interest.

  • Drug Delivery and Development: In the field of drug delivery, this linker can be used in the synthesis of antibody-drug conjugates (ADCs). The linker connects the antibody to a cytotoxic drug. The stability of the amide bond formed is crucial for preventing premature drug release in circulation. While not a complete N-hydroxysuccinimide (NHS) ester itself for direct conjugation, its derivatives are. The core structure is relevant in the broader context of ADC linker technology. Some commercial suppliers suggest its use in "healing drugs".[2]

  • Peptide Synthesis: this compound and its derivatives are also employed in peptide synthesis.[2] They can be used to introduce a benzoic acid group at a specific site in a peptide sequence, which can be useful for modifying the peptide's properties or for creating cyclic peptides.

Experimental Protocols

While a specific, detailed protocol for this compound is not extensively published, a general protocol for protein modification using a related N-hydroxysuccinimide (NHS) ester of a benzoic acid derivative can be followed. The following is a representative workflow.

Objective: To conjugate an NHS-activated benzoic acid derivative to a primary amine-containing protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NHS-activated benzoic acid derivative (e.g., N-succinimidyl benzoate) dissolved in an organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-activated benzoic acid derivative in DMSO or DMF to a high concentration (e.g., 10-100 mM).

  • Conjugation Reaction: Add a molar excess of the dissolved NHS ester to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing is recommended.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess reagent and byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the purified protein conjugate to determine the degree of labeling, for example, by UV-Vis spectroscopy or mass spectrometry.

G Start Start Protein_Prep Prepare Protein in Amine-Free Buffer Start->Protein_Prep End End Conjugation Mix Protein and NHS Ester (Molar Excess) Protein_Prep->Conjugation NHS_Prep Dissolve NHS Ester in DMSO/DMF NHS_Prep->Conjugation Incubate Incubate (RT or 4°C) Conjugation->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Analyze Conjugate (e.g., MS) Purify->Characterize Characterize->End

Caption: A general workflow for protein conjugation using an NHS ester.

Data Presentation

Quantitative data on the specific performance of this compound in various applications is not widely available in peer-reviewed literature. However, for a related compound, 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, a synthesis yield of 10% was reported when fusing anthranilic acid and methylsuccinic anhydride.[3] A more efficient, multi-step synthesis route for this related compound resulted in a quantitative yield in the final hydrogenation step.[3] For bioconjugation reactions involving NHS esters, conjugation efficiencies can vary widely depending on the specific reactants and conditions, but are often in the range of 40-60% or higher.

Conclusion

This compound is a valuable bifunctional linker for researchers in biochemistry, drug development, and materials science. Its amine-reactive succinimide group allows for stable covalent attachment to a wide range of biomolecules, while the carboxylic acid provides a versatile point for further modification or for tuning the properties of the conjugate. While detailed application-specific data for this particular molecule is sparse, its structural similarity to other well-characterized NHS-containing linkers provides a strong basis for its utility in creating novel bioconjugates for therapeutic, diagnostic, and research applications. As with any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired outcome.

References

An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a bifunctional molecule increasingly utilized in the fields of bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group and a succinimide ring, rendering it a valuable linker for covalently attaching molecules to proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and its application in bioconjugation, complete with detailed experimental protocols and logical workflows.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzoic acid molecule where the hydrogen at the 3-position of the benzene ring is substituted with a succinimide group. The succinimide is attached via its nitrogen atom to the aromatic ring.

Chemical Structure:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as a specific melting point and pKa, are not consistently reported in the literature and may require experimental determination for precise applications.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 60693-31-4[1]
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance White to off-white powder or crystals
Melting Point Not consistently reported. Benzoic acid melts at 122.3 °C and succinimide at 125-127 °C for reference.[2][3]
pKa Not explicitly reported. The pKa of benzoic acid is approximately 4.20. The electron-withdrawing nature of the succinimido group at the meta position is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.[4][5][6][7][8][9]
Solubility Expected to have limited solubility in water and better solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), similar to other N-aryl succinimides.[10][11]

Synthesis and Reactivity

Synthesis

This compound can be synthesized through the condensation reaction of 3-aminobenzoic acid and succinic anhydride. This reaction typically involves heating the two reactants, often in a solvent or neat, to form the corresponding succinamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final succinimide product.

General Synthetic Scheme:

Synthesis cluster_conditions Reactant1 3-Aminobenzoic Acid Intermediate Succinamic Acid Intermediate Reactant1->Intermediate Reactant2 Succinic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product - H₂O Heat Heat (Δ)

Figure 1: General synthesis of this compound.
Reactivity

The reactivity of this compound is characterized by its two primary functional groups:

  • Carboxylic Acid: The carboxylic acid group (-COOH) can be activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. This activation is typically achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is highly susceptible to nucleophilic attack by primary amines.

  • Succinimide Ring: The succinimide ring is generally stable under physiological conditions. However, the imide bonds can be susceptible to hydrolysis under strongly basic conditions.

Application in Bioconjugation

The primary application of this compound is as a linker molecule in bioconjugation. After activation of its carboxylic acid to an NHS ester, it can be used to covalently attach a payload (e.g., a drug, a fluorescent dye, or a biotin tag) to a biomolecule (e.g., an antibody, a protein, or a peptide) that possesses accessible primary amine groups, typically on lysine residues or the N-terminus.

General Workflow for Antibody-Drug Conjugate (ADC) Formation

This molecule can serve as a fundamental component in the construction of linkers for Antibody-Drug Conjugates (ADCs). The general workflow involves a multi-step process:

ADC_Workflow cluster_Linker_Prep Linker Preparation cluster_Antibody_Prep Antibody Preparation cluster_Conjugation Conjugation & Purification A This compound B Linker Activation (e.g., with Payload-NH₂ + EDC/NHS) A->B C Activated Linker-Payload Conjugate B->C G Conjugation Reaction (mAb + Activated Linker-Payload) C->G D Monoclonal Antibody (mAb) E Buffer Exchange (if necessary) to amine-free buffer, pH 7.2-8.5 D->E F Prepared mAb E->F F->G H Purification (e.g., Size Exclusion Chromatography) G->H I Antibody-Drug Conjugate (ADC) H->I

Figure 2: General workflow for ADC formation using a linker derived from this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental steps involving this compound in a bioconjugation workflow. Note: These are starting points and may require optimization for specific applications.

Protocol 1: Activation of this compound with N-Hydroxysuccinimide (NHS)

This protocol describes the formation of the NHS ester of this compound, making it reactive towards primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vial

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Addition of NHS: Add a slight molar excess of NHS (e.g., 1.1 to 1.5 equivalents) to the solution.

  • Initiation of Reaction: Add a molar excess of EDC (e.g., 1.5 to 2.0 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Time: Allow the reaction to proceed for 1-4 hours with gentle stirring. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Use of Activated Ester: The resulting solution containing the activated NHS ester is typically used immediately in the subsequent conjugation step without purification.

Protocol 2: Conjugation of the Activated Linker to an Antibody

This protocol outlines the conjugation of the pre-activated this compound NHS ester to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody solution (in an amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)

  • Activated this compound NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer. This pH range is optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis of the NHS ester.[12]

  • Conjugation Reaction: Add a calculated molar excess of the activated NHS ester solution to the antibody solution. The molar ratio of NHS ester to antibody will determine the degree of labeling (DOL) and should be optimized for the specific application. A typical starting point is a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[13] Protect the reaction from light if a photosensitive payload is attached.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will react with any unreacted NHS ester.[14][]

  • Purification: Purify the resulting antibody conjugate from excess linker, payload, and quenching reagents using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Conjugation_Workflow Start Start: Antibody in Amine-Containing Buffer Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) Start->Buffer_Exchange pH_Adjust Adjust pH to 8.0-8.5 with Bicarbonate Buffer Buffer_Exchange->pH_Adjust Add_NHS_Ester Add Activated Benzoic Acid NHS Ester pH_Adjust->Add_NHS_Ester Incubate Incubate (1-2h at RT or 2-4h at 4°C) Add_NHS_Ester->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify End End: Purified Antibody Conjugate Purify->End

Figure 3: Detailed experimental workflow for antibody conjugation.

Conclusion

This compound is a versatile and valuable tool for researchers in bioconjugation and drug development. Its straightforward synthesis and the well-established reactivity of its carboxylic acid group for activation make it an attractive linker component. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this molecule in creating novel bioconjugates for a wide range of research and therapeutic purposes. Careful optimization of reaction conditions, particularly pH and molar ratios, is crucial for achieving the desired degree of labeling and preserving the function of the target biomolecule.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a valuable bifunctional molecule often utilized as a linker in the development of complex bioconjugates and pharmaceuticals. This document details the underlying chemical principles, step-by-step experimental protocols, and robust purification methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3-aminobenzoic acid with succinic anhydride. The reaction proceeds in two conceptual stages: initial nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride to form an intermediate amic acid, followed by an intramolecular cyclization via dehydration to form the stable five-membered succinimide ring.[1] Elevated temperatures are generally required to drive the dehydration and cyclization to completion.[1]

Synthesis Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted succinimides from primary amines and cyclic anhydrides.

Materials:

  • 3-Aminobenzoic acid

  • Succinic anhydride

  • Glacial acetic acid (solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminobenzoic acid (1 equivalent) and succinic anhydride (1.1 equivalents).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, during which the product may begin to precipitate.

  • Pour the cooled mixture into a beaker of cold deionized water to induce further precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Dry the crude product under vacuum to a constant weight.

Synthesis Data
ParameterValueReference
Theoretical YieldCalculated based on the limiting reagentGeneral Stoichiometry
Actual Yield (Crude)Typically 70-85%Based on similar syntheses
AppearanceOff-white to pale yellow solidGeneral observation

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. The two primary methods for the purification of this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[2][3] For benzoic acid derivatives, water is often a suitable solvent due to the significant increase in solubility at elevated temperatures.[2][4]

Materials:

  • Crude this compound

  • Deionized water (or other suitable solvent)

  • Activated charcoal (optional, for color removal)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture to boiling while stirring.

  • Gradually add more hot deionized water until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

ParameterValueReference
Recovery RateTypically 60-80%General expectation for recrystallization
Purity>98% (by HPLC)Expected outcome
Melting PointTo be determined experimentallyStandard characterization
Column Chromatography

Column chromatography provides a higher degree of purification by separating compounds based on their differential adsorption to a stationary phase.[5] For compounds of moderate polarity like this compound, silica gel is a common stationary phase.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of acetonitrile, water, and a small amount of acid like phosphoric or acetic acid)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under vacuum.

ParameterValueReference
Stationary PhaseSilica Gel[5]
Mobile PhaseAcetonitrile/Water/AcidBased on HPLC of similar compounds[6]
Recovery RateTypically 50-70%General expectation for column chromatography
Purity>99% (by HPLC)Expected outcome

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Intermediate Amic Acid Intermediate 3-Aminobenzoic_Acid->Intermediate + Succinic Anhydride (Nucleophilic Attack) Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate Product This compound Intermediate->Product Heat (Δ) (Dehydration/Cyclization)

Caption: Synthesis of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Direct Purification Partially_Pure Partially Purified Product Recrystallization->Partially_Pure Yields solid Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product Partially_Pure->Column_Chromatography Further Purification

Caption: General purification workflow for the target compound.

Application in Bioconjugation

Bioconjugation_Pathway Target_Molecule This compound Activation Activation (e.g., with NHS/DCC) Target_Molecule->Activation NHS_Ester NHS Ester Derivative Activation->NHS_Ester Conjugate Protein-Linker Conjugate NHS_Ester->Conjugate Amide Bond Formation (pH 8.3-8.5) Protein Protein (with Lysine residue) Protein->Conjugate

Caption: Bioconjugation using the activated form of the title compound.

References

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a chemical compound of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its structure incorporates a benzoic acid moiety and an N-hydroxysuccinimide (NHS) ester, making it a valuable tool for covalently linking molecules. This guide provides a comprehensive overview of its chemical properties, and general applications, and includes protocols for its use in bioconjugation reactions.

Chemical Properties and Data

The fundamental chemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 60693-31-4[1][2]
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1][3]
IUPAC Name This compound[1]

Core Applications in Bioconjugation

While specific documented applications for this compound are not extensively detailed in publicly available literature, its chemical structure strongly suggests its utility as a crosslinking agent. The N-hydroxysuccinimide ester is highly reactive towards primary and secondary amines, commonly found in proteins (e.g., lysine residues) and other biomolecules. The benzoic acid group provides a site for further modification or can influence the solubility and spacing of the resulting conjugate.

The primary application of this compound is in the formation of stable amide bonds between molecules, a cornerstone of bioconjugation chemistry. This can be used to:

  • Label proteins and antibodies: Attaching fluorescent dyes, biotin, or reporter enzymes for detection and quantification.

  • Create antibody-drug conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Immobilize proteins: Covalently attaching enzymes or antibodies to solid supports for assays or biocatalysis.

  • Prepare biopolymers: Crosslinking polymers to form hydrogels for tissue engineering and drug delivery.

General Experimental Protocol: Amine Conjugation

The following is a generalized protocol for the conjugation of this compound to a protein containing primary amines. This protocol is based on the known reactivity of NHS esters and may require optimization for specific applications.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the Reagent: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

  • Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing is recommended.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Logical Workflow for Bioconjugation

The logical steps involved in a typical bioconjugation experiment using an NHS ester are outlined in the diagram below.

Bioconjugation_Workflow Reagent Dissolve NHS Ester in Organic Solvent Reaction Mix and Incubate Reagent->Reaction Biomolecule Prepare Biomolecule in Amine-Free Buffer Biomolecule->Reaction Quench Add Quenching Buffer Reaction->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: A typical workflow for bioconjugation using an NHS ester.

Signaling Pathway Diagram: A Conceptual Example

While this compound is a synthetic tool and not directly involved in natural signaling pathways, it can be used to create probes to study these pathways. For instance, it could be used to link a fluorescent molecule to a ligand that binds to a receptor tyrosine kinase (RTK), allowing for the visualization of receptor activation and downstream signaling.

The following diagram illustrates a simplified, conceptual signaling pathway that could be studied using probes synthesized with this crosslinker.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Fluorescently Labeled Ligand Ligand->RTK Binding Downstream Downstream Signaling (e.g., MAPK Pathway) Dimerization->Downstream Response Cellular Response Downstream->Response

Caption: A conceptual RTK signaling pathway for probe visualization.

References

An In-depth Technical Guide to the Solubility of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a key consideration for its application in research and drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside available qualitative information.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. For this compound, understanding its solubility in various organic solvents is essential for a range of applications, including chemical synthesis, purification, formulation of delivery systems, and in vitro/in vivo assay development.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the amount of compound available.

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability, particularly for compounds with low solubility.[2]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container. The amount of compound added should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a filter that does not interact with the compound or solvent) or centrifugation.

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy. A standard calibration curve should be prepared to ensure accurate quantification.

  • Data Reporting: The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Kinetic solubility measurements are higher-throughput and require less compound, making them suitable for early-stage drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Methodology using Turbidimetry:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate format.

  • Precipitation Induction: The dilutions are incubated for a set period to allow for precipitation of the compound.

  • Turbidity Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.[2]

Data Presentation

As quantitative data for this compound is not available, a template for presenting such data is provided below. Researchers can populate this table with their experimentally determined values.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Dichloromethane25Data not availableData not availableShake-Flask
Diethyl Ether25Data not availableData not availableShake-Flask
Ethyl Acetate25Data not availableData not availableShake-Flask
Acetonitrile25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Dimethylformamide (DMF)25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow A Start: Excess solid compound + Organic Solvent B Equilibration (e.g., 24-72h at constant T) A->B Agitation C Phase Separation (Filtration/Centrifugation) B->C D Saturated Solution (Clear Filtrate/Supernatant) C->D E Analytical Quantification (e.g., HPLC, UV-Vis) D->E Analysis of Concentration F End: Quantitative Solubility Data E->F

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not currently available in the literature, this guide provides the necessary experimental protocols for its determination. The shake-flask method is recommended for obtaining accurate thermodynamic solubility, while kinetic methods can be employed for higher-throughput screening. The qualitative solubility of a related compound suggests that this compound is likely to be soluble in common organic solvents such as dichloromethane, ether, and ethyl acetate. Accurate solubility data is paramount for the successful development and application of this compound in research and pharmaceutical contexts.

References

An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for covalently linking proteins and other biomolecules. Primary amines, found at the N-terminus of polypeptides and on the side chains of lysine residues, are abundant and readily accessible targets for conjugation, making amine-reactive chemistry a cornerstone of bioconjugation. This document details the chemistries of major classes of amine-reactive crosslinkers, offers a comparative analysis of their properties, provides detailed experimental protocols, and illustrates key processes with clear diagrams to inform experimental design and application in research and drug development.

Core Principles of Amine-Reactive Crosslinking

Amine-reactive crosslinking involves the reaction between an electrophilic group on the crosslinker and a nucleophilic primary amine on a biomolecule to form a stable covalent bond. The most common targets are the ε-amine of lysine residues and the α-amine at the N-terminus of a protein. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the presence of competing nucleophiles.

Major Amine-Reactive Chemistries

Several chemical groups are employed to target primary amines, with N-hydroxysuccinimide (NHS) esters and imidoesters being the most prevalent.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of a stable amide bond. The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0). A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency.

  • Imidoesters: These crosslinkers react with primary amines to form amidine bonds. This reaction is favored at a more alkaline pH (typically 8-10). A key feature of the resulting amidine bond is that it is protonated and positively charged at physiological pH, which can help preserve the native charge of the modified protein.

  • Aldehydes: Aldehydes react with primary amines to form a Schiff base, which can be subsequently reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on the reactivity of their functional groups and the nature of their spacer arm.

  • Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups. They are typically used in a single-step reaction to link molecules containing primary amines, making them suitable for studying protein-protein interactions and creating protein polymers. However, this can lead to a mixture of products, including intramolecular crosslinks and polymerization.

  • Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation. This provides greater control over the crosslinking process and minimizes the formation of unwanted polymers. A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.

  • Cleavable vs. Non-Cleavable Crosslinkers: Crosslinkers can be designed with spacer arms that are either cleavable or non-cleavable under specific conditions. Cleavable linkers, which may be sensitive to proteases, pH, or reducing agents, are useful for applications where the release of a conjugated molecule is desired, such as in antibody-drug conjugates (ADCs). Non-cleavable linkers provide a more stable linkage and are often used when the integrity of the crosslinked complex is paramount.

  • Water-Soluble vs. Water-Insoluble Crosslinkers: The solubility of a crosslinker is an important consideration. Water-soluble crosslinkers, often containing sulfonate groups (e.g., Sulfo-NHS esters), are ideal for reactions in aqueous buffers without the need for organic solvents and are generally membrane-impermeable. Water-insoluble crosslinkers can permeate cell membranes, making them suitable for intracellular crosslinking.

Quantitative Data Summary

The selection of an appropriate crosslinker is critical and depends on the specific application. The following tables summarize key quantitative parameters for common amine-reactive crosslinkers.

Table 1: General Properties of Amine-Reactive Chemistries
FeatureNHS EstersImidoestersAldehydes
Optimal pH Range 7.2 - 9.08.0 - 10.0~7.0 (Schiff base formation)
Resulting Bond AmideAmidineSecondary Amine (after reduction)
Bond Stability Very StableLess stable than amidesStable
Byproducts N-hydroxysuccinimideIsoureaWater
Cleavable Options YesYesNo
Table 2: Comparison of Common Bifunctional Amine-Reactive Crosslinkers
CrosslinkerTypeSpacer Arm Length (Å)Key Features
DSS (Disuccinimidyl suberate)Homobifunctional11.4Membrane permeable, commonly used for intracellular crosslinking.
BS³ (Bis(sulfosuccinimidyl) suberate)Homobifunctional11.4Water-soluble, membrane-impermeable, ideal for cell surface crosslinking.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional8.3Amine- and sulfhydryl-reactive, widely used for creating antibody-drug conjugates.
SDA (Succinimidyl 4,4'-azipentanoate)Heterobifunctional13.5Amine- and photoreactive, allows for capturing interactions upon UV activation.

Experimental Protocols

The following are generalized protocols for common applications of amine-reactive crosslinkers. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.

Protocol 1: General Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS or BS³)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5).

  • Homobifunctional NHS ester crosslinker (e.g., DSS or BS³).

  • Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents and equipment.

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) of interest in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO (for DSS) or directly in the reaction buffer (for BS³) to a final concentration of 10-25 mM.

  • Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final crosslinker concentration (a 20- to 500-fold molar excess is common).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed by mass spectrometry.

Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Sulfhydryl-containing molecule (Molecule-SH).

  • SMCC crosslinker.

  • Anhydrous DMSO or DMF.

  • Desalting column.

  • Reaction buffer for sulfhydryl reaction (e.g., PBS, pH 6.5-7.5).

Procedure: Step 1: Maleimide-Activation of Protein-NH₂

  • Prepare Protein-NH₂: Dissolve Protein-NH₂ in the reaction buffer at 1-10 mg/mL.

  • Prepare SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to the reaction buffer for the sulfhydryl reaction.

Step 2: Conjugation to Molecule-SH

  • Prepare Molecule-SH: Ensure the sulfhydryl-containing molecule is ready for conjugation. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

  • Reaction: Add the purified maleimide-activated Protein-NH₂ to the Molecule-SH. Incubate for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted molecules.

Protocol 3: Protein Immobilization on an Amine-Reactive Surface

This protocol describes the covalent attachment of a protein to a surface pre-activated with NHS esters.

Materials:

  • NHS-ester activated surface (e.g., coated plate or beads).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking/quenching buffer (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5).

  • Washing buffer (e.g., PBS with 0.05% Tween 20).

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the immobilization buffer at a suitable concentration (e.g., 10-100 µg/mL).

  • Immobilization: Apply the protein solution to the NHS-ester activated surface. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Washing: Wash the surface thoroughly with the washing buffer to remove non-covalently bound protein.

  • Blocking: Add the blocking buffer to the surface and incubate for 30 minutes at room temperature to deactivate any remaining NHS ester groups.

  • Final Wash: Wash the surface again with the washing buffer and then with deionized water. The surface with the immobilized protein is now ready for use.

Visualizations

Chemical Reaction Diagrams

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

Caption: Reaction of an imidoester with a primary amine to form an amidine bond.

Experimental Workflow Diagram

experimental_workflow A 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) B 2. Prepare Fresh Crosslinker Stock Solution A->B C 3. Add Crosslinker to Protein Solution (Molar Excess) B->C D 4. Incubate at Room Temperature or 4°C C->D E 5. Quench Reaction with Amine-Containing Buffer (e.g., Tris) D->E F 6. Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: General experimental workflow for protein crosslinking with an amine-reactive reagent.

Signaling Pathway Example: EGFR Dimerization

Crosslinkers are valuable tools for studying protein-protein interactions within signaling pathways. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding is a critical step in initiating downstream signaling. The membrane-impermeable crosslinker BS³ can be used to capture this interaction on the cell surface.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR1 EGFR Monomer EGF->EGFR1 EGFR2 EGFR Monomer EGF->EGFR2 EGFR_Dimer EGFR Dimer (Crosslinked with BS³) EGFR1->EGFR_Dimer Dimerization EGFR2->EGFR_Dimer Dimerization P1 Autophosphorylation EGFR_Dimer->P1 P2 Downstream Signaling (e.g., MAPK Pathway) P1->P2

Caption: Use of a crosslinker to study ligand-induced EGFR dimerization and signaling.

Conclusion

The choice of an amine-reactive crosslinker is a critical decision in experimental design. This guide has provided a comparative overview of the most common classes of these reagents, highlighting their chemical properties, reactivity, and the stability of the bonds they form. By carefully considering the quantitative data and experimental protocols presented

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid for Bioconjugation

This guide provides a comprehensive overview of this compound, a key reagent in the field of bioconjugation. It is designed to furnish beginners with the fundamental knowledge and practical protocols required to effectively utilize this compound in their research and development endeavors.

Introduction

This compound, also known as N-Succinimidyl 3-benzoate (SBA), is a chemical crosslinker widely employed in bioconjugation. Its utility stems from the presence of an N-hydroxysuccinimide (NHS) ester functional group. This group exhibits high reactivity towards primary amines, which are readily available on biomolecules such as proteins (at the N-terminus and on the side chains of lysine residues), enabling the formation of stable amide bonds. This covalent linkage is central to many applications in diagnostics, proteomics, and the development of antibody-drug conjugates (ADCs).

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]

Quantitative Data Summary

For effective experimental design, a clear understanding of the physicochemical properties of this compound is crucial. The following tables summarize key quantitative data.

PropertyValueSource
Molecular Formula C₁₁H₉NO₄PubChem
Molecular Weight 219.19 g/mol [2]
Appearance White to off-white powderGeneric
Solubility Soluble in organic solvents like DMSO and DMF; poorly soluble in water.Generic

Table 1: Physicochemical Properties of this compound

The stability of the NHS ester is highly dependent on the pH of the reaction environment. Hydrolysis, the reaction with water, is a competing process to the desired aminolysis (reaction with the amine). Higher pH increases the rate of both reactions, but the rate of aminolysis is generally favored.

pHTemperature (°C)Half-life of NHS EsterSource
7.004-5 hours[1]
8.04~1 hour[1]
8.6410 minutes[1]
9.0Room TemperatureMinutes[1]

Table 2: Hydrolytic Stability of NHS Esters as a Function of pH

Chemical Reaction Mechanism

The core of bioconjugation with this compound is the reaction of its NHS ester with a primary amine on a biomolecule.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Below are detailed methodologies for a typical bioconjugation experiment using this compound.

Materials:

  • Biomolecule (e.g., antibody, protein) containing primary amines

  • This compound (SBA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5. It is critical to use amine-free buffers such as PBS, MES, or HEPES. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Protocol:

  • Preparation of Biomolecule:

    • Dissolve the biomolecule in the conjugation buffer to a desired concentration (typically 1-10 mg/mL).

    • If the biomolecule is in a buffer containing primary amines, it must be exchanged into the conjugation buffer using dialysis or a desalting column.

  • Preparation of SBA Stock Solution:

    • Immediately before use, dissolve the SBA in anhydrous DMF or DMSO to a concentration of 10-20 mM. The NHS ester is susceptible to hydrolysis, so the stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the SBA stock solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency and reduce protein degradation.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted SBA is quenched.

  • Purification of the Conjugate:

    • Remove unreacted SBA, the NHS byproduct, and the quenching reagent by size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, equilibrate the column with a suitable storage buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the conjugated biomolecule, which will elute in the void volume.

    • For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of the desired storage buffer with several buffer changes.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G A 1. Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) C 3. Add Molar Excess of SBA to Biomolecule A->C B 2. Prepare Fresh Stock Solution of SBA in Anhydrous DMSO/DMF B->C D 4. Incubate at RT (30-60 min) or 4°C (2-4 hours) C->D E 5. Quench Reaction with Tris or Glycine D->E F 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) E->F G 7. Characterize Conjugate (e.g., Spectrophotometry, SDS-PAGE, Mass Spectrometry) F->G

Caption: A typical experimental workflow for bioconjugation with SBA.

Conclusion

This compound is a versatile and efficient reagent for the modification of biomolecules. By understanding its chemical properties and following established protocols, researchers can successfully generate stable bioconjugates for a wide array of applications. Careful control of reaction conditions, particularly pH, and thorough purification of the final product are paramount to achieving reproducible and reliable results. This guide provides the foundational knowledge for beginners to confidently embark on their bioconjugation experiments.

References

Navigating the Safe Handling of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document amalgamates safety data from structurally related compounds, namely benzoic acid and N-hydroxysuccinimide (NHS) esters, to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

It is imperative to handle this compound with the caution afforded to substances with unknown toxicological properties.

The following table summarizes the known hazards associated with benzoic acid, which should be considered as potential hazards for this compound.

Hazard ClassHazard Statement
Skin IrritationCauses skin irritation. [1][2]
Eye Damage/IrritationCauses serious eye damage. [1][2]
Specific Target Organ Toxicity (Repeated Exposure)Causes damage to lungs through prolonged or repeated exposure by inhalation. [1]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not extensively documented. The following table provides key properties of benzoic acid as a reference.

PropertyValue (for Benzoic Acid)
AppearanceWhite crystalline solid [3]
Melting Point122.4 °C [3]
SolubilitySlightly soluble in water [3][4]
Density1.2659 g/cm³ at 15 °C [3]

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure experimental integrity.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Wear impervious gloves, such as nitrile or latex, to prevent skin contact.

  • Body Protection: A laboratory coat must be worn to protect clothing and skin.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a suitable respiratory mask should be worn.

General Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A General Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting, from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Verification b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Work Area (Fume Hood) b->c d Weighing of Compound c->d e Dissolution in Appropriate Solvent d->e f Reaction Setup and Execution e->f g Quenching and Workup f->g h Decontamination of Glassware and Surfaces g->h i Waste Disposal (as per institutional guidelines) h->i

Standard laboratory workflow for handling chemical compounds.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures, based on the known effects of benzoic acid, should be taken immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.

Spill Management and Disposal

Spill Cleanup:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE.

  • For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any new or modified procedure is undertaken. Always consult your institution's safety guidelines and protocols.

References

Methodological & Application

Application Notes: Protein Labeling with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is an amine-reactive compound that utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently label proteins. The NHS ester functional group reacts efficiently with primary amines (-NH₂), which are predominantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] This reaction forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] This method is widely adopted in biochemical studies due to its reliability and ease of use.[3] The introduced benzoic acid moiety can serve as a structural probe or a point of attachment for further modifications. Successful and efficient labeling depends on several critical parameters, including pH, buffer composition, and the molar ratio of the labeling reagent to the protein.

Principle of Labeling

The core mechanism involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester. This reaction displaces the N-hydroxysuccinimide, which is an effective leaving group, resulting in the formation of a stable amide linkage.[2] The efficiency of this reaction is highly dependent on pH. The optimal pH range is typically between 7.2 and 8.5.[4] Below this range, the amine group is protonated and thus less nucleophilic, while at a higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired labeling reaction.[4][5]

Key Experimental Parameters

Optimizing the reaction conditions is crucial for achieving the desired degree of labeling (DOL) while maintaining protein function. The following table summarizes the key parameters and their recommended ranges for labeling proteins with NHS esters like this compound.

ParameterRecommended Range/ValueNotes
Molar Ratio (Label:Protein) 5:1 to 20:1A titration is recommended to find the optimal ratio for the specific protein and desired DOL. An 8-fold molar excess is a common starting point for mono-labeling.[5]
pH 7.2 - 8.5 (Optimal: 8.3-8.5)The reaction is strongly pH-dependent. At lower pH, the reaction is slow; at higher pH, hydrolysis of the NHS ester is rapid.[4][5]
Buffer System Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES)Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the protein for the label.[4] 0.1 M sodium bicarbonate is a common choice.[5]
Protein Concentration ≥ 2 mg/mLHigher protein concentrations favor the bimolecular labeling reaction over the competing unimolecular hydrolysis of the NHS ester.[4]
Reaction Temperature 4°C to Room Temperature (~25°C)Reactions are typically run for 1-4 hours at room temperature or can be performed overnight at 4°C to minimize hydrolysis and for unstable proteins.[4][6]
Reaction Time 0.5 - 4 hoursCan be extended to overnight at 4°C.[4] Longer times may be needed at lower temperatures.[3]
NHS Ester Solvent Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use in a dry, water-miscible organic solvent to prevent premature hydrolysis.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage p_prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) nhs_prep 2. Prepare Label Solution (Dissolve NHS ester in anhydrous DMSO) mix 3. Mix Protein and Label (Vortex gently) incubate 4. Incubate (1-2 hours at RT or overnight at 4°C) mix->incubate purify 5. Purify Conjugate (Size exclusion chromatography) incubate->purify analyze 6. Analyze (Optional) (Determine Degree of Labeling) purify->analyze store 7. Store Labeled Protein (4°C short-term, -20°C to -80°C long-term) analyze->store

Caption: Workflow for protein labeling with an NHS ester.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

1. Materials and Reagents

  • Protein of interest

  • This compound (NHS ester)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or other amine-free buffer such as 0.1 M phosphate buffer)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]

  • Purification Column: Desalting column (e.g., Sephadex G-25) or spin column appropriate for the protein size[7]

  • Elution Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the purified protein

2. Procedure

2.1. Preparation of Protein Solution

  • Prepare a solution of the protein to be labeled at a concentration of 2-10 mg/mL in the Labeling Buffer.[4][5]

  • If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Labeling Buffer via dialysis or buffer exchange column.

2.2. Preparation of NHS Ester Stock Solution NOTE: The NHS ester is moisture-sensitive. Prepare this solution immediately before starting the labeling reaction.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[7] Vortex briefly to ensure it is fully dissolved.[8]

2.3. Labeling Reaction

  • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess).

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the NHS ester stock solution.[7]

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[3][9]

2.4. Purification of the Labeled Protein

  • Prepare a desalting or gel filtration column according to the manufacturer's instructions, equilibrating it with the desired Elution Buffer (e.g., PBS).[9]

  • Immediately after the incubation period, load the entire reaction mixture onto the equilibrated column.[8]

  • Elute the labeled protein with the Elution Buffer. The labeled protein conjugate will typically elute first, followed by the smaller, unreacted free label molecules.

  • Collect the fractions containing the protein. The protein-containing fractions can often be identified by their color (if the label is a dye) or by monitoring the absorbance at 280 nm.

2.5. Storage of the Labeled Protein

  • Determine the concentration of the labeled protein.

  • For short-term storage, keep the protein at 4°C.[9]

  • For long-term storage, it is recommended to add a cryoprotectant (like glycerol), aliquot the conjugate into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C.[9][10] Always protect the labeled protein from direct light.[10]

References

Step-by-Step Guide for Antibody Conjugation Using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the conjugation of antibodies with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for the modification of primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) in biomolecules to form stable amide bonds.[1][2][3][4][5] This procedure is applicable for creating antibody conjugates for various applications, including immunoassays, in vivo imaging, and the development of antibody-drug conjugates (ADCs).

The reaction's efficiency is highly dependent on several factors, including pH, temperature, and the molar ratio of the reactants. A slightly alkaline pH (typically 8.0-8.5) is optimal for the reaction, as it deprotonates the primary amines, increasing their nucleophilicity.[2][3][5] However, at higher pH, the hydrolysis of the NHS ester is accelerated, which can reduce conjugation efficiency.[2][3][5] Therefore, careful control of the reaction conditions is crucial for reproducible and efficient conjugation.

Following the conjugation reaction, the removal of unreacted this compound and byproducts is essential. Common purification methods include size-exclusion chromatography (gel filtration), dialysis, and ultrafiltration.[1][6] The choice of purification method depends on the scale of the reaction and the specific properties of the antibody conjugate.

Characterization of the final conjugate is a critical step to ensure its quality and functionality. The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody, is a key parameter that is typically determined using UV-Vis spectrophotometry. Further characterization by methods such as mass spectrometry and chromatography can provide more detailed information on the conjugate's homogeneity and purity.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
Antibody (e.g., IgG)VariousN/A
This compoundVariousN/A
Anhydrous Dimethyl Sulfoxide (DMSO)VariousN/A
Sodium Bicarbonate (NaHCO₃)VariousN/A
Sodium Chloride (NaCl)VariousN/A
Phosphate-Buffered Saline (PBS), pH 7.4VariousN/A
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)VariousN/A
Spin Desalting ColumnsVariousN/A
UV-Vis SpectrophotometerVariousN/A
Preparation of Buffers and Solutions
  • Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3): Dissolve 8.4 g of sodium bicarbonate in 900 mL of deionized water. Adjust the pH to 8.3 using 1 M HCl or 1 M NaOH. Bring the final volume to 1 L with deionized water.

  • Quenching Buffer (1 M Tris-HCl, pH 8.0): Prepare a 1 M solution of Tris base and adjust the pH to 8.0 with concentrated HCl.

  • Antibody Solution: The antibody should be in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins like BSA. If necessary, dialyze the antibody against PBS overnight at 4°C. The recommended antibody concentration is between 2-10 mg/mL.[7]

  • This compound Stock Solution (10 mM): Allow the vial of this compound to warm to room temperature before opening. Dissolve the required amount in anhydrous DMSO to prepare a 10 mM stock solution. This solution should be prepared fresh immediately before use.[6]

Antibody Conjugation Procedure
  • Prepare the Antibody: Dilute the antibody to the desired concentration (e.g., 5 mg/mL) in the Conjugation Buffer.

  • Calculate Reagent Volumes: Determine the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of a 10 to 20-fold molar excess of the NHS ester to the antibody is recommended.

    • Example Calculation: For 1 mg of a 150 kDa IgG antibody in 200 µL of buffer:

      • Moles of Antibody = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of NHS ester (for 20-fold excess) = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

      • Volume of 10 mM NHS ester solution = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL

  • Reaction: Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

Purification of the Antibody Conjugate
  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS, pH 7.4.

    • Collect the fractions containing the purified antibody conjugate, which will elute first. The smaller, unconjugated molecules will elute later.

  • Spin Desalting Columns: For smaller scale reactions, spin desalting columns can be used according to the manufacturer's instructions for rapid buffer exchange and removal of small molecules.

Characterization of the Antibody Conjugate

Determination of the Degree of Labeling (DOL):

The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the attached molecule (if it has a chromophore). Since this compound itself does not have a strong absorbance in the visible range, this method is more applicable when this linker is used to attach a chromophoric molecule.

If the attached molecule does not have a distinct absorbance, other methods like mass spectrometry can be used to determine the DOL.

For a general estimation when a dye is attached via the linker, the following formulas can be used:

  • Concentration of Antibody (M) = [A₂₈₀ - (A_max_ of dye × CF)] / ε_protein_

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max_ of dye = Absorbance of the conjugate at the maximum absorption wavelength of the dye

    • CF = Correction factor (A₂₈₀ of the free dye / A_max_ of the free dye)

    • ε_protein_ = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

  • Concentration of Dye (M) = A_max_ of dye / ε_dye_

    • ε_dye_ = Molar extinction coefficient of the dye at its λ_max_

  • DOL = Concentration of Dye / Concentration of Antibody

Quantitative Data Summary

The following tables provide representative data for typical antibody conjugation reactions. Note that the optimal conditions may vary depending on the specific antibody and the desired DOL.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[7]
Molar Ratio (NHS Ester : Antibody)5:1 to 20:1A higher ratio generally leads to a higher DOL.
Reaction pH8.0 - 8.5Balances amine reactivity and NHS ester hydrolysis.[2][3][5]
Reaction TemperatureRoom TemperatureCan be performed at 4°C for longer incubation times if the antibody is sensitive.
Reaction Time1 - 4 hoursLonger times may be needed for lower temperatures or pH.

Table 2: Example of Expected Degree of Labeling (DOL)

Molar Ratio (NHS Ester : Antibody)Expected DOL
5:11 - 3
10:13 - 5
20:15 - 8

Note: This data is illustrative and based on general NHS ester conjugation. The actual DOL should be determined experimentally.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization A Prepare Antibody (Dialysis if needed) C Mix Antibody and NHS Ester (pH 8.3) A->C B Prepare NHS Ester Solution (10 mM in DMSO) B->C D Incubate (1-2h, RT) C->D E Size-Exclusion Chromatography D->E F UV-Vis Spectroscopy (Determine DOL) E->F G Store Conjugate (4°C or -20°C) F->G

Caption: Experimental workflow for antibody conjugation.

Reaction_Mechanism Antibody Antibody-NH2 (Primary Amine) NHS_Ester This compound (NHS Ester) Antibody->NHS_Ester pH 8.0-8.5 Conjugate Antibody-NH-CO-Benzoic Acid (Stable Amide Bond) Antibody->Conjugate + NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide

Caption: Reaction mechanism of NHS ester with a primary amine.

References

Application Notes and Protocols for Cell Surface Protein Labeling using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is an amine-reactive compound featuring a N-hydroxysuccinimide (NHS) ester functional group. This reagent is designed for the covalent labeling of proteins and other biomolecules containing primary amines (-NH₂), such as the N-terminus of polypeptides and the side chains of lysine residues. The NHS ester reacts with these primary amines under mild pH conditions (typically 7.2-8.5) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[1] Due to its chemical properties, it can be used to label cell surface proteins on living cells, providing a powerful tool for studying protein localization, trafficking, and interactions, which are critical aspects of drug development and cellular research.

The benzoic acid moiety provides a unique chemical handle that can be used for further modifications or for altering the charge and hydrophobicity of the labeled protein. This application note provides detailed protocols for using this compound for cell surface protein labeling, subsequent cell viability assessment, and downstream proteomic analysis.

Principle of Reaction

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Data Presentation

The following tables present representative quantitative data obtained from studies using NHS-ester-based reagents for cell surface protein labeling. While this data was not generated using this compound specifically, it provides a strong indication of the expected performance of this class of reagents.

Table 1: Representative Labeling Efficiency of Cell Surface Proteins on Lymphocytes using a Sulfo-NHS-ester. [2][3]

Reagent Concentration (mg/mL)Mean Fluorescence Intensity (MFI)Labeling Efficiency (%)
0.1284.0 ± 11.4>90
0.5482.7 ± 9.8>90
1.0632.1 ± 46.0>90

Table 2: Representative Cell Viability of Lymphocytes After Cell Surface Labeling with a Sulfo-NHS-ester. [2]

TreatmentCell Viability (%)
Unlabeled Control98 ± 2
Labeled Cells97 ± 3

Table 3: Representative Proteomic Analysis of Cell Surface Proteins Labeled with NHS-Ester-Biotin. [4]

MetricResult
Total Plasma Membrane Proteins Identified585
NHS-Biotin Labeled Proteins Identified534
Overlap with Plasma Membrane Proteome91.3%

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. Reagent Stock Solution:

  • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Note: NHS esters are moisture-sensitive. Warm the vial to room temperature before opening to prevent condensation.

1.2. Labeling Buffer:

  • Phosphate-Buffered Saline (PBS), pH 8.0. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

1.3. Quenching Buffer:

  • 1 M Tris-HCl, pH 7.5 or 100 mM glycine in PBS.

Protocol 2: Cell Surface Protein Labeling

This protocol is suitable for cells in suspension. For adherent cells, the labeling can be performed directly in the culture plate.

  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

    • Resuspend the cells at a concentration of approximately 1 x 10⁶ to 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[5]

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[5]

    • Incubate the reaction mixture for 30 minutes at room temperature or on ice.[5] Incubation at 4°C can help to reduce the internalization of the labeling reagent.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]

  • Final Wash:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or proteomic analysis.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed labeled and unlabeled (control) cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the unlabeled control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Downstream Analysis cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest add_reagent Add this compound harvest->add_reagent incubate Incubate add_reagent->incubate quench Quench Reaction incubate->quench wash_labeled Wash Labeled Cells quench->wash_labeled viability Cell Viability Assay wash_labeled->viability proteomics Proteomic Analysis (LC-MS/MS) wash_labeled->proteomics imaging Microscopy / Flow Cytometry wash_labeled->imaging

Caption: Experimental workflow for cell surface protein labeling.

EGFR_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Transcription->Proliferation

References

Application Notes and Protocols for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid as a versatile linker in the development of targeted drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). The protocols detailed below offer step-by-step guidance for the conjugation of this linker to antibodies and amine-containing payloads, characterization of the resulting conjugate, and assessment of its stability.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation chemistry. Its architecture features two key reactive moieties: an N-Hydroxysuccinimide (NHS) ester and a carboxylic acid on a rigid benzoic acid backbone. The NHS ester provides high reactivity towards primary amines, such as the side chains of lysine residues on antibodies, forming stable amide bonds. The carboxylic acid group serves as a versatile handle for the attachment of a drug or payload, typically after activation. The rigid aromatic spacer can influence the stability and pharmacokinetic properties of the resulting conjugate.

The primary application of this linker is in the construction of ADCs, a promising class of cancer therapeutics. ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells, thereby minimizing systemic toxicity. The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload at the target site.

Principle of the Method

The synthesis of an ADC using this compound typically follows a two-step sequential conjugation strategy. First, the linker is conjugated to an amine-containing drug molecule. This is achieved by activating the carboxylic acid of the benzoic acid moiety, commonly using carbodiimide chemistry to form an active ester, which then reacts with a primary or secondary amine on the drug. In the second step, the NHS ester of the linker-drug construct is reacted with the primary amine groups of lysine residues on the monoclonal antibody. This reaction results in the formation of a stable amide bond, covalently attaching the drug to the antibody. The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the efficacy and safety of the ADC.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a generic amine-containing drug to this compound.

Materials:

  • This compound

  • Amine-containing drug (Payload-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents for purification (e.g., Dichloromethane, Methanol)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to form the activated NHS ester of the benzoic acid moiety.

  • Conjugation to the Amine-Containing Drug:

    • In a separate flask, dissolve the amine-containing drug (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Add the activated linker solution dropwise to the drug solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the Drug-Linker Conjugate:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Drug-Linker conjugate.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the purified Drug-Linker construct to a monoclonal antibody.

Materials:

  • Purified Drug-Linker conjugate

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Anhydrous DMSO

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or TFF.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the Drug-Linker conjugate in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the Drug-Linker stock solution to the antibody solution with gentle stirring. A typical molar excess of the Drug-Linker is 5-10 fold over the antibody. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted Drug-Linker and other small molecules using a desalting column or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λ_max).

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[1]

    • The average DAR is the molar ratio of the drug to the antibody.[1]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drugs, as each drug-linker addition increases the hydrophobicity of the antibody.[2]

    • This technique provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[2]

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC can determine the molecular weights of the different drug-loaded species, allowing for precise DAR calculation.[3]

    • Peptide mapping after enzymatic digestion can identify the specific lysine residues that have been conjugated.

2. Analysis of Aggregation:

  • Size Exclusion Chromatography (SEC):

    • SEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

3. Assessment of In Vitro Stability:

  • Plasma Stability Assay:

    • Incubate the ADC in human or mouse plasma at 37°C for various time points.

    • At each time point, analyze the samples by an appropriate method (e.g., ELISA to measure intact ADC, LC-MS to measure released drug) to determine the rate of drug deconjugation.

Data Presentation

ParameterMethodTypical ResultReference
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy3.5 - 4.5[1]
Hydrophobic Interaction Chromatography (HIC)Distribution of DAR 0, 2, 4, 6, 8[2]
Mass Spectrometry (MS)Average DAR of 3.8[3]
Purity (Monomer Content) Size Exclusion Chromatography (SEC)>95%
In Vitro Plasma Stability ELISA / LC-MS>90% intact ADC after 7 days in human plasma

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_drug Step 1: Drug-Linker Synthesis cluster_adc_synthesis Step 2: ADC Synthesis Linker 3-(2,5-Dioxopyrrolidin-1-yl) benzoic acid Activation Activate Carboxylic Acid (EDC/NHS) Linker->Activation Drug Amine-containing Drug (Payload-NH₂) Conjugation1 Amide Bond Formation Drug->Conjugation1 Activation->Conjugation1 Purified_Linker_Drug Purified Drug-Linker Conjugation1->Purified_Linker_Drug Conjugation2 NHS Ester Reaction (Lysine Conjugation) Purified_Linker_Drug->Conjugation2 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation2 Quenching Quenching Conjugation2->Quenching Purification Purification (SEC/TFF) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC ADC_Characterization cluster_quality_attributes Critical Quality Attributes cluster_analytical_methods Analytical Methods ADC Purified ADC DAR Drug-to-Antibody Ratio (DAR) ADC->DAR Purity Purity & Aggregation ADC->Purity Stability Stability ADC->Stability UV_Vis UV-Vis Spectroscopy DAR->UV_Vis Average HIC Hydrophobic Interaction Chromatography (HIC) DAR->HIC Distribution MS Mass Spectrometry (MS) DAR->MS Precise SEC Size Exclusion Chromatography (SEC) Purity->SEC Plasma_Assay Plasma Stability Assay Stability->Plasma_Assay

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the antibody's specificity, the drug's potency, and the chemical linker that connects them. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a bifunctional linker that plays a crucial role in modern ADC development. This molecule features a N-hydroxysuccinimide (NHS) ester group and a carboxylic acid. The NHS ester facilitates covalent attachment to primary amines, such as the lysine residues on the surface of a monoclonal antibody, forming a stable amide bond.[2][3] The carboxylic acid moiety serves as a versatile handle for the attachment of a cytotoxic payload, typically through the formation of an amide or ester bond.

This document provides detailed application notes and experimental protocols for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody to generate a functional ADC.

Materials and Reagents

ReagentSupplierCatalog Number
This compoundVariouse.g., BOC Sciences 60693-31-4
Amine-containing cytotoxic drugUser-defined-
Monoclonal Antibody (mAb)User-defined-
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher22980
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Anhydrous Dichloromethane (DCM)Sigma-Aldrich270997
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
0.1 M MES Buffer, pH 6.0Boston BioProductsIBB-151
Hydroxylamine hydrochlorideSigma-Aldrich55459
Size-Exclusion Chromatography (SEC) Columne.g., GE HealthcareSephadex G-25
Hydrophobic Interaction Chromatography (HIC) Columne.g., Tosoh BioscienceTSKgel Butyl-NPR

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing cytotoxic drug.

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Filter the reaction mixture to remove the DCU precipitate.

  • The filtrate containing the activated NHS ester of the linker can be used directly in the next step or evaporated to dryness under reduced pressure and stored under inert gas at -20°C for future use.

2. Conjugation to the Amine-Containing Drug:

  • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous Dimethylformamide (DMF).

  • Add the solution of the activated linker from the previous step to the drug solution.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2 equivalents), to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude drug-linker conjugate is then purified using flash column chromatography or preparative HPLC to obtain the pure product.

  • Characterize the purified drug-linker conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the conjugation of the NHS-ester functionalized drug-linker to the primary amines of the monoclonal antibody.

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. This can be achieved using a desalting column or dialysis.

  • Adjust the concentration of the antibody to 5-10 mg/mL in PBS.

2. Conjugation Reaction:

  • Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the desired molar excess of the drug-linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker to the antibody.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours. The optimal time and temperature should be determined empirically for each specific antibody and drug-linker.

3. Purification of the Antibody-Drug Conjugate:

  • After the incubation period, remove the unreacted drug-linker and solvent by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

  • Collect the fractions containing the purified ADC. The ADC will elute in the void volume.

4. Characterization of the Antibody-Drug Conjugate:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

  • Purity and Aggregation: Analyze the purified ADC by Size-Exclusion Chromatography (SEC-HPLC) to assess its purity and the presence of aggregates.

  • In vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Data Presentation

Table 1: Recommended Molar Ratios for Drug-Linker Synthesis

ReagentMolar Equivalents
This compound1.0
N-Hydroxysuccinimide (NHS)1.1
N,N'-Dicyclohexylcarbodiimide (DCC)1.1
Amine-containing Drug1.0
N,N-Diisopropylethylamine (DIPEA)2.0

Table 2: Recommended Conditions for Antibody Conjugation

ParameterRecommended Range
Antibody Concentration5-10 mg/mL
Reaction BufferPBS, pH 7.4
Molar Excess of Drug-Linker5-10 fold
Reaction Temperature4°C to Room Temperature
Reaction Time1-6 hours

Table 3: Example Characterization Data for a Synthesized ADC

ParameterResult
Average DAR (by HIC)3.8
Monomer Purity (by SEC)>95%
Aggregates (by SEC)<2%
In vitro IC50 (nM)15

Visualizations

ADC_Mechanism_of_Action cluster_cell ADC Antibody-Drug Conjugate Receptor Antigen Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow cluster_linker_drug Part 1: Drug-Linker Synthesis cluster_adc Part 2: ADC Synthesis and Characterization Linker This compound Activation Activate Carboxylic Acid (DCC, NHS) Linker->Activation Conjugation1 Conjugate to Drug Activation->Conjugation1 Drug Amine-containing Cytotoxic Drug Drug->Conjugation1 Purification1 Purify Drug-Linker Conjugation1->Purification1 Conjugation2 Conjugate Drug-Linker to Antibody Purification1->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Purification2 Purify ADC (SEC) Conjugation2->Purification2 Characterization Characterize ADC (DAR, Purity, Potency) Purification2->Characterization

Caption: Experimental workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Protein Biotinylation using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in life sciences. The remarkably strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin is harnessed for a multitude of applications, including protein purification, immobilization, and the detection of protein-protein interactions. This document provides detailed application notes and protocols for the biotinylation of proteins using a derivative of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, which contains an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of a protein, forming a stable amide bond.

The use of a this compound-based linker provides a rigid spacer arm, which can be advantageous in certain applications by minimizing steric hindrance and ensuring the accessibility of the biotin moiety for binding to avidin or streptavidin.

Principle of the Reaction

The biotinylation reaction with a this compound-biotin conjugate occurs via a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the biotin-linker moiety to the protein, and the release of N-hydroxysuccinimide.

Key Experimental Parameters

The success and efficiency of the biotinylation reaction are dependent on several critical parameters. These should be optimized for each specific protein and application to achieve the desired degree of labeling without compromising protein function.

ParameterRecommended RangeNotes
Molar Ratio (Biotin Reagent:Protein) 1:1 to 20:1A higher molar excess can increase the degree of biotinylation but may also lead to multiple biotin labels per protein, potentially affecting protein activity or leading to aggregation. For controlled, single-site biotinylation, a lower ratio is preferable. For dilute protein solutions (<2 mg/mL), a higher molar excess (e.g., ≥20-fold) may be required.[1][2]
Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[1]
Reaction pH 7.0 - 8.5The reaction is most efficient at a slightly alkaline pH where primary amines are deprotonated and thus more nucleophilic. Buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer are recommended. Amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.
Reaction Temperature 4°C to 25°C (Room Temperature)Reactions at room temperature are faster (typically 30-60 minutes).[1] Performing the reaction at 4°C can be beneficial for sensitive proteins, though it will require a longer incubation time (2 hours to overnight).
Incubation Time 30 minutes to overnightThe optimal time depends on the temperature and the desired degree of labeling. Shorter times are typically used at room temperature, while longer incubations are common at 4°C.
Solvent for Biotin Reagent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester is susceptible to hydrolysis. It is crucial to dissolve the biotinylation reagent in an anhydrous solvent immediately before use.[3]

Experimental Workflow

The overall workflow for protein biotinylation consists of several key stages, from preparation of the protein and biotinylation reagent to the final purification and analysis of the biotinylated product.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Biotinylation Biotinylation Reaction (Incubate) Protein_Prep->Biotinylation Reagent_Prep Reagent Preparation (Dissolve in DMSO/DMF) Reagent_Prep->Biotinylation Purification Purification (Desalting/Dialysis) Biotinylation->Purification Analysis Analysis (Quantification) Purification->Analysis

Figure 1. General workflow for protein biotinylation.

Detailed Experimental Protocols

Protocol 1: Biotinylation of a Purified Protein

This protocol provides a general procedure for the biotinylation of a protein in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-biotin conjugate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer by dialysis or using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Preparation of the Biotinylation Reagent:

    • Allow the vial of the this compound-biotin conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the biotinylation reagent in anhydrous DMF or DMSO. For example, a 10 mg/mL or 10 mM solution.

  • Biotinylation Reaction:

    • Calculate the volume of the biotinylation reagent stock solution required to achieve the desired molar excess over the protein.

    • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding a quenching buffer that contains primary amines, such as Tris, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and by-products using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for estimating the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Establish a baseline absorbance by measuring the absorbance of the HABA/Avidin solution at 500 nm.

  • Add a known amount of the biotinylated protein to the HABA/Avidin solution.

  • Biotin will displace HABA from avidin, causing a decrease in absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated based on a standard curve or by using the extinction coefficient of the HABA-avidin complex.

Signaling Pathway and Logical Relationships

The core of the biotinylation process is the chemical reaction between the NHS ester and a primary amine on the protein. This leads to the formation of a stable conjugate that can then be used in various downstream applications based on the biotin-avidin interaction.

Biotinylation_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Primary Amine (-NH2) Reaction Nucleophilic Acyl Substitution (pH 7.0-8.5) Protein->Reaction Biotin_NHS This compound-Biotin (NHS Ester) Biotin_NHS->Reaction Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction->Biotinylated_Protein NHS N-hydroxysuccinimide (By-product) Reaction->NHS

Figure 2. Reaction mechanism of protein biotinylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency - Presence of primary amines in the protein buffer. - Hydrolysis of the NHS-ester biotin reagent. - Suboptimal pH of the reaction buffer. - Insufficient molar ratio of biotin reagent to protein.- Perform buffer exchange into an amine-free buffer. - Prepare the biotin reagent solution fresh in anhydrous solvent. - Ensure the reaction buffer pH is between 7.0 and 8.5. - Increase the molar excess of the biotin reagent.
Protein Precipitation - High degree of biotinylation leading to aggregation. - Protein instability under reaction conditions.- Reduce the molar ratio of the biotin reagent. - Decrease the incubation time or perform the reaction at a lower temperature (4°C).
Loss of Protein Activity - Biotinylation of a critical lysine residue in the active site.- Reduce the molar ratio of the biotin reagent to favor single-site labeling. - Consider alternative biotinylation chemistries that target other functional groups (e.g., sulfhydryls).

Conclusion

Biotinylation of proteins using this compound-biotin conjugates is a robust and versatile technique. By carefully optimizing the reaction conditions, researchers can achieve efficient and controlled labeling of their protein of interest for a wide array of downstream applications in basic research and drug development. The protocols and guidelines provided herein serve as a starting point for developing a successful biotinylation strategy.

References

Application Notes and Protocols for Fluorescent Dye Conjugation to Peptides using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of fluorescent dyes to peptides utilizing N-hydroxysuccinimide (NHS) ester chemistry, with a specific focus on the application of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid as a linker for creating a custom NHS-ester activated dye.

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development.[1][2][3] They are crucial for a wide range of applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and in vivo imaging.[2][4][] The covalent attachment of a fluorescent dye to a peptide allows for sensitive detection and tracking of the peptide's localization, interactions, and fate in biological systems.[1][4][]

One of the most common and efficient methods for labeling peptides is through the use of N-hydroxysuccinimide (NHS) esters.[6][7][8][9] NHS esters react with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form stable amide bonds.[7][9] This document provides detailed protocols for peptide labeling using a generic NHS-ester functionalized dye and a specific two-step protocol involving the use of this compound to first activate an amine-containing dye before conjugation.

Principle of the Method

The conjugation chemistry is based on the reaction between the succinimidyl ester of the dye and a primary amine on the peptide. The NHS ester is an activated form of a carboxylic acid, which readily reacts with nucleophilic primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[9]

The reaction is highly dependent on pH.[8][10][11] The optimal pH for the reaction is typically between 8.0 and 9.0.[10][11] Below this range, the amine group is protonated and thus less nucleophilic, leading to a slower reaction rate. Above this pH range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[10][11]

Caption: Chemical reaction of an NHS-ester with a peptide's primary amine.

Application Notes

Advantages of NHS-Ester Chemistry:

  • High Reactivity and Specificity: NHS esters show high reactivity towards primary amines under mild conditions.[7]

  • Stable Amide Bond: The resulting amide bond is very stable.[7][10]

  • Commercially Available Reagents: A wide variety of fluorescent dyes are commercially available in their NHS-ester activated form.

Critical Parameters for Successful Conjugation:

ParameterRecommendationRationale
pH 8.0 - 9.0Optimizes the nucleophilicity of the primary amine while minimizing hydrolysis of the NHS ester.[10][11]
Buffer 0.1 M Sodium Bicarbonate or 50 mM Borate BufferBuffers should be free of primary amines (e.g., Tris or glycine) which would compete for reaction with the NHS ester.[10]
Solvent Anhydrous DMF or DMSOUsed to dissolve the often hydrophobic NHS-ester functionalized dyes before adding to the aqueous peptide solution.[10][11]
Molar Ratio 8 to 20-fold molar excess of dye to peptideA molar excess of the dye is typically used to ensure efficient labeling, especially for mono-labeling.[10]
Temperature Room temperature or 4°CRoom temperature for a few hours or 4°C overnight are common incubation conditions.[11][12]
Peptide Purity >95%High peptide purity is essential to avoid labeling of impurities.

Potential Challenges:

  • Non-specific Labeling: If the peptide contains multiple primary amines (N-terminus and lysine side chains), the labeling may not be site-specific.[9] Selective protection of amines can be employed during peptide synthesis to achieve site-specific labeling.[13]

  • Hydrolysis of NHS Ester: The NHS ester can hydrolyze in aqueous solutions, especially at high pH.[11] It is crucial to prepare the dye solution immediately before use.

  • Solubility Issues: Some fluorescent dyes are hydrophobic and can cause aggregation of the labeled peptide. The use of linkers like PEG can improve solubility.[10]

Purification and Characterization:

  • Purification: Removal of unreacted dye and other impurities is critical. Size-exclusion chromatography (e.g., Sephadex G-25) is suitable for removing small molecules from the larger labeled peptide.[10] For high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice as it can separate labeled from unlabeled peptide.[10]

  • Characterization: The success of the conjugation can be confirmed by:

    • UV-Vis Spectroscopy: To determine the dye-to-peptide ratio by measuring the absorbance of the dye and the peptide.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the dye by observing the mass increase of the peptide.[10]

    • Analytical RP-HPLC: To assess the purity of the final labeled peptide.[10]

Experimental Protocols

Protocol 1: General Conjugation of a Peptide with a Commercial NHS-Ester Functionalized Dye

This protocol describes the labeling of a peptide containing a primary amine with a generic NHS-ester activated fluorescent dye.

Materials and Reagents:

  • Peptide with at least one primary amine

  • NHS-ester functionalized fluorescent dye

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Sephadex G-25) or RP-HPLC system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester functionalized dye in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Calculation of Reagents: Calculate the required amount of dye using the desired molar excess (typically 8-20 fold).

  • Labeling Reaction: Slowly add the calculated volume of the dye stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Size-Exclusion Chromatography: To remove unreacted dye, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute in the void volume.

    • RP-HPLC: For higher purity, purify the labeled peptide using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Purity: Analyze the purified fractions by analytical RP-HPLC.

    • Identity: Confirm the molecular weight of the labeled peptide by mass spectrometry.

    • Quantification: Determine the concentration and dye-to-peptide ratio using UV-Vis spectrophotometry.

Protocol 2: Two-Step Conjugation using this compound

This protocol describes a two-step process where an amine-containing fluorescent dye is first activated with this compound to generate an NHS-ester functionalized dye, which is then conjugated to the peptide.

Step 1: Activation of an Amine-Containing Fluorescent Dye

Materials and Reagents:

  • Amine-containing fluorescent dye

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous DMF or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve the amine-containing fluorescent dye and a slight molar excess (1.1 equivalents) of this compound in anhydrous DMF or DCM.

  • Add 2-3 equivalents of TEA or DIEA to the solution.

  • Add 1.1 equivalents of DCC to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • The resulting solution containing the NHS-ester activated dye can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Conjugation of the Activated Dye to the Peptide

Follow the procedure outlined in Protocol 1 , using the newly synthesized NHS-ester functionalized dye solution from Step 1.

Visualizations

G Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Peptide_Prep Prepare Peptide Solution Mix Mix Peptide and Dye Solutions Peptide_Prep->Mix Dye_Prep Prepare NHS-Ester Dye Solution Dye_Prep->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Crude Product HPLC RP-HPLC Quench->HPLC Crude Product UV_Vis UV-Vis Spectroscopy SEC->UV_Vis MS Mass Spectrometry SEC->MS Anal_HPLC Analytical RP-HPLC SEC->Anal_HPLC HPLC->UV_Vis HPLC->MS HPLC->Anal_HPLC

Caption: Overall experimental workflow for peptide labeling.

G Two-Step Labeling Workflow cluster_step1 Step 1: Dye Activation cluster_step2 Step 2: Peptide Conjugation Reactants1 Amine-Dye + this compound + DCC Reaction1 React in Organic Solvent Reactants1->Reaction1 Product1 NHS-Ester Activated Dye Reaction1->Product1 Reactants2 NHS-Ester Activated Dye + Peptide Product1->Reactants2 Reaction2 React in Aqueous Buffer (pH 8-9) Reactants2->Reaction2 Product2 Fluorescently Labeled Peptide Reaction2->Product2

Caption: Two-step labeling workflow using a linker.

References

Application Notes and Protocols for Immobilizing Enzymes on Surfaces with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical process in various biotechnological applications, including drug development, diagnostics, and biocatalysis. The covalent attachment of enzymes to solid supports enhances their stability, allows for reusability, and simplifies downstream processing.[1][2][3] 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a heterobifunctional crosslinker that can be utilized for this purpose. This molecule contains a carboxyl group that can be activated and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the enzyme surface to form stable amide bonds.[4][5]

This document provides detailed application notes and protocols for the immobilization of enzymes on surfaces using this compound, leveraging the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of Immobilization

The immobilization strategy involves the covalent linkage of enzymes to a surface functionalized with primary amines. The process using this compound can be conceptualized in two main steps:

  • Surface Functionalization: The carboxylic acid group of this compound is activated using EDC and NHS and then reacted with an amine-functionalized surface. This results in a surface decorated with NHS esters.

  • Enzyme Conjugation: The NHS ester-functionalized surface is then incubated with the enzyme. The primary amine groups (e.g., from lysine residues) on the enzyme surface nucleophilically attack the NHS esters, forming stable amide bonds and covalently immobilizing the enzyme.

A critical factor in this process is the competition between the desired aminolysis (reaction with the enzyme) and the hydrolysis of the NHS ester in aqueous solutions.[4] The efficiency of the coupling is pH-dependent, with optimal conditions for NHS ester reactions with primary amines typically between pH 7 and 8.[4]

Data Presentation

The following table summarizes representative quantitative data for enzyme activity and stability after immobilization using EDC/NHS chemistry, which is the underlying principle for the application of this compound.

EnzymeSupport MaterialImmobilization MethodKey FindingsReference
EsteraseGold NanoparticlesEDC/NHS couplingImmobilized enzyme retained significant activity.[6]
UreaseGold NanoparticlesEDC/NHS couplingSuccessful dual-enzyme immobilization.[6]
CellulaseEudragit L-100EDC/NHS couplingImmobilization improved thermal stability.[4]
VariousTitaniumEDC/NHS couplingSuccessful protein immobilization on metallic surfaces.[7]
LipasePorous SilicaCross-linkingHigher enzyme activity and reduced leaching compared to non-covalent methods.[8][9]

Experimental Protocols

Herein are detailed protocols for the immobilization of enzymes on an amine-functionalized surface using this compound.

Protocol 1: Surface Functionalization with this compound

Materials:

  • Amine-functionalized support (e.g., aminosilanized glass slides, amine-coated microplates, or nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessels

  • Orbital shaker or rocker

Procedure:

  • Prepare a stock solution of the linker: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Prepare the activation solution: In a reaction vessel, dissolve EDC (final concentration ~0.2 M) and NHS (final concentration ~0.07 M) in the Activation Buffer.

  • Activate the linker: Add the this compound stock solution to the EDC/NHS solution. The final concentration of the linker should be optimized for the specific application.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Functionalize the surface: Immerse the amine-functionalized support in the activated linker solution.

  • Incubate: Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.

  • Wash the surface: Remove the support from the solution and wash it thoroughly with the Wash Buffer to remove any unreacted linker and byproducts. The surface is now functionalized with NHS esters and ready for enzyme immobilization.

Protocol 2: Enzyme Immobilization on the Functionalized Surface

Materials:

  • NHS ester-functionalized support (from Protocol 1)

  • Enzyme of interest

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Storage Buffer: Buffer appropriate for the specific enzyme, may contain stabilizers like glycerol.

  • Reaction vessels

  • Orbital shaker or rocker

Procedure:

  • Prepare the enzyme solution: Dissolve the enzyme in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL). The optimal concentration should be determined empirically.

  • Immobilize the enzyme: Immerse the NHS ester-functionalized support in the enzyme solution.

  • Incubate: Allow the immobilization reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction: Remove the support from the enzyme solution and immerse it in the Quenching Buffer for 30-60 minutes at room temperature to block any unreacted NHS esters.

  • Wash the immobilized enzyme: Wash the support extensively with the Coupling Buffer to remove any non-covalently bound enzyme.

  • Store the immobilized enzyme: Store the support with the immobilized enzyme in the appropriate Storage Buffer at 4°C or as recommended for the specific enzyme.

Mandatory Visualizations

Signaling Pathway of Enzyme Immobilization

G Chemical Pathway for Enzyme Immobilization cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Enzyme Conjugation AmineSurface Amine-Functionalized Surface (-NH2) ActivatedLinker Activated Linker (-NHS ester and activated -COOH) AmineSurface->ActivatedLinker Reacts with Linker This compound (-COOH and -NHS ester) EDC_NHS EDC / NHS Linker->EDC_NHS Activation EDC_NHS->ActivatedLinker Forms NHSSurface NHS Ester-Functionalized Surface ActivatedLinker->NHSSurface Results in Enzyme Enzyme (-NH2) NHSSurface->Enzyme Reacts with ImmobilizedEnzyme Immobilized Enzyme (Stable Amide Bond) Enzyme->ImmobilizedEnzyme Forms

Caption: Chemical pathway for enzyme immobilization.

Experimental Workflow

G Experimental Workflow for Enzyme Immobilization start Start prep_surface Prepare Amine- Functionalized Surface start->prep_surface functionalize Incubate Surface with Activated Linker prep_surface->functionalize prep_linker Prepare Activated Linker Solution (Linker + EDC/NHS) prep_linker->functionalize wash1 Wash Surface functionalize->wash1 immobilize Incubate Functionalized Surface with Enzyme wash1->immobilize prep_enzyme Prepare Enzyme Solution prep_enzyme->immobilize quench Quench Unreacted NHS Esters immobilize->quench wash2 Wash to Remove Unbound Enzyme quench->wash2 store Store Immobilized Enzyme wash2->store end End store->end G Key Component Relationships Surface Solid Support (e.g., Nanoparticle, Microplate) AmineGroup Amine Group (-NH2) Surface->AmineGroup Functionalized with CarboxylGroup Carboxyl Group (-COOH) AmineGroup->CarboxylGroup Reacts with (via EDC/NHS) Linker This compound Linker->CarboxylGroup Contains NHS_Ester NHS Ester Linker->NHS_Ester Contains AmideBond1 Amide Bond 1 CarboxylGroup->AmideBond1 Forms EnzymeAmine Enzyme Amine Group (e.g., Lysine) NHS_Ester->EnzymeAmine Reacts with Enzyme Enzyme Enzyme->EnzymeAmine Contains AmideBond2 Amide Bond 2 EnzymeAmine->AmideBond2 Forms

References

Application Notes and Protocols for Labeling Oligonucleotides with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical labeling of amino-modified oligonucleotides with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. This N-hydroxysuccinimide (NHS) ester reagent facilitates the covalent attachment of a benzoic acid moiety to a primary amine on an oligonucleotide via a stable amide bond. This modification introduces a terminal aromatic carboxylic acid group, which can be utilized for a variety of downstream applications in research and drug development.

The addition of a benzoic acid group can serve multiple purposes, including the introduction of a hydrophobic domain, acting as a rigid spacer arm, or providing a handle for further chemical modifications. This labeling strategy is particularly useful for applications where a non-fluorescent, structurally defined modification is required to study oligonucleotide-biomolecule interactions or to enhance the physicochemical properties of oligonucleotide-based therapeutics.

Chemical Principle

The labeling reaction is based on the highly efficient and specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine. The amine group, typically introduced at the 5' or 3' terminus of an oligonucleotide via a modifier phosphoramidite during synthesis, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.5-9.0) to ensure the primary amine is deprotonated and thus maximally nucleophilic.

Applications

Oligonucleotides labeled with this compound can be employed in a range of applications, including:

  • Drug Development: The benzoic acid moiety can modulate the lipophilicity of antisense oligonucleotides or siRNAs, potentially influencing their biodistribution, cellular uptake, and interaction with serum proteins.[1][2]

  • Biophysical Studies: The introduction of a defined small molecule allows for the investigation of how such modifications affect the hybridization properties, thermal stability (Tm), and conformational structure of DNA and RNA duplexes.

  • Material Science: Benzoic acid-labeled oligonucleotides can be used for the functionalization of surfaces or nanoparticles, where the aromatic group can participate in π-π stacking interactions or the carboxylic acid can be used for further coupling reactions.

  • Affinity Assays: The modified oligonucleotide can be used as a ligand in affinity-based assays to study interactions with proteins that recognize aromatic or carboxylic acid functionalities.

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide (desalted or purified)

  • This compound (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Sodium Borate buffer (pH 8.5)

  • 3 M Sodium Acetate

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™ or equivalent) or HPLC system for purification

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is designed for a 0.2 µmol scale synthesis of an amine-modified oligonucleotide.

1. Oligonucleotide Preparation:

  • Dissolve the lyophilized amino-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).
  • Ensure the oligonucleotide has been converted to a sodium salt form, as ammonium salts from synthesis can interfere with the labeling reaction.[2] This can be achieved by a preliminary ethanol precipitation.

2. NHS Ester Preparation:

  • Prepare a fresh solution of this compound in anhydrous DMF or DMSO. For a 10-fold molar excess, dissolve approximately 5.2 mg of the NHS ester (MW ~261.22 g/mol ) in 50 µL of anhydrous solvent.
  • Note: NHS esters are moisture-sensitive. Always use anhydrous solvents and handle the reagent promptly.

3. Conjugation Reaction:

  • Add the NHS ester solution to the oligonucleotide solution.
  • Vortex the mixture gently and incubate at room temperature for 2-4 hours with gentle agitation. The reaction can also be left overnight at 4°C.

4. Purification of the Labeled Oligonucleotide:

  • The labeled oligonucleotide can be purified from excess NHS ester and byproducts using several methods:
  • Ethanol Precipitation: Add 50 µL of 3 M Sodium Acetate and 1.5 mL of ice-cold 100% ethanol. Mix well and place at -20°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes. Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol and centrifuge again. Remove the supernatant and air-dry the pellet briefly before resuspending in nuclease-free water or buffer.
  • Desalting Column: Use a size-exclusion chromatography column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions to separate the labeled oligonucleotide from smaller molecules.[2]
  • High-Performance Liquid Chromatography (HPLC): For the highest purity, reversed-phase HPLC is recommended. Use a C18 column with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

Characterization of the Labeled Oligonucleotide

The success of the labeling reaction can be confirmed by:

  • Mass Spectrometry (MALDI-TOF or ESI): The molecular weight of the labeled oligonucleotide will increase by the mass of the benzoic acid moiety minus the NHS group.

  • Reversed-Phase HPLC: The labeled oligonucleotide will have a longer retention time than the unlabeled, amino-modified precursor due to the increased hydrophobicity of the benzoic acid group.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the labeling of an amino-modified oligonucleotide with this compound based on typical NHS ester conjugation reactions. Actual results may vary depending on the oligonucleotide sequence, purity, and reaction conditions.

ParameterTypical ValueMethod of DeterminationNotes
Labeling Efficiency > 90%RP-HPLC, Mass SpectrometryCalculated from the ratio of labeled to unlabeled oligonucleotide.
Overall Yield 50-80%UV-Vis Spectroscopy (A260)Dependent on the purification method used.
Purity > 95%RP-HPLCPurity of the final product after purification.
Stability of Conjugate StableRP-HPLC over timeThe amide bond formed is highly stable under physiological conditions.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Oligo Amino-Modified Oligonucleotide Reaction Reaction Mixture Oligo->Reaction in Buffer NHS 3-(2,5-Dioxopyrrolidin-1-yl) benzoic acid NHS->Reaction in Solvent Solvent Anhydrous DMF/DMSO Buffer Bicarbonate Buffer (pH 8.5) Purify Purification (HPLC / Desalting) Reaction->Purify 2-4h @ RT Analysis Characterization (MS / HPLC) Purify->Analysis FinalProduct Benzoic Acid-Labeled Oligonucleotide Analysis->FinalProduct

Caption: Experimental workflow for labeling oligonucleotides.

reaction_mechanism cluster_reactants Reactants cluster_products Products Oligo_Amine Oligonucleotide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Oligo_Amine->Intermediate Nucleophilic Attack NHS_Ester NHS-Benzoic Acid NHS_Ester->Intermediate Labeled_Oligo Oligonucleotide-NH-CO-Benzoic Acid (Stable Amide Bond) Intermediate->Labeled_Oligo Elimination NHS_Leaving_Group N-Hydroxysuccinimide (Byproduct) Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of NHS ester with a primary amine.

References

Application Notes and Protocols for Peptide Mapping Studies Using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in biotechnology and pharmaceutical development for the comprehensive characterization of protein therapeutics. It involves the enzymatic or chemical cleavage of a protein into smaller peptides, which are then separated and identified, typically by liquid chromatography-mass spectrometry (LC-MS). This method provides detailed information about the primary amino acid sequence and post-translational modifications (PTMs) of a protein.

Chemical labeling of peptides prior to mass spectrometry analysis can aid in their detection and quantification. N-hydroxysuccinimide (NHS) esters are widely used reagents that react primarily with the primary amino groups of peptides and proteins, namely the N-terminal α-amino group and the ε-amino group of lysine residues, to form stable amide bonds.

This document provides detailed application notes and protocols for the use of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, an NHS-ester functionalized molecule, in peptide mapping studies. The introduction of a benzoic acid moiety upon labeling can be utilized for various purposes, including altering the chromatographic behavior of peptides or for subsequent analytical derivatization.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Poorly soluble in water; soluble in organic solvents such as DMF and DMSO.[2][3]
Reactivity The N-hydroxysuccinimide ester group is reactive towards primary amines at slightly alkaline pH. The reagent is susceptible to hydrolysis, especially at high pH.[4]

Principle of Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester of this compound. This results in the formation of a stable amide bond between the peptide and the 3-carboxybenzoyl moiety, with the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the amine is deprotonated and sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5]

Quantitative Data Summary

The efficiency of peptide labeling with this compound is dependent on several experimental parameters. The following table summarizes typical reaction conditions and expected outcomes based on general NHS ester chemistry. It is important to note that optimal conditions should be determined empirically for each specific protein or peptide.

ParameterRecommended RangeExpected Outcome/Rationale
Molar Excess of Reagent 5 to 20-fold over peptideA molar excess ensures efficient labeling, driving the reaction to completion. Higher excess may be needed for complex protein digests.[4]
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. Lower pH leads to protonated, non-reactive amines, while higher pH increases hydrolysis of the reagent.[4][5]
Temperature 4°C to 25°C (Room Temperature)Lower temperatures (4°C) can be used for overnight incubations to minimize degradation of sensitive peptides, while room temperature reactions are faster (1-4 hours).
Reaction Time 1 - 4 hours at RT; Overnight at 4°CSufficient time for the labeling reaction to proceed to completion.
Labeling Efficiency > 95% (with optimization)High labeling efficiency is achievable with optimized conditions. This can be quantified by comparing the intensities of labeled and unlabeled peptides in the mass spectrum.
Amino Acid Specificity Primary Amines (Lysine, N-terminus)NHS esters show high selectivity for primary amines.[6][7][8] Some reactivity with other nucleophilic residues (e.g., serine, threonine, tyrosine) can occur, particularly at higher pH and with large excess of the reagent.[9]

Experimental Protocols

Protocol 1: In-Solution Labeling of a Protein Digest for Peptide Mapping

This protocol describes the labeling of a complex peptide mixture obtained from the enzymatic digestion of a protein.

Materials:

  • Protein digest (e.g., tryptic digest)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0. Note: Avoid buffers containing primary amines, such as Tris.

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Desalting columns (e.g., C18 spin columns)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Preparation of Reagent Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive, so use of anhydrous solvent is critical.

  • Sample Preparation:

    • Ensure the protein digest is in the Reaction Buffer at a concentration of 1-5 mg/mL. If the sample is in a different buffer, perform a buffer exchange using a desalting column.

  • Labeling Reaction:

    • Calculate the required amount of the labeling reagent. A 10-fold molar excess is a good starting point.

    • Add the calculated volume of the this compound stock solution to the peptide solution.

    • Vortex the mixture gently and incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagent and byproducts by desalting the labeled peptide mixture using a C18 spin column or other suitable method.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, labeled peptides in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS to identify the labeled peptides and determine the sites of modification.

Protocol 2: Peptide Mapping Workflow from Intact Protein

This protocol outlines the complete workflow from an intact protein to the analysis of labeled peptides.

Materials:

  • Purified protein of interest

  • Denaturation Buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Alkylating Agent: 0.5 M Iodoacetamide (IAA)

  • Enzyme for digestion (e.g., Trypsin, Lys-C)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • All materials listed in Protocol 1

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the protein in the Denaturation Buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.

    • Perform a buffer exchange into the Digestion Buffer to remove the denaturant and alkylating agent.

  • Enzymatic Digestion:

    • Add the protease (e.g., trypsin) at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

  • Digestion Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Labeling:

    • Adjust the pH of the peptide solution to 8.0 with a suitable buffer (e.g., by adding a concentrated phosphate or bicarbonate buffer).

    • Proceed with the labeling reaction as described in Protocol 1, steps 1-5.

  • LC-MS/MS Analysis:

    • Analyze the purified, labeled peptides by LC-MS/MS as described in Protocol 1, step 6.

Visualizations

cluster_reaction Chemical Reaction Peptide Peptide with Primary Amine (N-terminus or Lysine side chain) Labeled_Peptide Labeled Peptide (Stable Amide Bond) Peptide->Labeled_Peptide + Reagent Reagent This compound Byproduct N-hydroxysuccinimide Reagent->Byproduct Reacts with Peptide

Caption: Chemical reaction of a peptide with this compound.

cluster_workflow Experimental Workflow Start Start: Purified Protein Denature_Reduce_Alkylate Denaturation, Reduction & Alkylation Start->Denature_Reduce_Alkylate Buffer_Exchange Buffer Exchange Denature_Reduce_Alkylate->Buffer_Exchange Digestion Enzymatic Digestion Buffer_Exchange->Digestion Labeling Labeling with Reagent Digestion->Labeling Quench Quench Reaction Labeling->Quench Cleanup Sample Cleanup (Desalting) Quench->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis & Peptide Identification LC_MS->Data_Analysis

Caption: Experimental workflow for peptide mapping using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (NHS-BA) conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield with this compound is very low. What are the most common causes?

Low conjugation yield is a frequent issue that can often be attributed to one of the following key areas: reagent quality, reaction conditions (especially pH), buffer composition, and the properties of your target molecule.[1][2] A primary culprit is the hydrolysis of the NHS ester, which competes with the desired reaction with primary amines.[1][3][4]

Q2: What is the optimal pH for my conjugation reaction, and why is it so critical?

The optimal pH for most N-hydroxysuccinimide (NHS) ester coupling reactions is between 7.2 and 8.5.[3][5][6] This pH range represents a crucial balance. The primary amine on your target molecule needs to be deprotonated to act as a nucleophile and react with the NHS ester. However, as the pH increases, the rate of hydrolysis of the NHS ester also accelerates significantly, which deactivates it.[6][7] At a pH below 7, the reaction will be very slow as most primary amines will be protonated.

Q3: Can I use any buffer for my conjugation reaction?

No, it is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible because they will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.[1][2] Recommended amine-free buffers include phosphate, bicarbonate, and borate buffers.[3][5]

Q4: How should I handle and store my this compound?

Proper handling and storage are vital to maintain the reactivity of your NHS ester. It should be stored desiccated and protected from moisture.[8] Before opening, allow the container to warm to room temperature to prevent condensation. It is highly recommended to dissolve the NHS ester in an anhydrous (dry) water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2][7] Do not store NHS esters in solution, particularly in aqueous solutions, as they will hydrolyze over time.[2]

Q5: My protein precipitates after adding the dissolved NHS ester. What can I do?

Protein precipitation can occur if the concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester is too high in the final reaction mixture.[1] Aim to keep the final concentration of the organic solvent below 10%. Additionally, excessive modification of the protein can alter its properties and lead to aggregation.[1] Consider reducing the molar excess of the NHS ester in your reaction.

Troubleshooting Guide

Issue 1: Consistently Low or No Conjugate Formation
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure your this compound is stored correctly under dry conditions. Prepare fresh stock solutions in anhydrous DMSO or DMF right before the experiment.[1] You can test the activity of your NHS ester by intentionally hydrolyzing it with a base and measuring the release of N-hydroxysuccinimide (NHS) at 260 nm.[2]
Incorrect Buffer pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5][6] Use a calibrated pH meter.
Incompatible Buffer Ensure you are using an amine-free buffer like phosphate, bicarbonate, or borate.[3][5] If your sample is in a buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[1]
Degraded Solvent If using DMF, be aware that it can degrade over time to form dimethylamine, which will react with your NHS ester.[9] If your DMF has a "fishy" odor, do not use it.[7] Use high-purity, anhydrous grade solvents.[2]
Issue 2: Inconsistent Conjugation Yields
Possible Cause Recommended Solution
Variable Reagent Activity Always prepare fresh solutions of the NHS ester for each experiment. Avoid using previously prepared and stored solutions.[2]
Fluctuations in Reaction Conditions Maintain consistent reaction times and temperatures. Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C.[3][5] For sensitive proteins, performing the reaction at 4°C for a longer period may yield better results.
Inaccurate Quantitation Use a reliable method to quantify the degree of labeling and conjugation yield.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][4]
7.4Room Temp.~128-166 minutes[10]
8.6410 minutes[3][4]
9.0Room Temp.~5-9 minutes[10]

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/Value
Molar Ratio (NHS-Ester:Protein) 5:1 to 20:1 (empirical, requires optimization)[5]
pH 7.2 - 8.5 (optimal 8.3-8.5)[5][7]
Temperature 4°C to Room Temperature (~25°C)[5]
Reaction Time 0.5 - 4 hours (can be extended overnight at 4°C)[5]
Buffer Amine-free (e.g., Phosphate, Bicarbonate, Borate)[3][5]
NHS Ester Solvent Anhydrous DMSO or DMF[5]
Protein Concentration ≥ 2 mg/mL[5]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound
  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3) at a concentration of at least 2 mg/mL.[5] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[7]

  • Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. The molar ratio of NHS ester to protein typically ranges from 5:1 to 20:1, but this should be optimized for your specific application.[5]

  • Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or overnight at 4°C.[5]

  • Quench the Reaction (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of about 50 mM.[3]

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Qualitative Test for NHS Ester Activity

This protocol helps determine if your NHS ester is still active by detecting the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[2]

  • Materials: NHS ester reagent, amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5), 0.5 M NaOH, spectrophotometer.

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in 250 µL of anhydrous DMSO or DMF, then add 2 mL of buffer.

  • Initial Absorbance Reading: Measure the absorbance of the solution at 260 nm. This is your initial reading.

  • Induce Hydrolysis: Add a small volume of 0.5 M NaOH to the solution to raise the pH and induce rapid hydrolysis.

  • Final Absorbance Reading: After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance at 260 nm indicates the release of NHS and confirms that your reagent was active.

Visual Guides

Troubleshooting_Workflow start Low Conjugation Yield reagent Check Reagent Quality start->reagent conditions Verify Reaction Conditions start->conditions buffer Assess Buffer Composition start->buffer target Evaluate Target Molecule start->target fresh_reagent Use fresh, properly stored NHS ester. Perform activity test. reagent->fresh_reagent Is reagent old or improperly stored? ph_check ph_check conditions->ph_check Is pH optimal (7.2-8.5)? amine_check amine_check buffer->amine_check Is buffer amine-free? concentration_check concentration_check target->concentration_check Is protein concentration sufficient? temp_time_check Are temp/time appropriate? ph_check->temp_time_check Yes adjust_ph Adjust buffer pH. ph_check->adjust_ph No temp_time_check->buffer Yes adjust_temp_time Optimize reaction time and temperature. temp_time_check->adjust_temp_time No amine_check->target Yes change_buffer Use an amine-free buffer (e.g., PBS, Borate). amine_check->change_buffer No successful_conjugation Successful Conjugation concentration_check->successful_conjugation Yes increase_concentration Increase protein concentration (>2 mg/mL). concentration_check->increase_concentration No

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.

Reaction_Pathways cluster_desired Desired Reaction Pathway cluster_competing Competing Reaction (Hydrolysis) NHS_Ester NHS-BA + Protein-NH2 (deprotonated amine) Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Optimal pH (7.2-8.5) NHS_Ester_H2O NHS-BA + H2O Inactive_Acid Inactive Carboxylic Acid NHS_Ester_H2O->Inactive_Acid High pH (>8.5)

Caption: Competing reaction pathways for NHS esters dependent on pH.

References

Technical Support Center: Preventing Protein Aggregation During Labeling with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when labeling with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

A1: Protein aggregation during labeling with this compound, an N-hydroxysuccinimide (NHS) ester, can be attributed to several factors:

  • Hydrophobicity of the Label: The benzoic acid moiety of the labeling reagent is hydrophobic. Covalently attaching this molecule to the protein surface increases the overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[1][2]

  • Over-labeling: Modification of too many primary amines (N-terminus and lysine residues) can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[3]

  • Suboptimal Buffer Conditions: The reaction is most efficient at a pH of 8.3-8.5.[4] However, this pH may be close to the protein's pI, minimizing its surface charge and causing aggregation. It's crucial to select a buffer that maintains protein stability while allowing for an efficient reaction.

  • High Protein Concentration: While higher concentrations can improve labeling efficiency, they also increase the likelihood of aggregation due to the closer proximity of protein molecules.[5]

  • Localized High Reagent Concentration: Adding the dissolved NHS ester too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[5]

  • Pre-existing Aggregates: The initial protein solution may contain small amounts of aggregates that can act as seeds, accelerating further aggregation during the labeling process.

Q2: How should I dissolve and handle this compound to minimize aggregation?

A2: Due to its limited aqueous solubility, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] The stock solution should be added to the protein solution slowly and with gentle mixing to avoid "shock" precipitation.[5] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to minimize its denaturing effect on the protein.

Q3: What is the optimal pH for labeling with this compound to prevent aggregation?

A3: The optimal pH is a balance between reaction efficiency and protein stability. The reaction of the NHS ester with primary amines is most efficient at pH 8.3-8.5.[4] However, it is critical to ensure that your protein is stable and soluble at this pH. If your protein is known to be unstable at higher pH, performing the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration is a viable alternative. The rate of NHS ester hydrolysis also increases with pH, so a slightly lower pH can also improve the overall yield of the conjugated protein.[6]

Q4: Can I use additives in my reaction buffer to prevent aggregation?

A4: Yes, several additives can be included in the labeling buffer to enhance protein stability:

  • Arginine: Typically used at 50-500 mM, arginine can help suppress aggregation by interacting with hydrophobic patches on the protein surface.[7]

  • Glycerol: At a concentration of 5-20% (v/v), glycerol can increase the viscosity of the solvent and stabilize the protein's structure.[5][7]

  • Non-ionic Detergents: Low concentrations (0.01-0.1% v/v) of detergents like Tween-20 or Triton X-100 can prevent hydrophobic interactions between protein molecules.[7]

  • Sugars: Sucrose or trehalose (0.1-1 M) can help stabilize the native conformation of the protein.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation during or immediately after adding the labeling reagent. "Shock" precipitation due to high local reagent concentration. Add the dissolved NHS ester solution to the protein solution dropwise while gently stirring.[5]
Poor solubility of the labeling reagent in the reaction buffer. Ensure the NHS ester is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the protein solution.[3][4]
High concentration of organic solvent. Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.
Gradual cloudiness or precipitation during the incubation period. Over-labeling of the protein. Reduce the molar excess of the NHS ester to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize as needed.[7]
Protein instability at the reaction pH. Perform the labeling reaction at a pH that is at least one unit away from the protein's isoelectric point (pI). If the protein is unstable at the optimal reaction pH of 8.3-8.5, try a lower pH (7.2-7.5) for a longer incubation time.
High reaction temperature. Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[5]
High protein concentration. Reduce the protein concentration during the labeling reaction (e.g., 1-2 mg/mL). If a higher final concentration is required, the labeled protein can be concentrated after purification.
The labeled protein appears clear, but subsequent analysis shows soluble aggregates. Formation of soluble oligomers. Optimize the labeling conditions as described above (lower molar ratio, optimal pH and temperature).
Add stabilizing agents such as arginine, glycerol, or a non-ionic detergent to the reaction buffer.[5][7]
Purify the labeled protein immediately after the reaction using size-exclusion chromatography (SEC) to remove any aggregates that have formed.
Low labeling efficiency. Hydrolysis of the NHS ester. Prepare the NHS ester stock solution immediately before use. Ensure the organic solvent is anhydrous.[3] The rate of hydrolysis increases with pH; consider a slightly lower pH if this is a persistent issue.[6]
Presence of amine-containing buffers. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) that will compete with the protein for the labeling reagent. Use buffers like PBS, HEPES, or sodium bicarbonate.[3]

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5).

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[4]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (start with a 5- to 20-fold molar excess over the protein).[7]

    • Slowly add the dissolved NHS ester to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.[10]

  • Purification of the Labeled Protein:

    • Remove excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Labeling

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mL[4]Higher concentrations can increase reaction efficiency but also the risk of aggregation.
Molar Excess of NHS Ester 5 to 20-fold[7]Start with a lower ratio for proteins prone to aggregation.
Reaction Buffer Amine-free (e.g., PBS, HEPES, Bicarbonate)Amine-containing buffers (e.g., Tris) will compete with the protein for the label.[3]
Reaction pH 7.2 - 8.5[3]A compromise between reaction efficiency (higher at the upper end) and protein stability.
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce aggregation but may require longer incubation times.[5]
Reaction Time 1-4 hours at RT; Overnight at 4°C[4]Should be optimized based on the reactivity of the protein and the desired degree of labeling.
Co-solvent Concentration <10% (v/v)To minimize the denaturing effect of the organic solvent used to dissolve the NHS ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer add_reagent Slowly Add Reagent to Protein Solution prep_protein->add_reagent prep_reagent Dissolve NHS Ester in Anhydrous DMSO/DMF prep_reagent->add_reagent incubate Incubate (RT or 4°C) add_reagent->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Labeled Protein (e.g., SEC) quench->purify analyze Characterize Conjugate (e.g., check for aggregation) purify->analyze troubleshooting_logic cluster_optimization Optimization Strategies cluster_reagent_handling Reagent & Buffer start Protein Aggregation Observed? opt_ratio Lower Molar Ratio of NHS Ester start->opt_ratio Yes no_issue No Aggregation start->no_issue No opt_temp Lower Reaction Temperature (4°C) opt_ratio->opt_temp opt_ph Adjust pH Away from Protein pI opt_temp->opt_ph opt_conc Decrease Protein Concentration opt_ph->opt_conc additives Add Stabilizing Agents (Arginine, Glycerol, etc.) opt_conc->additives check_buffer Ensure Amine-Free Reaction Buffer additives->check_buffer slow_addition Slowly Add NHS Ester Solution check_buffer->slow_addition success Aggregation Minimized slow_addition->success

References

Technical Support Center: Optimizing Buffer pH for Reactions with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. The following information is designed to help you optimize your reaction conditions, particularly the buffer pH, to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines is typically in the range of pH 8.3-8.5 [1][2][3]. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, while the rate of hydrolysis of the NHS ester remains manageable[2][4][5].

Q2: Why is the pH so critical for the reaction?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Acylation (Desired Reaction): Primary amines need to be in their unprotonated form (-NH2) to act as effective nucleophiles. At acidic pH, amines are protonated (-NH3+), rendering them unreactive. As the pH increases, the concentration of the reactive, deprotonated amine increases.

  • NHS Ester Hydrolysis (Side Reaction): The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis significantly increases with increasing pH[4][6][7].

Therefore, the optimal pH is a compromise that maximizes the rate of the desired amidation reaction while minimizing the rate of the competing hydrolysis.

Q3: What happens if the pH is too low or too high?

  • Too Low (pH < 7.5): The concentration of protonated, unreactive primary amines will be high, leading to a very slow or incomplete reaction.

  • Too High (pH > 9.0): The hydrolysis of the this compound will be very rapid, leading to low yields of the desired conjugate as the reagent is consumed by the side reaction with water[2][8].

Q4: Which buffers are recommended for this reaction?

Amine-free buffers are essential to avoid competition with the target molecule. Recommended buffers include:

  • Phosphate Buffer: (e.g., 0.1 M sodium phosphate) is a common choice and works well in the optimal pH range.[1][2]

  • Bicarbonate/Carbonate Buffer: (e.g., 0.1 M sodium bicarbonate) is also frequently used and is effective at maintaining the desired alkaline pH.[1][2]

  • Borate Buffer: Can be used to maintain a stable alkaline pH.

  • HEPES Buffer: Can also be used, but ensure the pH is adjusted to the optimal range.

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers containing primary amines , as they will compete with your target molecule for reaction with the NHS ester. Buffers to avoid include:

  • Tris Buffer (tris(hydroxymethyl)aminomethane) [1]

  • Glycine Buffer

Using these buffers will lead to significantly reduced or no yield of your desired product.

Q6: How does the benzoic acid moiety of this compound affect the reaction?

The benzoic acid group has a pKa of approximately 4.2. At the optimal reaction pH of 8.3-8.5, the benzoic acid will be deprotonated to a benzoate. This negative charge can influence the solubility of the molecule and may also have electrostatic interactions with the target molecule. Depending on the properties of your target, this could either enhance or slightly hinder the reaction. It is important to consider the overall charge of your target molecule at the reaction pH.

Q7: My this compound is not dissolving in the aqueous buffer. What should I do?

Many NHS esters have limited aqueous solubility. If you encounter solubility issues, you can first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer[1][2]. Ensure the organic solvent is anhydrous, as any water present can hydrolyze the NHS ester. Also, be aware that DMF can degrade to form dimethylamine, which can react with the NHS ester; use high-quality, amine-free DMF.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Suboptimal pH: The pH of the reaction buffer is outside the optimal 8.3-8.5 range.Carefully prepare and verify the pH of your buffer using a calibrated pH meter.
Hydrolysis of the NHS ester: The reagent was exposed to moisture or the reaction time at high pH was too long.Prepare the NHS ester solution immediately before use. Minimize the reaction time as much as possible.
Inactive NHS ester: The reagent may have hydrolyzed during storage.Store the this compound properly, protected from moisture.
Presence of primary amines in the buffer: The buffer is quenching the reaction.Use an amine-free buffer such as phosphate, bicarbonate, or borate.
Poor solubility of the NHS ester: The reagent is not fully dissolved in the reaction mixture.Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF before adding it to the buffer.
Inconsistent results Fluctuations in pH: The pH of the reaction mixture is not stable.Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor and adjust the pH during the reaction.
Variable reagent quality: The purity of the this compound may vary between batches.Use a high-purity reagent and consider qualifying new batches.
Precipitation during the reaction Low solubility of the conjugate: The product of the reaction may not be soluble in the reaction buffer.Try a different buffer system or add a co-solvent. You may also need to adjust the concentration of your reactants.
Aggregation of the target molecule: The change in charge after conjugation may cause the target molecule to aggregate.Optimize the protein concentration and consider adding stabilizing excipients.

Data Presentation

Table 1: Recommended Buffer Systems for NHS Ester Reactions

BufferRecommended ConcentrationOptimal pH RangeNotes
Sodium Phosphate0.1 M7.5 - 8.5Commonly used and provides good buffering capacity.
Sodium Bicarbonate0.1 M8.0 - 9.0Effective for maintaining alkaline pH.
Borate Buffer0.1 M8.0 - 9.0Provides stable pH in the alkaline range.
HEPES0.1 M7.5 - 8.5Ensure pH is adjusted to the optimal range.

Table 2: pH Effects on NHS Ester Reactions

pH RangeAmine ReactivityNHS Ester Hydrolysis RateExpected Outcome
< 7.5LowLowSlow and inefficient reaction.
7.5 - 8.5HighModerateOptimal for high-yield conjugation.
> 9.0HighVery HighLow yield due to rapid reagent hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove the excess, unreacted NHS ester and byproducts (N-hydroxysuccinimide) by dialysis, size-exclusion chromatography (desalting column), or another suitable purification method.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction NHS_Ester This compound Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond Amine Acylation (pH 8.3-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Ester Hydrolysis (increases with pH) Primary_Amine Primary Amine (on target molecule) Primary_Amine->Amide_Bond NHS N-hydroxysuccinimide (Byproduct) Water Water (H2O) Water->Hydrolyzed_Ester

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low or No Product Check_pH Is the buffer pH between 8.3 and 8.5? Start->Check_pH Check_Buffer_Composition Is the buffer amine-free? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was the NHS ester solution prepared fresh? Check_Buffer_Composition->Check_Reagent_Prep Yes Change_Buffer Use a non-amine buffer (e.g., Phosphate, Bicarbonate) Check_Buffer_Composition->Change_Buffer No Check_Solubility Did the NHS ester fully dissolve? Check_Reagent_Prep->Check_Solubility Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent_Prep->Prepare_Fresh No Use_Cosolvent Use anhydrous DMSO or DMF to aid dissolution Check_Solubility->Use_Cosolvent No Success Successful Conjugation Check_Solubility->Success Yes Adjust_pH->Check_Buffer_Composition Change_Buffer->Check_Reagent_Prep Prepare_Fresh->Check_Solubility Use_Cosolvent->Success

Caption: Troubleshooting workflow for low-yield NHS ester conjugation reactions.

References

Technical Support Center: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and other NHS esters for bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary reaction of this compound with proteins?

The primary reaction involves the N-hydroxysuccinimide (NHS) ester group of this compound reacting with primary amines on the protein to form a stable amide bond.[1] The most common primary amines on a protein are the N-terminal alpha-amine group and the epsilon-amine group of lysine residues.[2] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][2]

Q2: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency is a common issue that can arise from several factors. Here are the most frequent causes and their solutions:

  • Suboptimal pH: The reaction is highly pH-dependent.[2][3] If the pH is too low, the amine groups on the protein will be protonated and less reactive.[2][4] Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, a competing side reaction.[1][2]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] Use buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[1]

  • Hydrolysis of the NHS Ester: this compound is sensitive to moisture and can hydrolyze, rendering it inactive.[2] This is a primary cause of failed conjugations.[2]

    • Solution: Always use fresh, high-quality reagent. Store the NHS ester desiccated at -20°C and avoid repeated freeze-thaw cycles.[2] Prepare the reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[5]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris (TBS), will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[1]

    • Solution: Use amine-free buffers for the conjugation reaction. Tris or glycine can be added at the end to quench the reaction.[1]

  • Protein-Specific Issues: The accessibility of primary amines on the protein's surface can vary.[2] Steric hindrance may prevent the NHS ester from reaching the reactive sites.[2]

    • Solution: While difficult to alter, you can try optimizing the molar ratio of the NHS ester to the protein. Perform small-scale trial reactions with varying molar excesses to find the optimal ratio.[5]

Q3: What is hydrolysis and how can I minimize it?

Hydrolysis is the reaction of the NHS ester with water, which cleaves the ester and renders the reagent incapable of reacting with amines.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.[1][6]

To minimize hydrolysis:

  • Work quickly and avoid exposing the NHS ester to aqueous environments for extended periods before the addition of the protein.

  • Maintain the recommended pH range (7.2-8.5). At higher pH values, the rate of hydrolysis increases dramatically.[1][6]

  • Perform reactions at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[1] Lower temperatures can slow down the rate of hydrolysis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for NHS ester reactions.

ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5Critically important for balancing amine reactivity and NHS ester hydrolysis.[1][2]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis during longer reaction times.[1]
Reaction Time 0.5 - 4 hours at RT, or overnight at 4°COptimization may be required depending on the specific protein and desired degree of labeling.[1]
NHS Ester Molar Excess 8-10 foldThis is an empirical value for mono-labeling and may require optimization.[3][4]
Organic Solvent Concentration < 10%For water-insoluble NHS esters dissolved in DMSO or DMF, keep the final concentration low to avoid protein precipitation.[5]

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4 - 5 hours[1][6]
8.64°C10 minutes[1][6]

Potential Side Reactions with Other Amino Acids

While the primary reaction of NHS esters is with primary amines, side reactions with other amino acid residues can occur, especially at higher pH values.[2]

Q4: Can this compound react with amino acids other than lysine?

Yes, side reactions can occur with the hydroxyl groups of tyrosine, serine, and threonine.[7] However, these reactions are generally less efficient than the reaction with primary amines and are more likely to occur at a higher pH.

  • Tyrosine: Modification of tyrosine residues is possible.

  • Serine and Threonine: The hydroxyl groups of serine and threonine can also react, though this is less common.[7]

To minimize these side reactions, it is important to control the pH of the reaction and avoid excessively long reaction times.[2]

Visualizing Reaction Pathways and Workflows

Primary Reaction vs. Side Reaction of NHS Esters cluster_main NHS Ester Reaction Pathways cluster_products Reaction Products NHS_Ester This compound (NHS Ester) Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine Aminolysis (pH 7.2-8.5) Hydrolysis Water (H₂O) NHS_Ester->Hydrolysis Hydrolysis (increases with pH) Side_Reaction Other Nucleophiles (Tyrosine, Serine, Threonine) NHS_Ester->Side_Reaction Side Reaction (higher pH) Amide_Bond Stable Amide Bond (Desired Product) Primary_Amine->Amide_Bond Hydrolyzed_Ester Inactive Carboxylic Acid (Hydrolyzed Product) Hydrolysis->Hydrolyzed_Ester Ester_Adduct Unstable Ester Adduct (Side Product) Side_Reaction->Ester_Adduct

Caption: Reaction pathways for NHS esters, highlighting the desired aminolysis versus competing hydrolysis and other side reactions.

Troubleshooting Logic for Low Conjugation Efficiency Start Low Conjugation Efficiency Check_pH Is the buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free (e.g., no Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is the NHS ester fresh and stored correctly? Check_Buffer->Check_Reagent Yes Change_Buffer Switch to an amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Optimize_Ratio Optimize molar ratio of NHS ester to protein. Check_Reagent->Optimize_Ratio Yes Use_Fresh_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_Fresh_Reagent No Success Improved Efficiency Optimize_Ratio->Success Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_Fresh_Reagent->Optimize_Ratio

Caption: A troubleshooting workflow for addressing low conjugation efficiency in NHS ester reactions.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization is often required for specific proteins and labels.[2]

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[1][3] A protein concentration of 1-10 mg/mL is generally optimal.[4]
  • NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5]

2. Conjugation Reaction:

  • Calculate the required amount of NHS ester to achieve the desired molar excess (e.g., 8- to 10-fold molar excess for mono-labeling).[3][4]
  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.[1]

3. Quenching the Reaction (Optional):

  • To stop the reaction, a small amount of an amine-containing buffer, such as Tris or glycine, can be added to a final concentration of approximately 50 mM.[1] This will react with any remaining NHS ester.

4. Purification of the Conjugate:

  • Remove excess, unreacted NHS ester and byproducts from the protein conjugate. Common methods include:
  • Size Exclusion Chromatography (SEC) / Desalting Column: This is a fast and efficient method for separating the larger protein conjugate from smaller molecules.[5]
  • Dialysis: Effective for removing small molecules, but it is a slower process.
  • Tangential Flow Filtration (TFF): A rapid and scalable method for both concentration and buffer exchange.[5]

5. Characterization and Storage:

  • Characterize the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
  • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C, depending on the stability of the protein.

References

purification of proteins after conjugation with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of proteins after conjugation with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, an amine-reactive N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary contaminants in my reaction mixture after conjugation?

A1: Following the conjugation reaction, the mixture is heterogeneous and typically contains the desired protein conjugate, unreacted protein, excess this compound, and its hydrolysis by-product (N-hydroxysuccinimide and the corresponding benzoic acid derivative).[1][2] Effectively separating these components is critical for downstream applications.

Q2: Which purification methods are most effective for removing unreacted NHS ester?

A2: The most common and effective methods for removing small molecules like unreacted NHS esters are based on size differences. These include Size Exclusion Chromatography (SEC) – often in the form of desalting columns – and Dialysis/Ultrafiltration.[2][3]

Q3: What is the difference between Size Exclusion Chromatography (SEC) and Dialysis for this purification?

A3: SEC separates molecules based on their hydrodynamic radius, where larger molecules (the protein conjugate) elute more quickly than smaller molecules (unreacted reagent).[3] It is a rapid method. Dialysis involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO), while retaining the larger protein conjugate.[2][4] Dialysis is generally a gentler but more time-consuming process.[3]

Q4: How do I choose the right Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

A4: To ensure the retention of your protein, select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate, typically 2 to 3 times smaller. For example, for a 50 kDa protein, a membrane with a 10-20 kDa MWCO is appropriate.[2][5]

Q5: My protein has precipitated after the conjugation reaction. What could be the cause?

A5: Protein precipitation can occur due to over-labeling, where the excessive modification of surface amines alters the protein's net charge and solubility.[6] Other causes include suboptimal buffer conditions or high concentrations of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester.[7][8]

Purification Methodologies: A Comparative Overview

The selection of a purification strategy depends on factors such as the scale of the experiment, required purity, processing time, and the specific characteristics of the protein.

Method Principle Key Advantages Potential Disadvantages Typical Protein Recovery
Size Exclusion Chromatography (SEC) / Desalting Separation based on hydrodynamic radius (size).[9]Fast and efficient removal of small molecules; can also be used for buffer exchange.[2][3]Can lead to sample dilution; requires a chromatography system for high-resolution separations.[3][6]> 85%[10]
Dialysis / Ultrafiltration Passive diffusion of small molecules across a semi-permeable membrane.[4]Gentle on the protein; simple setup; effective for buffer exchange.[3][11]Time-consuming (can take overnight); potential for sample dilution and protein loss if MWCO is incorrect.[3][12]Variable, typically 70-95%
Tangential Flow Filtration (TFF) Filtration method where the sample flows tangentially across a membrane surface.[1]Rapid and highly scalable; suitable for concentrating the sample and buffer exchange (diafiltration).[1][6]Requires specialized equipment; potential for membrane fouling.> 90%

Troubleshooting Guide

This section addresses common problems encountered during the purification of protein conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Recovery Non-specific binding: The protein conjugate is adsorbing to the chromatography resin or dialysis membrane.[3]• For SEC, try a different column matrix or add salt (e.g., 150 mM NaCl) to the elution buffer to reduce ionic interactions. • For dialysis, ensure the membrane material is low-protein-binding (e.g., regenerated cellulose).[13]
Protein Precipitation/Aggregation: Conjugation conditions led to insoluble protein.[6]• Centrifuge the sample before purification to remove aggregates.[3] • Optimize the conjugation reaction by reducing the molar excess of the NHS ester.[6]
Incorrect MWCO: The dialysis membrane pore size is too large, allowing the protein to be lost.[3]• Select a dialysis membrane with an MWCO that is at least half the molecular weight of your protein.[13]
Presence of Unreacted NHS Ester in Final Product Inefficient Purification: The chosen method did not adequately separate the small molecules.• For SEC/desalting, ensure the column bed volume is sufficient (typically >5x the sample volume). • For dialysis, increase the dialysis time and perform at least three buffer changes with a large volume of fresh buffer (at least 200 times the sample volume).[4][12]
Multiple Protein Species in Final Product (e.g., on a gel) Heterogeneous Conjugation: The reaction produced a mix of unreacted, mono-conjugated, and multi-conjugated protein species.[2]• This is a common outcome. To isolate a specific species (e.g., mono-conjugated), higher-resolution chromatography like Ion Exchange (IEX) or Hydrophobic Interaction (HIC) may be necessary after the initial desalting step.[2]
Protein Aggregation: Some of the protein has formed dimers or higher-order oligomers.• Analyze the sample using analytical SEC to confirm the presence of high molecular weight species.[14] • Optimize conjugation and buffer conditions to minimize aggregation. Consider including additives like glycerol or non-ionic detergents.[15]
Column Clogging or High Back Pressure (SEC) Particulates in Sample: The sample contains precipitated protein or other debris.• Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes before loading it onto the column.[3] • Filter the sample through a 0.22 µm syringe filter.[1][2]
Sample Viscosity: The sample is too concentrated or contains high levels of nucleic acids from cell lysate.• Dilute the sample before loading. • If applicable, treat the lysate with DNase to reduce viscosity.

Experimental Workflows and Protocols

General Experimental Workflow

The overall process involves preparing the reagents, performing the conjugation, and finally, purifying the resulting conjugate.

G cluster_prep 1. Preparation cluster_react 2. Conjugation Reaction cluster_quench 3. Quenching (Optional) cluster_purify 4. Purification A Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add NHS Ester to Protein Solution (e.g., 10-20 fold molar excess) A->C B Prepare Fresh NHS Ester Solution in Anhydrous DMSO or DMF B->C D Incubate (1-2h at RT or overnight at 4°C) C->D E Add Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction D->E F Remove Unreacted Reagent (SEC / Dialysis) E->F G Characterize Final Product (e.g., SDS-PAGE, UV-Vis) F->G

Caption: General workflow for NHS ester protein conjugation and purification.
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)

This method is ideal for the rapid removal of unreacted NHS ester and buffer exchange.

  • Column Equilibration: Choose a desalting column (e.g., G-25) with a fractionation range suitable for separating your protein from the small molecule crosslinker. Equilibrate the column with at least 5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).[2][3]

  • Sample Preparation: After the conjugation reaction, centrifuge the sample at 10,000 x g for 10 minutes to pellet any aggregated material.[3]

  • Sample Application: Apply the supernatant to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically ~10-25% of the column bed volume for gravity flow).

  • Elution: Begin eluting with the equilibration buffer. The larger protein conjugate will pass through the column in the void volume and elute first. The smaller, unreacted NHS ester and by-products will be retained in the pores of the resin and elute later.[2]

  • Fraction Collection: Collect fractions and monitor the protein concentration using a UV spectrophotometer at 280 nm. Pool the fractions containing your purified protein conjugate.

Protocol 2: Purification using Dialysis

This protocol is a gentle method for removing small molecules and performing buffer exchange.

  • Membrane Preparation: Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).[5] Prepare the membrane by rinsing or soaking it in the dialysis buffer as per the manufacturer's instructions.[12]

  • Sample Loading: Load your conjugation reaction mixture into the dialysis device, ensuring no air bubbles are trapped inside.[4]

  • Dialysis: Submerge the sealed device in a beaker containing the desired final buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[4][12]

  • Buffer Changes: Perform dialysis for 2-4 hours at 4°C with gentle stirring. Change the dialysate and repeat the process at least two more times. For optimal results, the final dialysis step can be performed overnight.[4][11][12]

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the purified protein conjugate from the device using a pipette.[5]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common purification issues.

G Start Post-Purification Analysis: Low Yield or Impure Product? CheckYield Is Protein Yield Low? Start->CheckYield Yes CheckPurity Is Product Impure? Start->CheckPurity No Precipitation Check for Precipitation (Pre-Purification Spin) CheckYield->Precipitation Yes NonSpecificBinding Non-Specific Binding? CheckYield->NonSpecificBinding No SmallMolecules Contaminant: Small Molecules (Unreacted NHS Ester)? CheckPurity->SmallMolecules Yes Aggregates Contaminant: Aggregates or Multiple Conjugated Species? CheckPurity->Aggregates No OptimizeReact Optimize Reaction: - Reduce NHS Ester Molar Ratio - Check Buffer pH (7.2-8.5) Precipitation->OptimizeReact Precipitation Found ChangeMatrix Modify Buffer (add salt) or Change Column/Membrane Type NonSpecificBinding->ChangeMatrix Suspected ImprovePurif Improve Purification: - Increase Dialysis Time/Changes - Use Longer SEC Column SmallMolecules->ImprovePurif Yes AdvancedChrom Consider Secondary Purification: Ion Exchange (IEX) or HIC Aggregates->AdvancedChrom Yes

Caption: A logical diagram for troubleshooting protein purification issues.

References

Technical Support Center: Efficient Labeling with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (DPBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (DPBA) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to improve the efficiency of your labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the labeling of proteins and other amine-containing molecules with DPBA, which is an N-hydroxysuccinimide (NHS) ester.

Q1: Why is my labeling efficiency with DPBA very low or non-existent?

Low labeling efficiency is a frequent challenge that can stem from several factors. Use the following guide to diagnose and resolve the issue.

  • Incorrect Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated and thus unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal.[1][4]

    • Solution: Use a calibrated pH meter to verify that your reaction buffer is within the optimal range.

  • Incompatible Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[2][5]

    • Solution: Perform a buffer exchange into a compatible, amine-free buffer like Phosphate-Buffered Saline (PBS), borate buffer, or sodium bicarbonate buffer before starting the labeling reaction.[5][6]

  • Hydrolyzed DPBA Reagent: DPBA, like other NHS esters, is sensitive to moisture and can hydrolyze, rendering it inactive.[4][5]

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous, amine-free organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and discard any unused solution.[1][7] Avoid repeated freeze-thaw cycles of stock solutions.[1]

  • Low Reactant Concentration: The concentration of both the target molecule and the DPBA can impact labeling efficiency. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[2][5]

    • Solution: If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended.[1][2] You can also try empirically determining the optimal molar excess of DPBA, with a 10-20 fold molar excess being a common starting point.[5]

Q2: What are the recommended storage and handling conditions for DPBA?

Proper storage and handling are critical to maintain the reactivity of DPBA.

  • Storage: DPBA should be stored at -20°C to -80°C in a desiccated environment to protect it from moisture.[1]

  • Handling: Before use, the vial must be allowed to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent upon opening.[1] For water-insoluble NHS esters like DPBA, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[1][7] It is best to prepare fresh solutions for each experiment.[1]

Q3: My protein precipitates after adding the DPBA solution. What can I do?

Protein precipitation can occur for a few reasons during the labeling reaction.

  • High Organic Solvent Concentration: If dissolving DPBA in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v).[5][8]

    • Solution: Add the DPBA stock solution to the protein solution slowly while gently stirring to prevent localized high concentrations of the organic solvent.[5]

  • Over-labeling: A very high dye-to-protein ratio can alter the protein's solubility, leading to precipitation.[5]

    • Solution: Try reducing the molar excess of the DPBA in your reaction.

  • Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).

    • Solution: Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]

Q4: How do I stop (quench) the labeling reaction?

To terminate the conjugation process and prevent any unreacted DPBA from labeling other molecules in downstream applications, a quenching step is essential.[9][10]

  • Mechanism: Quenching is achieved by adding a small molecule containing a primary amine in a large molar excess. This quenching agent rapidly reacts with any remaining active NHS ester.[10]

  • Common Quenching Reagents: Tris, glycine, lysine, and ethanolamine are commonly used quenching agents.[9][10]

  • Procedure: Add the quenching reagent to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[9][10]

Quantitative Data Summary

The efficiency of NHS ester labeling is highly dependent on several quantitative parameters. The following tables provide a summary of typical conditions. Note that these are general guidelines, and optimal conditions for your specific application with DPBA may need to be determined empirically.

Table 1: Key Reaction Parameters for NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[1][4]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures minimize hydrolysis but may require longer incubation.[1][2]
Incubation Time 30 minutes - 4 hours (at RT) or Overnight (at 4°C)Dependent on temperature and reactivity of the target molecule.[1][6]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[1][5]
DPBA Molar Excess 10 - 20 foldA common starting point; may require optimization.[5]
Organic Solvent (DMSO/DMF) < 10% (v/v)Minimize to prevent protein precipitation.[5][8]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureApproximate Half-life
7.00°C4 - 5 hours[11][12]
8.64°C10 minutes[11][12]

Table 3: Common Quenching Reagents and Conditions

ReagentFinal ConcentrationIncubation TimeIncubation Temperature
Tris-HCl20 - 100 mM15 - 30 minutesRoom Temperature
Glycine20 - 100 mM15 - 30 minutesRoom Temperature
Lysine20 - 50 mM15 - 30 minutesRoom Temperature
Ethanolamine20 - 50 mM15 - 30 minutesRoom Temperature

Experimental Protocols

Protocol 1: Standard DPBA Labeling of a Protein

This protocol provides a general procedure for conjugating DPBA to a protein.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3) at a concentration of 2-10 mg/mL.[4]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[1]

  • Prepare the DPBA Solution:

    • Allow the vial of DPBA to equilibrate to room temperature before opening.[4]

    • Immediately before use, dissolve the DPBA in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[4]

  • Labeling Reaction:

    • Calculate the volume of the DPBA stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[5]

    • While gently stirring the protein solution, add the DPBA stock solution.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove excess DPBA, the NHS byproduct, and quenching reagent by using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[4][8]

Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography (SEC)

SEC is a common method to separate the labeled protein from smaller, unreacted components.

  • Column Equilibration: Equilibrate the SEC or desalting column with a suitable storage buffer (e.g., PBS).

  • Sample Application: Apply the quenched reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume for preparative SEC or up to 30% for desalting.[8]

  • Elution and Fraction Collection:

    • Elute the column with the storage buffer at the flow rate recommended by the manufacturer.

    • Monitor the elution profile by measuring the UV absorbance at 280 nm to detect the protein.[8]

    • Collect fractions corresponding to the first major peak, which contains the purified, labeled protein.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) labeling Labeling Reaction (1-4h at RT or overnight at 4°C) protein_prep->labeling dpba_prep Prepare Fresh DPBA Stock in Anhydrous DMSO dpba_prep->labeling quench Quench Reaction (e.g., 50mM Tris, 15-30 min) labeling->quench purify Purification (e.g., Desalting Column) quench->purify final_product Purified Labeled Protein purify->final_product

Caption: A typical experimental workflow for protein labeling with DPBA.

Caption: A logical workflow for troubleshooting low DPBA labeling efficiency.

reaction_pathways cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) reactants DPBA (NHS Ester) + Protein-NH₂ (Primary Amine) product Labeled Protein (Stable Amide Bond) reactants->product Optimal pH (7.2-8.5) hydrolysis_product Inactive DPBA (Carboxylic Acid) reactants->hydrolysis_product High pH (>8.5) or Moisture

Caption: Competing reaction pathways for DPBA in an aqueous buffer.

References

stability of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid in their experiments. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability for this compound, like other N-hydroxysuccinimide (NHS) esters, is hydrolysis. In the presence of water, the ester bond is cleaved, yielding the corresponding carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis reaction renders the compound inactive for its intended purpose of reacting with primary amines.[1][2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the NHS ester is highly dependent on pH. The rate of hydrolysis increases significantly with increasing pH.[2][3] At acidic pH (below 7), the compound is relatively stable. However, in the neutral to alkaline pH range (pH 7 to 9), where conjugation reactions with amines are typically performed, the rate of hydrolysis becomes a significant competing reaction. The optimal pH for conjugation is a compromise, generally between 7.2 and 8.5, to ensure the target amine is sufficiently nucleophilic while minimizing NHS ester hydrolysis.[3][4]

Q3: How does temperature influence the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis of the NHS ester.[2][3] Therefore, for reactions that require longer incubation times, it is often recommended to perform them at lower temperatures, such as 4°C, to minimize the degradation of the compound.[3] Stock solutions are best stored at -20°C or -80°C to ensure long-term stability.

Q4: Can I prepare a stock solution of this compound in water?

A4: It is strongly recommended to prepare stock solutions in an anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. A stock solution in a dry organic solvent can be stored for 1-2 months at -20°C.[4]

Q5: My conjugation reaction is giving a low yield. Could the stability of this compound be the issue?

A5: Yes, low yield is a common problem associated with the hydrolysis of the NHS ester. If the compound has been exposed to moisture or if the reaction is performed at a high pH or temperature for an extended period, a significant portion of the reagent may have hydrolyzed, rendering it inactive. It is crucial to use freshly prepared aqueous solutions of the NHS ester and to work within the recommended pH and temperature ranges.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation yield Hydrolysis of the NHS ester: The compound is sensitive to moisture and will hydrolyze in aqueous solutions, especially at higher pH.- Prepare stock solutions in anhydrous DMF or DMSO immediately before use. - Avoid long-term storage of aqueous solutions. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration if hydrolysis is suspected.[3]
Suboptimal reaction pH: If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>8.5), the hydrolysis of the NHS ester will be rapid.- Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[3][4]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.- Use a non-amine buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.
Inconsistent results between experiments Variable activity of the NHS ester: The reagent may have degraded to varying extents between experiments due to differences in storage or handling.- Aliquot the solid compound upon receipt to avoid repeated opening of the main container. - Allow the container to warm to room temperature before opening to prevent condensation. - Consider performing a quality check on the reagent's activity if it has been stored for a long time (see Experimental Protocols).

Quantitative Data on NHS Ester Stability

The stability of NHS esters is often described by their half-life (t½) in aqueous solutions. The following table summarizes the approximate half-life of NHS esters at different pH values and temperatures.

Disclaimer: The following data is based on general information for N-hydroxysuccinimide esters and may not be exact for this compound. It should be used as a guideline for experimental design.

pHTemperature (°C)Approximate Half-life (t½)
7.004-5 hours[2][3]
7.0Room Temperature~7 hours[3]
8.04~1 hour[2][3]
8.5Room Temperature125-180 minutes[3]
8.6410 minutes[2][3]
9.0Room TemperatureMinutes[3]

Experimental Protocols

Protocol: Determining the Rate of NHS Ester Hydrolysis

This protocol outlines a method to quantify the rate of hydrolysis of this compound by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[1][5]

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the NHS ester: Dissolve a known amount of this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Prepare reaction solutions: In separate quartz cuvettes, add the reaction buffers of the desired pH values.

  • Initiate the reaction: Add a small, precise volume of the NHS ester stock solution to each cuvette to achieve the desired final concentration. Mix quickly and thoroughly.

  • Monitor absorbance: Immediately begin monitoring the absorbance of each solution at 260 nm using the UV-Vis spectrophotometer. Record the absorbance at regular time intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus time for each pH value. The initial rate of hydrolysis can be determined from the slope of the curve. The half-life (t½) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to the complete hydrolysis of the ester.[5]

Visualizations

Hydrolysis_Pathway cluster_products NHS_Ester This compound (Active Ester) Hydrolyzed_Product 3-Carboxybenzoic acid (Inactive) NHS_Ester->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide (Byproduct) H2O H₂O

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Was the NHS ester solution freshly prepared in anhydrous solvent? Start->Check_Reagent Check_pH Is the buffer pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Prepare_Fresh Prepare fresh NHS ester solution in anhydrous DMSO or DMF. Check_Reagent->Prepare_Fresh No Check_Buffer_Type Is the buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust buffer pH to the 7.2-8.5 range. Check_pH->Adjust_pH No Check_Temp Was the reaction performed at an appropriate temperature (4°C or RT)? Check_Buffer_Type->Check_Temp Yes Change_Buffer Use an amine-free buffer. Check_Buffer_Type->Change_Buffer No Optimize_Temp_Time Optimize reaction temperature and time. Consider 4°C for longer incubations. Check_Temp->Optimize_Temp_Time No Success Re-run Experiment Check_Temp->Success Yes Prepare_Fresh->Success Adjust_pH->Success Change_Buffer->Success Optimize_Temp_Time->Success

References

removing unreacted 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (an N-hydroxysuccinimide or NHS ester) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted NHS-ester after a conjugation reaction?

A1: It is essential to remove unreacted and excess NHS-ester to prevent continued, unwanted labeling of your purified product or other molecules in subsequent steps.[1] Failure to quench or remove the reactive ester can lead to non-specific binding, batch-to-batch variability, and interference with downstream applications, compromising the validity of your results.[1]

Q2: What are the primary impurities I need to remove?

A2: There are two main impurities to consider: the unreacted this compound and its hydrolyzed form. NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that regenerates the original carboxylic acid.[2][3] This hydrolysis byproduct is non-reactive but still represents an impurity that must be separated from the final product.

Q3: What are the most common methods for removing excess NHS-ester and its byproducts?

A3: The most prevalent and effective methods are based on differences in molecular size and solubility between the desired conjugate and the small molecule impurities.[1] Common techniques include:

  • Chemical Quenching: Inactivating the reactive NHS-ester with a small molecule containing a primary amine, such as Tris or glycine.[1][4]

  • Size-Exclusion Chromatography (SEC): This includes desalting columns and spin columns, which separate molecules based on their size.[1][4] It is highly effective for separating large biomolecules (like proteins or antibodies) from the small unreacted ester and its byproducts.[5][6][7]

  • Dialysis: Utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free NHS-ester.[1] This method is well-suited for larger sample volumes.[1]

  • Reverse-Phase HPLC: Can be used for purification, especially for smaller molecule conjugates, as OSu esters are stable on C18 columns with acidic buffers.[8]

  • Liquid-Liquid Extraction: This classic technique can be effective if the solubility of the desired product and the unreacted starting material differ significantly in immiscible solvents.

  • Precipitation/Trituration: Can be used to separate the product if it is a solid and the impurities are soluble in the chosen solvent system.[6][7][8]

Q4: How do I choose the best purification method for my experiment?

A4: The optimal method depends on the nature of your desired product (e.g., large protein vs. small molecule), sample volume, and required purity.

ScenarioRecommended MethodRationale
Large Biomolecule Conjugate (e.g., Antibody) Chemical Quenching followed by Size-Exclusion Chromatography (Spin Column or FPLC) or Dialysis.[1]These methods efficiently separate molecules based on large size differences.[1] Spin columns are fast for small volumes, while FPLC and dialysis are better for larger volumes.[1]
Small Molecule Conjugate Reverse-Phase HPLC or Column Chromatography (e.g., on neutral alumina).[8]These methods provide high-resolution separation based on polarity. Standard silica gel may cause hydrolysis of the NHS ester.[8][9]
Product is a Precipitate Precipitation and Washing.[6][7]A straightforward method if the product is insoluble and impurities are soluble in the wash solvent.

Troubleshooting Guide

Issue 1: My purified protein sample still shows non-specific activity or aggregation.

  • Possible Cause: Incomplete removal of unreacted NHS-ester. The remaining reactive ester may be crosslinking your protein of interest or labeling other components in downstream assays.

  • Solution:

    • Ensure Complete Quenching: Add a quenching reagent like Tris or glycine to a final concentration of 20-100 mM and incubate for at least 15-30 minutes at room temperature to deactivate all excess NHS-ester before purification.[1][4][5]

    • Optimize Purification: If using a desalting column, ensure you are not overloading it and that it is adequately equilibrated. For dialysis, use a membrane with an appropriate MWCO and allow sufficient time for buffer exchange.

Issue 2: Characterization (e.g., by LC-MS) shows the presence of the hydrolyzed starting material (3-carboxybenzoic acid).

  • Possible Cause: The purification method did not effectively separate the hydrolyzed acid from the desired product. This is common if the polarity and size of the product and impurity are very similar.

  • Solution:

    • Switch to a Higher-Resolution Method: If using SEC for a small molecule, switch to reverse-phase HPLC, which separates based on polarity rather than size.

    • Optimize Chromatography: Adjust the solvent gradient in your HPLC method to improve the separation between your product peak and the impurity peak.

    • Extraction: Consider an aqueous workup. The hydrolyzed carboxylic acid is more polar than the NHS ester. At a basic pH, the carboxylic acid will be deprotonated and highly soluble in the aqueous phase, which may allow for separation from a more organic-soluble product via liquid-liquid extraction.

Issue 3: My reaction yield is very low, and I see a lot of hydrolyzed starting material.

  • Possible Cause: The NHS-ester hydrolyzed before it could react with your target molecule. The stability of NHS esters is highly dependent on pH and temperature.[2] The rate of hydrolysis increases significantly with increasing pH.[2][10]

  • Solution:

    • Control pH: Ensure your reaction buffer is maintained in the optimal pH range of 7.2-8.5.[3][11] Use a buffer with sufficient capacity to prevent a drop in pH as the acidic N-hydroxysuccinimide byproduct is released.[3]

    • Use Anhydrous Solvents: Many NHS esters have limited solubility in aqueous buffers and are first dissolved in a water-miscible organic solvent like DMSO or DMF.[2] Always use anhydrous (dry) solvent to prepare your stock solution immediately before use to prevent premature hydrolysis.[4]

    • Check Reagent Quality: Store NHS esters in a desiccated environment at -20°C and allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

Data Presentation

The solubility of the core structure, benzoic acid, can serve as a useful proxy for selecting solvents for purification. The hydrolyzed form will be more polar and water-soluble than the NHS ester.

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventSolubilityTemperature (°C)
WaterSlightly Soluble25
Hot WaterSoluble100
Ethanol (95%)Freely Soluble25
AcetoneFreely Soluble25
Diethyl EtherFreely Soluble25
AcetonitrileSoluble25
TolueneSoluble25

Data adapted from various sources.[12][13]

Experimental Protocols

Protocol: Chemical Quenching and Removal by Spin Column Chromatography

This protocol is ideal for the rapid purification of a protein conjugate (>20 kDa) from the small molecule this compound (<300 Da).

Materials:

  • Reaction mixture containing the protein conjugate and excess NHS-ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting spin column (e.g., Zeba™, Sephadex™ G-25) with an appropriate molecular weight cut-off (e.g., 7K MWCO).

  • Collection tubes.

  • Purification buffer (e.g., PBS).

  • Microcentrifuge.

Methodology:

  • Quench the Reaction: Add the Quenching Buffer to your reaction mixture to a final Tris concentration of 50-100 mM.[5] (For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

  • Incubate: Incubate the mixture for 30 minutes at room temperature to ensure all reactive NHS-ester is deactivated.[5]

  • Prepare the Spin Column:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.

    • Place the column in a new collection tube. Add 300 µL of your desired purification buffer (e.g., PBS) to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute to equilibrate the column. Repeat this step 2-3 times, discarding the flow-through each time.[1]

  • Purify the Sample:

    • Place the equilibrated spin column into a clean, labeled collection tube.

    • Slowly apply the entire quenched reaction mixture to the center of the resin bed.[1]

    • Centrifuge at 1,500 x g for 2 minutes.[1]

  • Collect the Purified Product: The flow-through in the collection tube contains your purified protein conjugate. The unreacted, quenched NHS-ester and its byproducts are retained in the column resin.

  • Storage: Store the purified conjugate as appropriate for your protein.

Visualizations

Diagram 1: Decision Workflow for Purification Method Selection

Purification_Workflow cluster_start cluster_product_type cluster_biomolecule cluster_small_molecule cluster_end start Reaction Complete product_type What is the nature of the desired product? start->product_type biomolecule Large Biomolecule (>10 kDa) product_type->biomolecule  Large Biomolecule small_molecule Small Molecule (<10 kDa) product_type->small_molecule Small Molecule   quench 1. Quench Reaction (e.g., Tris, Glycine) biomolecule->quench sec 2. Size-Exclusion Chromatography (Spin Column / FPLC) quench->sec Fast, small volume dialysis 2. Dialysis quench->dialysis Large volume end_product Purified Product sec->end_product dialysis->end_product chromatography Purify by Chromatography (Reverse-Phase HPLC) small_molecule->chromatography High purity needed extraction Purify by Extraction or Precipitation/Crystallization small_molecule->extraction Solubility differs chromatography->end_product extraction->end_product

Caption: Workflow for selecting a purification method.

References

Technical Support Center: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered a substantial amount of information to create the technical support center content.

I have found quantitative data on the half-life of NHS esters at various pH values and temperatures, which will be used for the data presentation table. This data clearly illustrates the impact of temperature on the stability of the NHS ester, a key aspect of the reaction kinetics.

I have also found detailed information on the competing reactions of aminolysis and hydrolysis, which is essential for the troubleshooting guide and FAQs. The influence of pH, temperature, and buffer composition on these reactions is well-documented in the search results.

While a specific, step-by-step protocol for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is not explicitly available, I have found several detailed general protocols for NHS ester conjugations to proteins and other biomolecules. I can adapt these to create a comprehensive and representative experimental protocol.

I have enough information to proceed with generating the response without further searches. I will now structure this information into the required format, including the troubleshooting guide, FAQs, data tables, experimental protocols, and Graphviz diagrams.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the reaction kinetics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound contains an N-hydroxysuccinimide (NHS) ester, a reactive group widely used for covalently coupling molecules to primary amines (-NH₂) found in proteins, peptides, and other biomolecules to form stable amide bonds. This process is fundamental in bioconjugation for applications such as antibody-drug conjugates (ADCs), proteomics, and diagnostics.[1]

Q2: How does temperature influence the reaction of this compound with a primary amine?

A2: Temperature has a dual effect on the reaction kinetics.[2] Increasing the temperature accelerates the desired amide bond formation (aminolysis). However, it also significantly increases the rate of the competing hydrolysis reaction, where the NHS ester reacts with water and becomes inactive. Therefore, the choice of reaction temperature is a critical parameter to optimize for successful conjugation.[2]

Q3: What are the recommended temperatures for carrying out the conjugation reaction?

A3: Reactions are most commonly performed at either room temperature (20-25°C) or at 4°C (on ice).[2]

  • Room Temperature (20-25°C): This temperature offers a good balance between a reasonably fast reaction rate and manageable hydrolysis of the NHS ester. Typical reaction times range from 30 minutes to 4 hours.[2]

  • 4°C (on ice): This lower temperature is preferred for sensitive biomolecules or when longer incubation times (e.g., overnight) are necessary. The rate of hydrolysis is significantly reduced at 4°C, thus preserving the reactivity of the NHS ester over an extended period, although the desired conjugation reaction will also proceed more slowly.[2]

Q4: How does pH affect the reaction kinetics in conjunction with temperature?

A4: The reaction is highly pH-dependent. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[2] In this range, the primary amines of the target molecule are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is still manageable. At higher pH values, the rate of hydrolysis increases dramatically.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Excessive Hydrolysis of the NHS Ester: The rate of hydrolysis is highly dependent on temperature and pH.[2]If reacting at room temperature for an extended period, consider shortening the incubation time. For longer reactions, perform the experiment at 4°C to minimize hydrolysis.[2] Ensure the pH of the reaction buffer is within the optimal range (7.2-8.5).
Incubation Time is Too Short: The desired aminolysis reaction may not have had sufficient time to proceed to completion.Optimize the incubation time based on the reaction temperature. Reactions at 4°C will require a longer incubation period than those at room temperature.[2]
Inactive this compound: The NHS ester may have hydrolyzed due to improper storage or handling.Store the reagent desiccated and allow it to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of the NHS ester immediately before use.
Precipitation Observed During Reaction Poor Solubility of Reactants: The protein or the this compound may not be fully soluble in the reaction buffer.Consider using a co-solvent such as DMSO or DMF to dissolve the NHS ester before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature the protein.
Inconsistent Results Variability in Reaction Temperature: Fluctuations in ambient temperature can affect the rates of both aminolysis and hydrolysis.Use a temperature-controlled environment (e.g., a water bath or cold room) to ensure consistent reaction temperatures across experiments.
Buffer Contamination: The reaction buffer may contain primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the NHS ester.Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate, or carbonate buffers.

Data Presentation

The efficiency of the conjugation reaction is a trade-off between the desired aminolysis and the competing hydrolysis of the NHS ester. The following tables provide quantitative data on the stability of NHS esters under various conditions.

Table 1: Half-life of NHS Esters as a Function of pH and Temperature

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Data compiled from multiple sources.[1]

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

ParameterGeneral Trend with Increasing Temperature
Rate of Aminolysis (Desired Reaction) Increases
Rate of Hydrolysis (Competing Reaction) Increases

Experimental Protocols

Detailed Protocol for Conjugation of a Protein with this compound

This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific application.

Materials:

  • Protein to be conjugated (in a suitable amine-free buffer, e.g., PBS at pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the volume of the this compound solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

    • Slowly add the calculated volume of the dissolved NHS ester to the stirring protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted this compound and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) conjugation Conjugation Reaction (Room Temp or 4°C) protein_prep->conjugation nhs_prep Prepare NHS Ester Solution (Anhydrous DMF/DMSO) nhs_prep->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purify Purify Conjugate (Desalting/Dialysis) quenching->purify signaling_pathway cluster_main Reaction Pathways cluster_factors Influencing Factors NHS This compound (Active NHS Ester) Conjugate Stable Amide Bond (Desired Product) NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylic Acid (Byproduct) NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., Protein-NH2) Water Water/Hydroxide Temp Temperature Temp->NHS Affects Rates pH pH pH->NHS Affects Rates

References

dealing with hydrolysis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and other N-hydroxysuccinimide (NHS) esters. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to NHS ester hydrolysis during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation process, providing potential causes and solutions in a direct question-and-answer format.

Problem: Low or No Conjugation Yield

Low conjugation efficiency is a frequent issue that can often be traced to the hydrolysis of the NHS ester, improper reaction conditions, or reagent quality.[1][2] Use the following guide to diagnose and resolve the problem.

1. Have you verified your reaction conditions?

  • Incorrect Buffer pH: The reaction pH is the most critical parameter.[3] A pH that is too low results in protonated, unreactive amines, while a pH that is too high significantly accelerates the hydrolysis of the NHS ester.[4][5]

    • Solution: Use a calibrated pH meter to confirm the reaction buffer is within the optimal range of pH 7.2-8.5.[4][6] For many applications, a pH of 8.3-8.5 is considered ideal to balance amine reactivity with the rate of hydrolysis.[4][7][8]

  • Suboptimal Temperature and Incubation Time: The reaction may be too slow at low temperatures, while hydrolysis can dominate at higher temperatures or with prolonged reaction times.[4]

    • Solution: A common starting point is to incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4] The lower temperature can help slow the rate of hydrolysis.[9]

2. Have you checked your buffer composition?

  • Presence of Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[4][10][11]

    • Solution: Always use buffers free of primary amines.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate.[4][6] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[4]

3. Have you assessed the quality of your reagents?

  • Hydrolyzed NHS Ester Reagent: The solid NHS ester reagent is highly sensitive to moisture and can hydrolyze if not stored and handled correctly.[2][9]

    • Solution: Always store the solid reagent at -20°C in a desiccator.[9][10] Before opening the vial, allow it to warm completely to room temperature to prevent moisture from condensing on the powder.[4][12] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[4][10][12]

  • Degraded Organic Solvent: Dimethylformamide (DMF), if not high-quality and amine-free, can degrade over time to form dimethylamine, which can react with the NHS ester.[4][13]

    • Solution: Use high-quality, anhydrous, amine-free DMF or DMSO for preparing your stock solution.[9]

4. Are your reactant concentrations optimal?

  • Low Protein Concentration: The competing hydrolysis reaction is a more significant issue in dilute protein solutions.[2][6]

    • Solution: If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended to favor the desired conjugation reaction.[4]

  • Insufficient Molar Excess of NHS Ester: An insufficient amount of the NHS ester may lead to low labeling efficiency.

    • Solution: Increase the molar excess of the NHS ester. A 10- to 50-fold molar excess is a common starting point for optimization.[4][10]

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield cond1 Check Reaction Conditions (pH, Temp, Time) start->cond1 cond2 Check Buffer Composition cond1->cond2 Conditions OK proc1 Adjust pH to 7.2-8.5 Optimize Time/Temp cond1->proc1 Issue Found cond3 Assess Reagent Quality cond2->cond3 Buffer OK proc2 Buffer Exchange to Amine-Free Buffer (e.g., PBS) cond2->proc2 Amine Buffer Used cond4 Optimize Concentrations cond3->cond4 Reagents OK proc3 Use Fresh NHS Ester Use Anhydrous Solvent cond3->proc3 Reagent Hydrolyzed proc4 Increase Protein Conc. Increase Molar Excess of Ester cond4->proc4 Issue Found end_node Improved Yield cond4->end_node Optimized proc1->cond2 proc2->cond3 proc3->cond4 proc4->end_node

Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis? A1: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide ester reacts with water, cleaving the ester bond.[5] This converts the amine-reactive ester into a non-reactive carboxylic acid, which will no longer participate in the desired conjugation reaction.[2] This process competes directly with the intended reaction with primary amines on your target molecule, and excessive hydrolysis is a primary cause of low conjugation efficiency.[2][5]

The Competing Reactions in NHS Ester Conjugation

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Competing Pathway NHS_Ester R-NHS Ester (Active Reagent) Amine Protein-NH₂ (Target Molecule) NHS_Ester->Amine Aminolysis (pH 7.2-8.5) Water H₂O / OH⁻ (Aqueous Buffer) NHS_Ester->Water Hydrolysis (Increases with pH) Conjugate Protein-NH-C(O)-R (Stable Amide Bond) Amine->Conjugate Hydrolyzed R-COOH (Inactive Acid) Water->Hydrolyzed

Caption: The two competing reaction pathways for an NHS ester in an aqueous buffer.

Q2: How does pH affect the rate of NHS ester hydrolysis? A2: The rate of hydrolysis is highly dependent on pH.[5] As the pH increases, the concentration of hydroxide ions (OH⁻) increases, which accelerates the cleavage of the ester bond.[5] While a slightly alkaline pH is required to deprotonate primary amines to make them reactive, a pH above 8.5-9.0 dramatically increases the rate of hydrolysis, reducing the active lifetime of the reagent in solution.[4][6]

Q3: What is the optimal pH for NHS ester reactions? A3: The optimal pH is a compromise between ensuring the target primary amines are deprotonated and reactive (favored by higher pH) and minimizing the rate of ester hydrolysis (favored by lower pH).[5] This optimal range is typically between pH 7.2 and 8.5.[4][5][6]

Q4: How should I prepare and store the this compound reagent? A4: The solid reagent should be stored at -20°C and protected from moisture, preferably in a desiccator.[9] Before use, always allow the vial to equilibrate to room temperature before opening to prevent water condensation.[12] Stock solutions should be prepared fresh immediately before each experiment in a high-quality, anhydrous, amine-free organic solvent such as DMSO or DMF.[4][10] Do not store stock solutions, especially in aqueous buffers.[9]

Q5: Can I use Tris buffer for my conjugation reaction? A5: No. Buffers containing primary amines, like Tris or glycine, must be avoided for the conjugation step as they will react with the NHS ester and compete with your target molecule.[10][11] However, these buffers are excellent for quenching (stopping) the reaction once it is complete.[4][10]

Quantitative Data

Table 1: Effect of pH and Temperature on NHS Ester Half-Life

The stability of the NHS ester in aqueous solution is critically dependent on pH and temperature. The half-life is the time it takes for 50% of the active ester to be hydrolyzed.

pHTemperatureApproximate Half-LifeReference(s)
7.00°C4 - 5 hours[6][14]
7.4Room Temp.~128 - 166 minutes[15]
8.5Room Temp.Significantly shorter[16]
8.64°C~10 minutes[6][14]
9.0Room Temp.~5 - 9 minutes[15]

Note: These values are general approximations for NHS esters and can vary based on the specific molecule and buffer conditions.

Table 2: Recommended Reaction Parameters
ParameterRecommendationRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester stability.[4][5]
Buffer PBS, Borate, Bicarbonate, HEPESMust be free of primary amines to avoid competing reactions.[4][6]
Temperature Room Temperature or 4°CLower temperature slows hydrolysis for overnight reactions.[4]
Reaction Time 1-4 hours (Room Temp) or 4-12 hours (4°C)Sufficient time for conjugation while minimizing hydrolysis.[4]
NHS Ester Solvent Anhydrous DMSO or DMFPrevents premature hydrolysis of the stock reagent.[4][10]
Molar Excess 10x - 50x (Ester:Protein)Drives the reaction towards the desired product.[10]

Experimental Protocols

Protocol 1: General Conjugation of a Protein with this compound

This protocol provides a general workflow for labeling a protein containing primary amines.

G A 1. Prepare Protein Solution (e.g., in PBS, pH 8.0) Ensure amine-free buffer C 3. Initiate Conjugation (Add ester stock to protein solution) Mix gently A->C B 2. Prepare NHS Ester Stock (Dissolve fresh in anhydrous DMSO/DMF) B->C D 4. Incubate Reaction (e.g., 2h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Add Tris buffer to ~50 mM) D->E F 6. Purify Conjugate (Desalting column, dialysis, etc. to remove excess reagent) E->F G 7. Analyze & Store Conjugate F->G

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein conjugates formed using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (3-DPBA), an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker. The performance and characteristics of 3-DPBA conjugates are compared with those derived from a common aliphatic NHS ester, Disuccinimidyl suberate (DSS). This comparison is supported by established experimental principles and methodologies to assist in the selection of appropriate reagents for bioconjugation.

Introduction to 3-DPBA and NHS Ester Chemistry

This compound is a crosslinking reagent that contains an N-hydroxysuccinimide (NHS) ester functional group. NHS esters are widely used for covalently labeling proteins by reacting with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] This reaction, known as acylation, forms a stable and robust amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] The reaction is most efficient at a pH range of 7.2 to 8.5.[1] Due to the abundance and surface accessibility of lysine residues on most proteins, NHS ester chemistry is a versatile method for protein conjugation.[1] The benzoic acid component of 3-DPBA provides a rigid spacer arm, which can influence the accessibility of the conjugated molecule and the biophysical properties of the resulting conjugate.

Performance Comparison: 3-DPBA vs. Disuccinimidyl suberate (DSS)

While direct head-to-head comparative studies under identical conditions are not extensively available in the reviewed literature, a comparison of the general characteristics of aromatic NHS esters (represented by 3-DPBA) and aliphatic NHS esters (represented by DSS) can be made.

FeatureThis compound (3-DPBA)Disuccinimidyl suberate (DSS)
Reactive Group N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Resulting Bond AmideAmide
Spacer Arm Type AromaticAliphatic
Spacer Arm Length ~9.5 Å (estimated)11.4 Å
Optimal Reaction pH 7.2 - 8.57.0 - 9.0
Reaction Speed Fast (minutes to a few hours)Fast (minutes to a few hours)
Bond Stability HighHigh
Key Advantage The rigid aromatic spacer can provide a defined distance between conjugated molecules.A flexible aliphatic spacer arm can offer less steric hindrance in some applications.
Key Disadvantage The aromatic ring may introduce hydrophobicity, potentially affecting the solubility of the conjugate.Can lead to a heterogeneous product with a random distribution of linkages across multiple lysine residues.
Competing Reaction Hydrolysis of the NHS ester, which increases with pH.Hydrolysis of the NHS ester, which increases with pH.

Experimental Protocols

Detailed methodologies for the conjugation of proteins with 3-DPBA and the subsequent characterization of the conjugates are provided below.

Protein Conjugation with this compound

This protocol describes a general procedure for the covalent conjugation of 3-DPBA to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound (3-DPBA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for an appropriate reaction buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • 3-DPBA Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of 3-DPBA in anhydrous DMSO or DMF. For example, add 100 µL of DMSO to 2.19 mg of 3-DPBA (MW: 219.19 g/mol ).

  • Conjugation Reaction:

    • Calculate the required volume of the 3-DPBA stock solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.

    • While gently stirring the protein solution, add the calculated volume of the 3-DPBA stock solution dropwise.

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted 3-DPBA.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted 3-DPBA and byproducts using a size-exclusion chromatography column equilibrated with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column and elute with PBS. The labeled protein will typically elute in the initial fractions.

Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the protein after conjugation.

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest.

  • Mix a small aliquot of the purified conjugate, the unconjugated protein (as a control), and a molecular weight marker with SDS-PAGE loading buffer.

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto the gel and perform electrophoresis.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands. A shift to a higher molecular weight in the lane with the conjugate compared to the unconjugated protein indicates successful conjugation.

Characterization by Mass Spectrometry

Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of 3-DPBA molecules attached to each protein (degree of labeling).

Procedure:

  • Sample Preparation:

    • Desalt the purified conjugate solution using a method suitable for mass spectrometry (e.g., C4 ZipTip).

  • Intact Mass Analysis:

    • Analyze the desalted conjugate by electrospray ionization mass spectrometry (ESI-MS).

    • The resulting spectrum will show a distribution of charge states for the protein. Deconvolution of this spectrum will yield the molecular weight of the intact protein conjugate.

    • The mass of the conjugated protein will be the mass of the unconjugated protein plus the mass of the attached 3-DPBA molecules (minus the mass of water for the amide bond formation). The number of attached linkers can be calculated from this mass difference.

  • Peptide Mapping (Optional):

    • Digest the conjugate with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptides to determine the specific lysine residues that were conjugated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1 hour, Room Temp) protein_prep->conjugation reagent_prep 3-DPBA Stock Solution (10 mM in DMSO) reagent_prep->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification sds_page SDS-PAGE Analysis purification->sds_page mass_spec Mass Spectrometry Analysis purification->mass_spec

Experimental workflow for 3-DPBA protein conjugation and characterization.

Reaction of 3-DPBA with a primary amine on a protein.

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the selection of an appropriate labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, an amine-reactive N-Hydroxysuccinimide (NHS) ester, with other commonly employed protein labeling strategies for mass spectrometry analysis. By examining their respective performance characteristics, supported by established principles and available data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Introduction to this compound Labeling

This compound is a chemical labeling reagent used to modify proteins for mass spectrometry-based analysis. It belongs to the widely used class of N-Hydroxysuccinimide (NHS) esters, which react with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The key features of this particular reagent are its relatively small size and the hydrophobic nature of the benzoic acid group. These characteristics can influence the properties of labeled proteins and peptides, impacting their analysis by mass spectrometry.

Performance Comparison with Alternative Labeling Strategies

The choice of a labeling strategy depends on the specific goals of the experiment, such as the desired level of multiplexing, the need for absolute versus relative quantification, and the nature of the biological sample. Here, we compare labeling with this compound (a representative small, neutral NHS ester) with other prevalent methods: isobaric labeling (TMT and iTRAQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and label-free quantification.

FeatureThis compoundIsobaric Labeling (TMT/iTRAQ)SILACLabel-Free Quantification
Principle Chemical labeling of primary amines with a fixed mass tag.Chemical labeling of primary amines with tags that are isobaric in the MS1 scan but yield reporter ions of different masses in the MS/MS scan.[3]Metabolic incorporation of stable isotope-labeled amino acids.Quantification based on signal intensity (peak area) or spectral counting of unlabeled peptides.[4]
Multiplexing Capacity 1-plex (unless isotopically labeled versions are used)Up to 18-plex with TMTpro.[5]Typically 2-plex or 3-plex.High, limited by instrument time and sample complexity.[6]
Quantification Level MS1 (precursor ion intensity)MS/MS (reporter ion intensity)[7]MS1 (precursor ion intensity)MS1 (peak area) or MS/MS (spectral counting)[4]
Labeling Efficiency High, dependent on pH and reagent concentration.High, with achievable efficiencies >99% under optimized conditions.[3]Near 100% incorporation in cell culture.Not applicable.
Specificity Primarily targets primary amines, with potential for off-target labeling of Ser, Thr, and Tyr.[5][8]Primarily targets primary amines, with known side reactions on Ser, Thr, and Tyr.[8]Highly specific to the amino acids being replaced.Not applicable.
Sample Types In vitro labeling of purified proteins or cell lysates.In vitro labeling of peptides from various sample types.Applicable to live cells in culture.Applicable to a wide range of sample types.
Impact on Peptide Properties Increases hydrophobicity due to the benzoic acid moiety, which may alter chromatographic retention time.[6]Can increase hydrophobicity and may affect fragmentation.Minimal impact on peptide chemistry.No alteration of peptide properties.
Cost Relatively low cost for the reagent itself.Higher reagent cost, especially for higher plexing.Can be expensive due to the cost of labeled amino acids and specialized media.No reagent cost, but may require more instrument time for replicates.[6]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general workflow for labeling proteins with this compound. Optimization may be required depending on the specific protein and downstream application.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.5.[1]

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved labeling reagent to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by desalting or dialysis into a suitable buffer for downstream analysis.

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reduction and Alkylation:

    • To the labeled protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool to room temperature and add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.[9]

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.[9]

  • Digestion Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.[10]

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a liquid chromatography system coupled to a high-resolution mass spectrometer.

Visualizing the Workflow and Concepts

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep Mass Spectrometry Sample Preparation cluster_analysis Analysis protein Protein Sample (Amine-free buffer, pH 7.2-8.5) reaction Labeling Reaction (RT, 30-60 min) protein->reaction reagent This compound (in DMSO/DMF) reagent->reaction quench Quench Reaction (Tris buffer) reaction->quench purify_protein Purification (Desalting/Dialysis) quench->purify_protein labeled_protein Labeled Protein purify_protein->labeled_protein reduce_alkylate Reduction & Alkylation (DTT & IAA) labeled_protein->reduce_alkylate digest Trypsin Digestion reduce_alkylate->digest cleanup Peptide Cleanup (C18 SPE) digest->cleanup labeled_peptides Labeled Peptides cleanup->labeled_peptides lcms LC-MS/MS Analysis labeled_peptides->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis

Caption: Workflow for protein labeling and mass spectrometry analysis.

reaction_mechanism protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-Benzoic Acid (Stable Amide Bond) protein->labeled_protein Nucleophilic Acyl Substitution reaction_label + nhs_ester This compound nhs_ester->labeled_protein nhs N-Hydroxysuccinimide (Byproduct) product_label +

Caption: NHS ester reaction with a primary amine on a protein.

Concluding Remarks

This compound offers a straightforward and cost-effective method for labeling proteins for mass spectrometry analysis. Its performance is characteristic of small, neutral NHS esters. The introduction of a hydrophobic benzoic acid moiety is a key consideration, as it may influence peptide behavior during chromatographic separation, potentially improving the retention of hydrophilic peptides or complicating the analysis of already hydrophobic ones.[11]

In comparison to other methods, it lacks the multiplexing capabilities of isobaric tags like TMT and iTRAQ and is not suitable for in-vivo studies like SILAC.[3][12] However, for experiments where a simple, robust in-vitro labeling strategy is required for relative quantification at the MS1 level, it remains a viable option. The choice between this and other labeling strategies should be guided by the specific experimental question, sample type, and available instrumentation. For instance, label-free approaches may be preferable when a large number of samples need to be compared and the cost of reagents is a limiting factor, though this often requires more replicates to achieve statistical power.[6] Ultimately, a thorough understanding of the principles, advantages, and limitations of each method is paramount for successful quantitative proteomics research.

References

Determining the Degree of Labeling for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the degree of labeling (DOL) is a critical quality control step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The DOL, which represents the average number of molecules conjugated to a protein, directly impacts the efficacy, safety, and pharmacokinetic properties of the final product. This guide provides a comprehensive comparison of common methods for determining the DOL of protein conjugates synthesized using the amine-reactive linker, 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. We will explore the principles, protocols, and performance of UV-Vis spectrophotometry, mass spectrometry, and the Hydroxyphenylazo-benzoic acid (HABA) assay, offering supporting data and detailed methodologies to guide your selection of the most appropriate technique.

Comparison of Key Methods for DOL Determination

The choice of method for determining the DOL depends on several factors, including the nature of the conjugated molecule, the required accuracy, available instrumentation, and throughput needs. Below is a comparative overview of the most common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Application
UV-Vis Spectrophotometry Measures the absorbance of the conjugate at two wavelengths: one for the protein (typically 280 nm) and one for the attached molecule. The DOL is calculated using the Beer-Lambert law.[1][2]- Simple and rapid- Requires common laboratory equipment- Non-destructive- Requires that the attached molecule has a distinct UV-Vis absorbance from the protein.- Relies on accurate molar extinction coefficients for both the protein and the label.- Potential for interference from other absorbing species.[1]Routine quantification of conjugates where the label has a strong and unique absorbance.
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of the intact protein before and after conjugation. The mass difference indicates the number of attached labels.- Highly accurate and provides a direct measurement of the conjugate's mass and mass distribution.- Can identify different labeled species and heterogeneity.- Does not require a chromophore on the label.- Requires specialized and expensive instrumentation.- Sample preparation can be more complex and time-consuming.- Can be a destructive technique.[]Precise characterization of conjugates, especially for regulatory submissions and in-depth structural analysis.
HABA Assay A colorimetric assay specific for biotinylated proteins. Biotin displaces the HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[4]- Simple and inexpensive.- Does not require sophisticated instrumentation.- Only applicable to biotin-containing conjugates.- Can be less accurate due to steric hindrance, potentially underestimating the DOL.Rapid estimation of biotin incorporation in routine screening.

Detailed Experimental Protocols

UV-Vis Spectrophotometry

This method is often the first choice for its simplicity and accessibility. The key to accuracy lies in the precise knowledge of the molar extinction coefficients of the protein and the labeling reagent at the chosen wavelengths.

Protocol:

  • Purification of the Conjugate: It is crucial to remove all unconjugated labeling reagent from the protein conjugate. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[5]

  • Sample Preparation: Prepare a solution of the purified conjugate in a UV-transparent buffer (e.g., PBS). If the solution is too concentrated, dilute it to ensure the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0 AU). Record the dilution factor.[5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins.

    • Measure the absorbance at the maximum absorbance wavelength (λ_max) of the this compound linker. Based on data for similar benzoic acid NHS esters, the λ_max is expected to be in the range of 270-290 nm. For the purpose of this protocol, we will use an estimated λ_max of 280 nm. It is highly recommended to determine the experimental λ_max of the free linker in the same buffer for accurate results.

  • Calculation of DOL:

    The degree of labeling can be calculated using the following formula[1][4]:

    Protein Concentration (M) = [A₂₈₀ - (A_linker_max × CF₂₈₀)] / ε_protein

    DOL = (A_linker_max × Dilution Factor) / (ε_linker × Protein Concentration (M))

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_linker_max: Absorbance of the conjugate at the λ_max of the linker.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.[5]

    • CF₂₈₀: Correction factor = (ε_linker at 280 nm) / (ε_linker at its λ_max). This corrects for the absorbance of the linker at 280 nm.

Workflow for DOL Determination by UV-Vis Spectrophotometry

G start Start: Purified Conjugate purify Remove Unconjugated Linker (e.g., Desalting Column) start->purify measure Measure Absorbance (A280 and A_linker_max) purify->measure calculate Calculate DOL using Beer-Lambert Law measure->calculate end End: DOL Value calculate->end

Workflow for DOL determination via UV-Vis spectrophotometry.
Mass Spectrometry (MALDI-TOF)

Mass spectrometry provides a direct and highly accurate measurement of the DOL by analyzing the mass of the intact protein before and after conjugation.

Protocol:

  • Sample Preparation:

    • Prepare solutions of both the unlabeled protein and the purified conjugate at a concentration of approximately 1-10 µM in a suitable buffer.

    • If the samples contain salts or detergents, they must be desalted using techniques like zip-tipping or dialysis against a volatile buffer (e.g., ammonium bicarbonate).

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins, in a solvent mixture (e.g., acetonitrile and 0.1% trifluoroacetic acid).

  • Spotting: Mix the protein sample with the matrix solution and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow it to air-dry to form crystals.

  • Data Acquisition: Analyze the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer. Acquire the mass spectra in the appropriate mass range.

  • Data Analysis:

    • Determine the average molecular weight of the unlabeled protein (Mass_unlabeled) and the labeled protein (Mass_labeled) from their respective mass spectra.

    • The mass of the this compound linker is approximately 219.19 g/mol .

    • Calculate the DOL using the following formula:

    DOL = (Mass_labeled - Mass_unlabeled) / Mass_linker

Workflow for DOL Determination by Mass Spectrometry

G start Start: Unlabeled & Labeled Protein desalt Desalt Samples start->desalt spot Co-crystallize with Matrix on MALDI Plate desalt->spot analyze Acquire Mass Spectra (MALDI-TOF MS) spot->analyze calculate Calculate Mass Difference and DOL analyze->calculate end End: DOL & Distribution calculate->end

Workflow for DOL determination via mass spectrometry.
HABA Assay (for Biotinylated Conjugates)

While not directly applicable to all conjugates made with this compound, if this linker is used to attach a biotin moiety, the HABA assay is a simple and rapid colorimetric method for estimating the DOL.

Protocol:

  • Purification: Ensure all free biotin is removed from the labeled protein sample.[4]

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS. The binding of HABA to avidin produces a color with an absorbance maximum at 500 nm.[4]

  • Baseline Measurement: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀_HABA/Avidin).[4]

  • Sample Measurement: Add a known volume of the biotinylated protein sample to the cuvette, mix well, and allow the reaction to stabilize. The biotin will displace the HABA from the avidin, causing a decrease in absorbance. Measure the final stable absorbance at 500 nm (A₅₀₀_Sample).[4]

  • Calculation of DOL:

    The concentration of biotin can be determined from the change in absorbance using the Beer-Lambert law, and subsequently, the DOL can be calculated.

    ΔA₅₀₀ = A₅₀₀_HABA/Avidin - A₅₀₀_Sample

    Moles of Biotin = ΔA₅₀₀ / ε_HABA-Avidin (assuming a 1 cm pathlength)

    DOL = Moles of Biotin / Moles of Protein

    Where:

    • ε_HABA-Avidin: Molar extinction coefficient of the HABA-avidin complex at 500 nm, which is approximately 34,000 M⁻¹cm⁻¹.

Logical Relationship in the HABA Assay

G cluster_0 Initial State cluster_1 Addition of Biotinylated Protein cluster_2 Final State Avidin-HABA Complex Avidin-HABA Complex Avidin-Biotin Complex Avidin-Biotin Complex Avidin-HABA Complex->Avidin-Biotin Complex Displacement Free HABA Free HABA Avidin-HABA Complex->Free HABA Biotinylated Protein Biotinylated Protein Biotinylated Protein->Avidin-Biotin Complex

Principle of the HABA assay for biotin quantification.

Conclusion

The accurate determination of the degree of labeling is a cornerstone of bioconjugate development and quality control. For conjugates involving this compound, UV-Vis spectrophotometry offers a rapid and accessible method, though its accuracy is contingent on the experimental determination of the linker's molar extinction coefficient. Mass spectrometry stands out as the most accurate and definitive method, providing detailed information on the DOL and conjugate heterogeneity, making it ideal for in-depth characterization and regulatory purposes. The HABA assay serves as a convenient, albeit less precise, alternative specifically for biotinylated conjugates. The choice of method should be guided by the specific requirements of the research or application, taking into account the available resources and the desired level of precision.

References

A Comparative Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid and Other N-Hydroxysuccinimide Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent modification of biomolecules is a cornerstone for advancing research, diagnostics, and therapeutics. N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely employed for their ability to form stable amide bonds with primary amines, such as those found on lysine residues and the N-termini of proteins. This guide provides an objective comparison of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, an aromatic NHS ester, with other commonly used NHS esters, offering insights into their relative performance based on available experimental data.

Core Principles of NHS Ester Chemistry

NHS esters react with unprotonated primary amines in a nucleophilic acyl substitution reaction. This process is highly pH-dependent, with optimal reaction rates typically observed between pH 7.2 and 8.5. At this pH range, the targeted amine groups are sufficiently deprotonated to act as effective nucleophiles. A critical competing reaction is the hydrolysis of the NHS ester, which also accelerates at higher pH. This side reaction can significantly reduce conjugation efficiency by rendering the reagent inactive. Therefore, a key consideration in selecting an NHS ester is the balance between its reactivity towards amines and its stability against hydrolysis.

Performance Comparison of NHS Esters

The choice of an NHS ester can significantly impact the outcome of a bioconjugation reaction. Factors such as the structure of the parent carboxylic acid (aromatic vs. aliphatic), the presence of a spacer arm, and the inclusion of water-solubilizing groups all influence the reagent's properties.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the hydrolysis and amidation of various NHS esters. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature. The data presented for the NHS ester of 4-benzoic acid serves as a close proxy for the performance of this compound due to their structural similarity.

Table 1: Hydrolysis Half-life (t½) of Selected NHS Esters

NHS EsterpHTemperature (°C)Half-life (t½)Reference(s)
NHS ester of 4-benzoic acid8.0Room Temp.210 minutes[1]
NHS ester of 4-benzoic acid8.5Room Temp.180 minutes[1]
NHS ester of 4-benzoic acid9.0Room Temp.125 minutes[1]
General NHS Esters7.004-5 hours[2][3]
General NHS Esters8.6410 minutes[2][3]
PEG-Succinimidyl Valerate (SVA)8.02533.6 minutes[4]
PEG-Succinimidyl Carbonate (SC)8.02520.4 minutes[4]
PEG-Succinimidyl Propionate (SPA)8.02516.5 minutes[4]
PEG-Succinimidyl Succinate (SS)8.0259.8 minutes[4]

Table 2: Amidation Half-life (t½) and Yield for NHS Ester of 4-Benzoic Acid

pHTemperature (°C)Amidation Half-life (t½)Amide YieldReference(s)
8.0Room Temp.80 minutes80-85%[1]
8.5Room Temp.20 minutes80-85%[1]
9.0Room Temp.10 minutes80-85%[1]

Key Alternatives to Standard NHS Esters

Several alternatives to standard NHS esters have been developed to address specific challenges in bioconjugation, such as solubility and hydrolytic stability.

  • Sulfonated NHS Esters (Sulfo-NHS): These esters incorporate a sulfonate group, which imparts water solubility. This allows for conjugation reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein stability. Furthermore, their charge renders them membrane-impermeable, making them ideal for selectively labeling cell surface proteins.

  • Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) Esters: These esters are generally more resistant to hydrolysis than their NHS counterparts. This increased stability provides a wider window for the conjugation reaction and can lead to higher yields, especially at a slightly more alkaline pH.

Experimental Protocols

To facilitate a reliable comparison of the performance of different NHS esters, standardized experimental protocols are crucial. Below are methodologies for key experiments.

Protocol 1: Determination of NHS Ester Hydrolysis Rate

This protocol outlines a method to determine the rate of hydrolysis of an NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • NHS ester reagent

  • Amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette.

  • Initiate the reaction by adding a small volume of the NHS ester stock solution to the buffer and mix quickly. The final concentration of the organic solvent should be kept to a minimum.

  • Immediately begin monitoring the absorbance at 260 nm at regular time intervals.

  • Continue recording until the absorbance reaches a plateau, indicating complete hydrolysis.

  • The half-life (t½) of the hydrolysis reaction can be calculated from a plot of absorbance versus time.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[5]

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the label is light-sensitive.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purify the protein conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove excess reagent and byproducts.

Protocol 3: Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of labels conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry if the label has a distinct absorbance profile.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

  • Calculate the concentration of the label using the Beer-Lambert law.

  • The DOL is the molar ratio of the label to the protein.

Mandatory Visualizations

cluster_0 NHS Ester Reaction cluster_1 Competing Hydrolysis NHS_Ester R-C(O)-O-NHS Amide_Bond R-C(O)-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS N-Hydroxysuccinimide NHS_Ester_H2O R-C(O)-O-NHS Carboxylic_Acid R-COOH (Inactive) NHS_Ester_H2O->Carboxylic_Acid Hydrolysis Water H2O Water->Carboxylic_Acid NHS_H2O N-Hydroxysuccinimide

Caption: Reaction pathways for NHS esters.

Start Start Prep_Protein Prepare Protein Solution (Amine-free buffer) Start->Prep_Protein Prep_NHS Prepare NHS Ester Stock Solution (DMSO/DMF) Start->Prep_NHS React Combine & Incubate (RT, 1-2h or 4°C, 2-4h) Prep_Protein->React Prep_NHS->React Quench Quench Reaction (e.g., Tris buffer) React->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., DOL, activity assay) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for protein conjugation.

Esters Amine-Reactive Esters NHS NHS Ester - Standard - Aromatic (e.g., this compound) - Aliphatic Esters->NHS Sulfo_NHS Sulfo-NHS Ester + Water Soluble - Membrane Impermeable Esters->Sulfo_NHS TFP_PFP TFP/PFP Esters + Higher Hydrolytic Stability Esters->TFP_PFP

Caption: Comparison of NHS ester alternatives.

References

A Comparative Guide to HPLC Analysis for Validating 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of protein conjugation with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a commonly used amine-reactive crosslinker. We will explore the performance of various HPLC techniques, compare them with alternative analytical methods, and provide detailed experimental protocols and supporting data to aid in your research and development endeavors.

Comparison of Analytical Techniques for Conjugate Validation

The validation of protein conjugation is crucial to ensure the quality, consistency, and efficacy of bioconjugates. While HPLC is a cornerstone technique, other methods provide orthogonal and complementary information.

Feature HPLC Mass Spectrometry (MS) SDS-PAGE
Primary Separation Principle Differential partitioning between mobile and stationary phases (based on size, hydrophobicity, or charge). Mass-to-charge ratio. Electrophoretic mobility based on molecular weight.
Key Quantitative Outputs Purity (%), aggregation levels (%), Drug-to-Antibody Ratio (DAR). Precise molecular weight of conjugate and subunits, confirmation of conjugation sites. Estimation of molecular weight and purity.
Resolution High to very high, capable of separating different conjugated species. Very high, can identify specific modification sites. Lower, may not resolve species with similar molecular weights.
Throughput Moderate, samples are analyzed sequentially. Moderate to low, depending on sample complexity and instrumentation. High, multiple samples can be run in parallel on a single gel.
Advantages Robust, reproducible, quantitative, and versatile with different modes. Provides definitive molecular information and structural insights. Simple, cost-effective, and provides a quick visual assessment of purity.
Limitations Can be denaturing (RP-HPLC), may require method development for each conjugate. High initial instrument cost, complex data analysis. Semi-quantitative, lower resolution, can be influenced by post-translational modifications.

In-Depth Comparison of HPLC Methods

Different modes of HPLC offer distinct advantages for analyzing protein conjugates. The choice of method depends on the specific quality attribute being assessed.

Feature Reversed-Phase HPLC (RP-HPLC) Size-Exclusion HPLC (SEC-HPLC) Hydrophobic Interaction Chromatography (HIC-HPLC)
Separation Principle Hydrophobicity. Hydrodynamic radius (size). Surface hydrophobicity.
Primary Application Purity assessment, analysis of conjugation efficiency, and determination of Drug-to-Antibody Ratio (DAR) of reduced conjugates. Quantification of monomer, aggregates, and fragments. Determination of DAR under native conditions.[1]
Mobile Phase Acetonitrile/water gradients with ion-pairing agents (e.g., TFA). Aqueous buffers (e.g., phosphate-buffered saline). High salt concentration gradients (e.g., ammonium sulfate).
Conditions Denaturing. Non-denaturing. Non-denaturing.
Sample Recovery Good, but protein may be denatured. Excellent, preserves protein structure and function. Excellent, preserves protein structure and function.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment and Conjugation Efficiency

This protocol is designed to separate the unconjugated protein, the conjugated protein, and free this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C4 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Protein conjugate sample

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the protein conjugate sample (typically at 1 mg/mL).

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Maintain the flow rate at 1.0 mL/min.

  • Set the detection wavelength to 280 nm (for protein) and a secondary wavelength corresponding to the absorbance maximum of the linker if applicable.

  • The unconjugated protein will elute earlier than the more hydrophobic conjugated protein.

Protocol 2: SEC-HPLC for Aggregate and Fragment Analysis

This protocol separates high molecular weight aggregates, the monomeric conjugate, and low molecular weight fragments.

Instrumentation:

  • HPLC system with a UV detector

  • SEC column (e.g., 7.8 x 300 mm, 300 Å pore size)

Reagents:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Protein conjugate sample

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject 20-50 µL of the protein conjugate sample (typically at 1-5 mg/mL).

  • Run the analysis isocratically for 30 minutes.

  • Set the detection wavelength to 280 nm.

  • Aggregates will elute first, followed by the monomer, and then any fragments.

Protocol 3: HIC-HPLC for Drug-to-Antibody Ratio (DAR) Determination

This protocol separates antibody-drug conjugate (ADC) species based on the number of conjugated linker-drugs.

Instrumentation:

  • Bio-inert HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject 10 µL of the ADC sample (typically at 1 mg/mL).

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Maintain the flow rate at 0.8 mL/min.

  • Set the detection wavelength to 280 nm.

  • Species with a higher DAR will be more hydrophobic and elute later. The average DAR can be calculated from the peak areas of the different species.[1]

Quantitative Data Presentation

The following tables present representative data obtained from the HPLC analysis of a model antibody conjugated with an NHS-ester-containing linker, similar in reactivity to this compound.

Table 1: RP-HPLC Analysis of Conjugation Reaction
PeakRetention Time (min)Peak Area (%)Identification
112.515.2Unconjugated Antibody
215.884.8Conjugated Antibody
Table 2: SEC-HPLC Analysis of Purified Conjugate
PeakRetention Time (min)Peak Area (%)Identification
18.23.5Aggregate
210.596.1Monomer
312.10.4Fragment
Table 3: HIC-HPLC Data for DAR Calculation of a Cysteine-linked ADC Mimic
PeakRetention Time (min)Peak Area (%)Drug Load (n)% Area x n
DAR010.25.100
DAR214.525.8251.6
DAR417.850.34201.2
DAR620.115.6693.6
DAR822.33.2825.6
Total 100 372.0
Average DAR 3.72

Note: The average DAR is calculated by summing the (% Area x n) values and dividing by 100.

Visualizations

Conjugation Reaction Pathway

The following diagram illustrates the reaction of this compound with a primary amine (e.g., the epsilon-amino group of a lysine residue) on a protein.

Conjugation_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Protein->Conjugate + Linker (pH 7.2-8.5) Linker This compound (NHS Ester) Linker->Conjugate NHS N-hydroxysuccinimide (Leaving Group)

Conjugation of this compound to a protein.
Experimental Workflow for HPLC Analysis

This workflow outlines the general steps for the analysis of the protein conjugate using the different HPLC methods discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Conjugation Protein Conjugation Reaction Purification Purification of Conjugate Conjugation->Purification RP_HPLC RP-HPLC (Purity & Efficiency) Purification->RP_HPLC SEC_HPLC SEC-HPLC (Aggregation & Fragmentation) Purification->SEC_HPLC HIC_HPLC HIC-HPLC (DAR Determination) Purification->HIC_HPLC Data Chromatogram Analysis (Peak Integration, Retention Time) RP_HPLC->Data SEC_HPLC->Data HIC_HPLC->Data Report Validation Report Data->Report

General workflow for HPLC-based validation of protein conjugation.

References

A Comparative Guide to Functional Assays for Proteins Modified with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing the Functional Consequences of Amine-Reactive Protein Modification

The covalent modification of proteins is a fundamental tool in biochemical research and therapeutic development. Reagents that target primary amines, such as the N-terminus and the ε-amino group of lysine residues, are widely utilized for protein labeling, crosslinking, and the development of antibody-drug conjugates. Among these, N-hydroxysuccinimide (NHS) esters, like 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, are a popular choice due to their reactivity under physiological conditions. However, the non-specific nature of this modification can lead to a heterogeneous product and potentially impact the protein's function. This guide provides a comparative overview of functional assays for proteins modified with this compound and its alternatives, supported by experimental data and detailed protocols.

Introduction to Amine-Reactive Chemistries

The modification of proteins with amine-reactive reagents is a cornerstone of bioconjugation. The most common strategies involve the use of NHS esters, isothiocyanates, and reductive amination.

N-Hydroxysuccinimide (NHS) Esters , such as this compound, react with primary amines to form stable amide bonds.[1] This reaction is typically carried out in a slightly alkaline pH range of 7.2 to 8.5.[1] A significant challenge with NHS esters is their susceptibility to hydrolysis, which competes with the aminolysis reaction and can reduce conjugation efficiency.[2][3]

Isothiocyanates react with primary amines to create a stable thiourea linkage.[1] This reaction generally requires a higher pH (9.0-11.0) for optimal reactivity with amines.[1] While the thiourea bond is reasonably stable, it is generally considered less stable than the amide bond formed by NHS esters.[1]

Reductive Amination involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine. This method offers an alternative for modifying amines under different reaction conditions.

The choice of modification chemistry can have a significant impact on the structure and function of the protein. Therefore, a thorough functional assessment of the modified protein is crucial.

Comparative Analysis of Amine-Reactive Reagents

The selection of an appropriate amine-reactive reagent depends on several factors, including the desired stability of the conjugate, the sensitivity of the protein to pH, and the potential for off-target reactions.

FeatureNHS Esters (e.g., this compound)IsothiocyanatesReductive Amination
Reactive Group N-hydroxysuccinimidyl esterIsothiocyanateAldehyde/Ketone
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Bond AmideThioureaSecondary Amine
Bond Stability Highly stable[1]Reasonably stable, but can be less stable than amides[1]Stable
Optimal Reaction pH 7.2 - 8.5[1]9.0 - 11.0[1]~6.0-7.5 (for Schiff base formation)
Reaction Speed Fast (minutes to a few hours)[1]Generally slower than NHS esters[1]Variable, often requires longer incubation
Primary Side Reaction Hydrolysis of the ester[2][3]Reaction with thiols at neutral pHSchiff base instability before reduction
Selectivity High for primary aminespH-dependent; can react with thiolsGenerally high for primary amines

Functional Assays for Modified Proteins

A comprehensive evaluation of a modified protein's function is essential to ensure that the conjugation process has not compromised its biological activity. A variety of in vitro and cell-based assays can be employed for this purpose.

Enzyme Kinetic Assays

For proteins with enzymatic activity, it is critical to determine the kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), both before and after modification.[4] A significant change in these parameters can indicate that the modification has altered the enzyme's affinity for its substrate or its catalytic efficiency.

Experimental Protocol: General Enzyme Kinetic Assay

This protocol describes a general method for determining the kinetic parameters of an enzyme.

Materials:

  • Purified unmodified and modified enzyme

  • Substrate solution

  • Reaction buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Prepare a series of substrate concentrations: Dilute the substrate stock solution in the reaction buffer to create a range of concentrations, typically spanning from 0.1 x Km to 10 x Km.

  • Initiate the reaction: Add a fixed amount of the unmodified or modified enzyme to each substrate concentration to start the reaction.

  • Measure the initial reaction velocity (V₀): Monitor the formation of the product over a short period where the reaction rate is linear. The method of detection will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

  • Plot the data: Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.[4]

Protein Binding Assays

For proteins that function by binding to other molecules (e.g., antibodies, receptors), it is crucial to assess how modification affects their binding affinity and kinetics.

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5] It can provide quantitative data on association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for an SPR experiment to measure the binding of an analyte to an immobilized ligand.

Materials:

  • SPR instrument and sensor chips

  • Purified ligand (unmodified or modified protein)

  • Purified analyte (binding partner)

  • Immobilization buffer

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently attach the purified ligand to the surface of a sensor chip. Amine coupling is a common method for this, where the ligand is immobilized via its primary amines.

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants (ka, kd, and KD).

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

ELISA is a widely used plate-based assay for quantifying protein-protein, protein-antigen, and other binding interactions. A competitive ELISA can be used to determine the relative binding affinity of a modified protein compared to its unmodified counterpart.

Cell-Based Functional Assays

For many proteins, their ultimate function is realized within a cellular context. Cell-based assays provide a more physiologically relevant assessment of the impact of modification.

These assays are particularly important for modified proteins intended for therapeutic use, such as antibody-drug conjugates. They measure the ability of the modified protein to induce cell death in target cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Unmodified and modified protein

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the unmodified and modified protein and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the protein that causes 50% inhibition of cell viability).

For antibodies and other ligands that bind to cell surface receptors, it is often important that they are internalized by the cell. Fluorescence microscopy or flow cytometry can be used to monitor the internalization of a fluorescently labeled modified protein.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language for Graphviz can help to visualize the complex workflows and biological pathways involved in the functional analysis of modified proteins.

G cluster_modification Protein Modification Workflow cluster_assay Functional Analysis Protein Purified Protein Reaction Conjugation Reaction (pH 7.2-8.5) Protein->Reaction Reagent This compound or Alternative Reagent Reagent->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification ModifiedProtein Modified Protein Conjugate Purification->ModifiedProtein EnzymeAssay Enzyme Kinetic Assay (Km, Vmax) ModifiedProtein->EnzymeAssay BindingAssay Binding Assay (SPR, ELISA) ModifiedProtein->BindingAssay CellAssay Cell-Based Assay (Viability, Internalization) ModifiedProtein->CellAssay

Caption: A general workflow for the modification of a protein with an amine-reactive reagent and subsequent functional analysis.

G cluster_pathway Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling cluster_modification_effect Potential Impact of Modification Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Cell Surface) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins (e.g., Grb2, SOS) Dimerization->SignalingProteins Recruitment & Activation MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) SignalingProteins->MAPK_Cascade CellularResponse Cellular Response (e.g., Proliferation, Survival) MAPK_Cascade->CellularResponse Ligand_Mod Modification of Ligand: - Altered binding affinity - Reduced signaling activation Ligand_Mod->Ligand RTK_Mod Modification of Receptor: - Impaired dimerization - Altered kinase activity RTK_Mod->RTK

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway, illustrating potential points of functional disruption due to protein modification.

Conclusion

The modification of proteins with amine-reactive reagents like this compound is a powerful technique, but it necessitates a thorough evaluation of the functional consequences. A multi-faceted approach employing a combination of enzymatic, binding, and cell-based assays is essential to fully characterize the modified protein. The choice of an alternative modification strategy, such as using isothiocyanates or reductive amination, should be guided by the specific requirements of the application and the properties of the protein of interest. By carefully selecting the modification chemistry and rigorously assessing the function of the resulting conjugate, researchers can ensure the integrity and biological relevance of their findings.

References

A Comparative Guide to the Stability of Amide Bonds Derived from 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of amide bonds formed using 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a common N-hydroxysuccinimide (NHS) ester crosslinker. We will delve into the critical factors affecting the stability of the linker before and after conjugation, compare it with common alternatives, and provide detailed experimental protocols and supporting data to inform the design of robust bioconjugates.

Introduction: The Role of NHS Esters in Bioconjugation

N-hydroxysuccinimide (NHS) esters are among the most prevalent reagents for covalently modifying proteins, peptides, and other biomolecules. Specifically, this compound provides a rigid aromatic spacer between the biomolecule and a payload. The reaction of its NHS ester group with primary amines (e.g., on lysine residues or the N-terminus of a protein) results in the formation of a highly stable amide bond.[1] However, the utility of NHS esters is critically dependent on their susceptibility to hydrolysis in aqueous environments, a competing reaction that can significantly lower conjugation efficiency.[2][3] Understanding the kinetics of both the desired aminolysis and the competing hydrolysis is paramount for successful bioconjugation.

The Chemistry of Amide Bond Formation and Hydrolysis

The primary application of NHS esters is the acylation of primary amines, a reaction known as aminolysis, which forms a stable amide bond. In aqueous solutions, however, water molecules can also act as nucleophiles, leading to hydrolysis of the ester. This process regenerates the original carboxylic acid and renders the reagent inactive for conjugation.[4]

The stability of the NHS ester is highly pH-dependent. At or below pH 7, the half-life can be several hours, but it shortens to mere minutes as the pH becomes more alkaline.[5] This necessitates careful control of reaction conditions to maximize the yield of the desired conjugate.

Diagram 1: Competing reactions of an NHS ester.

Once formed, the resulting amide bond is exceptionally stable due to resonance, making it resistant to both chemical and enzymatic degradation under typical physiological conditions.[3][6] The cleavage of amide bonds requires harsh conditions, such as heating in strongly acidic or basic solutions.[7][8][9]

Quantitative Stability Data

The most critical stability parameter for NHS esters is their half-life in aqueous solution prior to conjugation.

pHTemperatureHalf-life (t½) of NHS EsterReference(s)
7.04°C4-5 hours[3]
8.025°C~1 hour[10]
8.54°C~10 minutes[3]
8.625°C~10 minutes[2][10]

Table 1: Hydrolytic Half-life of NHS Esters at Various pH Values.

The stability of the formed amide bond is significantly higher, generally considered non-labile under physiological conditions. Its degradation rate is often measured in terms of years, not minutes or hours.[11]

Comparison with Alternative Bioconjugation Chemistries

While NHS ester chemistry is robust and widely used, several alternatives have been developed to address its limitations, such as the pre-conjugation hydrolysis and lack of site-specificity.

Linkage ChemistryBond FormedTarget Residue(s)Linkage StabilityKey AdvantagesKey Disadvantages
NHS Ester Amide Lysine, N-terminus Very High: Resistant to chemical and enzymatic cleavage.[3]Well-established chemistry, stable final bond.Reactive ester is highly susceptible to hydrolysis , leading to low efficiency at high pH.[2]
STP / PFP / TFP Esters AmideLysine, N-terminusVery High: Similar to NHS-derived amide bond.More resistant to hydrolysis than NHS esters , leading to higher conjugation efficiency.[2][5]Can be more hydrophobic.[5]
Maleimide ThioetherCysteine (Thiol)Moderate: Can undergo retro-Michael reaction, especially in the presence of thiols like glutathione.[12]Site-specific conjugation to less abundant cysteine residues.Potential for deconjugation in vivo.[12]
Aldehyde / Hydrazine HydrazoneLysine (modified)pH-Sensitive: Stable at neutral pH but can be cleaved under mildly acidic conditions.[13]Allows for pH-dependent payload release.Requires modification of both biomolecules prior to conjugation.[12]
Strain-Promoted "Click" Chemistry (SPAAC) TriazoleAzide (non-native)Very High: Highly stable and bioorthogonal.[14]Bioorthogonal reaction with high specificity and efficiency.[12]Requires introduction of non-native functional groups into biomolecules.[12]

Table 2: Comparison of Amide Bonds from NHS Esters with Alternative Linkages.

Experimental Protocols

This protocol describes a general procedure for conjugating an amine-containing protein with a payload functionalized with this compound.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound-functionalized payload

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS). Ensure the buffer has sufficient capacity to maintain the pH.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester-functionalized payload in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Optimal conditions may require empirical determination.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS esters.[4]

  • Purification: Remove excess, unreacted reagents and byproducts by purifying the conjugate using a desalting column or dialysis.

This protocol allows for the quantification of the hydrolysis rate of the NHS ester by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260 nm.[4][15]

Materials:

  • NHS ester compound

  • Reaction buffer at desired pH (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • 0.5-1.0 N NaOH for complete hydrolysis control

Procedure:

  • Prepare Reagent Solution: Prepare a solution of the NHS ester (e.g., 1 mg/mL) in the reaction buffer.

  • Measure Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm (A_initial).

  • Monitor Hydrolysis: Record the absorbance at 260 nm at regular time intervals over the desired period.

  • Induce Complete Hydrolysis: To determine the absorbance corresponding to 100% hydrolysis (A_final), add a small volume of NaOH to a separate aliquot of the reagent solution to rapidly hydrolyze the ester and measure the final absorbance.[4]

  • Calculate Half-Life: The percentage of hydrolyzed ester at any time point 't' can be calculated as: % Hydrolyzed = [(A_t - A_initial) / (A_final - A_initial)] * 100. The half-life (t½) is the time at which 50% of the ester has hydrolyzed.

G cluster_prep Preparation cluster_measurement Measurement & Analysis A Prepare NHS Ester Solution in Buffer (pH X) C Measure Initial Absorbance (A_initial) A->C E Induce 100% Hydrolysis with NaOH A->E B Prepare Spectrophotometer (λ = 260 nm) B->C D Record Absorbance (A_t) at Timed Intervals C->D G Calculate % Hydrolysis vs. Time and Determine Half-Life (t½) D->G F Measure Final Absorbance (A_final) E->F F->G

Diagram 2: Workflow for NHS ester hydrolysis assay.

This protocol provides a general method to evaluate the stability of the final amide bond in a biologically relevant matrix.

Materials:

  • Purified bioconjugate

  • Human plasma (or S9 liver extract for metabolic stability)[16]

  • Incubator at 37°C

  • Analysis method (e.g., LC-MS, ELISA, SDS-PAGE)

  • Quenching/precipitation solution (e.g., acetonitrile with internal standard)

Procedure:

  • Incubation: Add the bioconjugate to human plasma to a final concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Preparation: Immediately quench the reaction and precipitate plasma proteins by adding a cold quenching solution. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the amount of intact conjugate and any released payload using a suitable analytical method like LC-MS.

  • Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine its stability profile in plasma.

Conclusion

The amide bond formed from this compound and other NHS esters is exceptionally stable, making it a reliable linkage for creating long-lasting bioconjugates.[3] The primary stability concern is the hydrolytic lability of the NHS ester prior to conjugation, which is highly pH-dependent.[2][3][10] By carefully controlling reaction pH and time, high conjugation efficiencies can be achieved. For applications requiring greater hydrolytic stability of the reactive linker or alternative conjugation sites, other chemistries such as those using STP esters or click reactions present viable alternatives.[5][12] The choice of linker ultimately depends on the specific requirements of the bioconjugate, including the desired stability profile, site of conjugation, and the nature of the payload.

References

The Strategic Advantage of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid in Next-Generation ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate design of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. The linker, the molecular bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy, stability, and safety of the ADC. This guide provides a comparative analysis of linkers derived from 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, highlighting their advantages over other linker classes by focusing on the crucial aspect of hydrophilicity.

The conjugation of highly potent, and often hydrophobic, cytotoxic agents to a monoclonal antibody can present significant challenges, including aggregation, reduced solubility, and rapid clearance from circulation. The incorporation of hydrophilic linkers is a key strategy to mitigate these issues. This compound serves as a valuable building block for such linkers, imparting favorable physicochemical properties to the resulting ADC. The N-aryl succinimide moiety, in conjunction with the benzoic acid group, can enhance the hydrophilicity of the linker, leading to improved performance of the ADC.

Comparative Performance Data

While direct head-to-head experimental data for ADCs using linkers solely based on this compound is limited in publicly available literature, we can infer its advantages by comparing the performance of ADCs with linkers possessing similar hydrophilic aromatic properties against those with conventional hydrophobic or long-chain polyethylene glycol (PEG)-based linkers. The following tables summarize representative data from various studies to illustrate these differences.

Table 1: Physicochemical and In Vitro Performance Comparison

Linker TypeRepresentative Drug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50)Key Advantages
Hydrophilic Aromatic (e.g., derived from N-aryl succinimides) High (up to 8)Significantly ReducedMaintained or ImprovedEnables higher drug loading without compromising stability.
Hydrophobic (e.g., SMCC-based) Moderate (3-4)IncreasedPotentSimpler synthesis but prone to aggregation at higher DARs.
Hydrophilic (PEG-based) High (up to 8)Minimal (<5%)Maintained or ImprovedExcellent solubility, but long PEG chains can sometimes sterically hinder ADC function.[1]

Table 2: In Vivo Performance Comparison

Linker TypeRepresentative Maximum Tolerated Dose (MTD)Plasma Half-life (t½)Tumor AccumulationKey Advantages
Hydrophilic Aromatic (e.g., derived from N-aryl succinimides) ImprovedExtendedEnhancedBetter safety profile and sustained drug delivery to the tumor.
Hydrophobic (e.g., SMCC-based) LowerShorterReducedProne to rapid clearance and off-target toxicity.
Hydrophilic (PEG-based) ImprovedExtendedEnhancedFavorable pharmacokinetics, leading to a wider therapeutic window.[2][3]

Experimental Protocols

To aid in the evaluation of novel ADCs, the following are detailed methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the cell-killing activity of an ADC.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a target cancer cell line.

Methodology:

  • Cell Seeding: Seed antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, the unconjugated antibody, and the free cytotoxic payload. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a 10% SDS-HCl solution).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot it against the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 2: Pharmacokinetic (PK) Analysis in a Preclinical Model

This protocol outlines the steps to evaluate the in vivo stability and clearance of an ADC.[7][8][9]

Objective: To determine the pharmacokinetic profile of an ADC in a relevant animal model (e.g., mice or rats).

Methodology:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analyte Quantification: Use validated bioanalytical methods to quantify the concentrations of:

    • Total antibody (conjugated and unconjugated).

    • Intact ADC.

    • Free cytotoxic payload. Commonly used techniques include enzyme-linked immunosorbent assay (ELISA) for the antibody and ADC, and liquid chromatography-mass spectrometry (LC-MS/MS) for the free payload.[8]

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate pharmacokinetic modeling software.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

ADC_Properties_Comparison cluster_hydrophobic Hydrophobic Linker (e.g., SMCC) cluster_hydrophilic Hydrophilic Linker (e.g., N-Aryl Succinimide Derivative) h_linker Hydrophobic Linker h_props Properties: - Increased Aggregation - Lower DAR ceiling - Rapid Clearance h_linker->h_props p_linker Hydrophilic Linker p_props Properties: - Reduced Aggregation - Higher DAR possible - Improved PK profile p_linker->p_props ADC Antibody-Drug Conjugate ADC->h_linker incorporates ADC->p_linker incorporates

Comparison of ADC properties based on linker type.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Target Cell Culture adc_treatment ADC Treatment (Serial Dilutions) cell_culture->adc_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) adc_treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 animal_model Xenograft Animal Model adc_admin ADC Administration (e.g., IV) animal_model->adc_admin pk_sampling Pharmacokinetic Sampling adc_admin->pk_sampling efficacy_study Efficacy Study (Tumor Growth Inhibition) adc_admin->efficacy_study start ADC Candidate cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

A typical workflow for preclinical ADC evaluation.

MMAE_Signaling_Pathway ADC MMAE-ADC receptor Target Antigen on Cancer Cell ADC->receptor Binds to endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome Trafficking MMAE Free MMAE lysosome->MMAE Linker Cleavage & Payload Release tubulin Tubulin Dimers MMAE->tubulin Inhibits Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest G2/M Phase Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action for an MMAE-based ADC.

References

A Comparative Guide to Spectroscopic Analysis of Peptides Labeled with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide analysis, chemical labeling is a cornerstone for enhancing detection and enabling quantification in various spectroscopic techniques. This guide provides an objective comparison of peptides labeled with 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (DPBA) and two widely used alternatives: Tandem Mass Tags (TMT) for mass spectrometry and Fluorescein isothiocyanate (FITC) for fluorescence-based methods. The selection of a labeling reagent is critical and can significantly influence the outcome and interpretation of experimental data. This document aims to assist researchers in making informed decisions by presenting comparative data and detailed experimental protocols.

At a Glance: Key Differences in Labeling Chemistries

This compound is an amine-reactive labeling reagent. The N-hydroxysuccinimide (NHS) ester group of DPBA reacts with primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues, to form stable amide bonds. This labeling strategy introduces a benzoic acid moiety, which can be useful for certain analytical applications.

Tandem Mass Tags (TMT) are a set of isobaric labeling reagents used for quantitative proteomics.[1] Like DPBA, TMT reagents possess an NHS ester group that reacts with primary amines.[2] A key feature of TMT is the incorporation of stable isotopes that allow for the simultaneous identification and quantification of peptides from multiple samples in a single mass spectrometry experiment.[1][2]

Fluorescein isothiocyanate (FITC) is a fluorescent dye commonly used to label peptides and proteins.[3] The isothiocyanate group of FITC reacts with primary amines to form a thiourea linkage.[3] This introduces a bulky fluorescent tag, making it ideal for fluorescence-based detection methods such as fluorescence microscopy and spectroscopy.[3]

Performance Comparison of Labeling Reagents

The choice of labeling reagent directly impacts the performance of subsequent spectroscopic analysis. The following tables summarize the key performance characteristics of DPBA (represented by a generic benzoic acid NHS ester due to the scarcity of direct comparative data for DPBA), TMT, and FITC based on available data.

Mass Spectrometry Analysis
FeatureBenzoic Acid NHS Ester (DPBA proxy)Tandem Mass Tags (TMT)Fluorescein isothiocyanate (FITC)
Primary Application General peptide labelingMultiplexed quantitative proteomicsPrimarily for fluorescence; can be analyzed by MS
Mass Shift ~105 DaIsobaric (same total mass), reporter ions vary~389 Da
Labeling Efficiency Generally high (>95%) with optimized conditionsHigh (>98%) with optimized protocols[4]Generally high, but can be variable
Signal Intensity in MS Can enhance ionization in some casesDesigned for robust detection of reporter ionsCan suppress ionization and signal intensity due to its size and hydrophobicity
Fragmentation Pattern Can produce characteristic fragment ionsGenerates specific reporter ions for quantification; can influence peptide backbone fragmentation[5]Complex fragmentation due to the large fluorescent tag, can lead to dominant fragment ions from the tag itself
Quantitative Capability Relative quantification via label-free or isotopic labeling of the tagExcellent for relative quantification (up to 18-plex)[6]Not ideal for MS-based quantification
NMR Spectroscopy Analysis
FeatureBenzoic Acid NHS Ester (DPBA proxy)Tandem Mass Tags (TMT)Fluorescein isothiocyanate (FITC)
Impact on Peptide Structure Small modification, minimal structural perturbation expectedLarger tag, may cause localized structural changesBulky and rigid tag, likely to cause significant structural perturbations
Chemical Shift Perturbations Small to moderate shifts expected, primarily near the labeling siteCan induce significant chemical shift changes in residues near the labeling siteExpected to cause large and widespread chemical shift perturbations[1][7]
Spectral Quality Generally minimal impact on spectral qualityMay lead to line broadening for residues near the tagCan cause significant line broadening and loss of signal intensity, complicating spectral analysis
Suitability for Structural Studies Suitable for studying ligand binding and local conformational changesMay be used to probe binding interfaces, but structural interpretation can be complexGenerally not suitable for high-resolution structural studies of the peptide itself
UV-Vis Spectroscopy Analysis
FeatureBenzoic Acid NHS Ester (DPBA proxy)Tandem Mass Tags (TMT)Fluorescein isothiocyanate (FITC)
Chromophore Benzoic AcidPhenyl group within the TMT structureFluorescein
Absorption Maximum (λmax) ~230 nm and ~270 nm (pH dependent)Not typically used for UV-Vis quantification~494 nm[3]
Molar Extinction Coefficient (ε) Moderate (e.g., Benzoic acid in water at pH 2.5, ε at 230 nm is ~8,000-10,000 M⁻¹cm⁻¹)Not a primary application, ε is not typically reported for quantification purposesHigh (~77,000 M⁻¹cm⁻¹ at 494 nm)[8]
Primary Application Peptide quantification at lower UV wavelengthsNot applicableHighly sensitive quantification and detection in the visible range

Experimental Protocols

Detailed methodologies for labeling peptides with DPBA (adapted from general NHS ester protocols), TMT, and FITC are provided below.

Protocol 1: Peptide Labeling with this compound (DPBA)

This protocol is adapted from general procedures for labeling peptides with N-hydroxysuccinimide (NHS) esters.[9]

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound (DPBA)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., C18 desalting column for mass spectrometry)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • DPBA Preparation: Immediately before use, dissolve the DPBA in a minimal amount of DMF or DMSO to a high concentration (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved DPBA to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted DPBA. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the labeled peptide from excess reagent and by-products using a C18 desalting column or other appropriate chromatographic method.

  • Analysis: Analyze the purified labeled peptide by the desired spectroscopic method (MS, NMR, or UV-Vis).

Protocol 2: Peptide Labeling with Tandem Mass Tags (TMT)

This protocol is a summary of a typical TMT labeling procedure for mass spectrometry.[10]

Materials:

  • Lyophilized peptide samples

  • TMT Labeling Reagent Kit (e.g., TMTpro 16plex)

  • Anhydrous acetonitrile

  • Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM)

  • Hydroxylamine solution (e.g., 5%)

  • C18 desalting columns

Procedure:

  • Peptide Reconstitution: Reconstitute each peptide sample in TEAB buffer.

  • TMT Reagent Reconstitution: Reconstitute each TMT label reagent in anhydrous acetonitrile.

  • Labeling Reaction: Add the appropriate TMT label reagent to each peptide sample. The ratio of reagent to peptide should be optimized, but a common starting point is 8:1 (w/w).[4]

  • Incubation: Incubate the reactions for 1 hour at room temperature.

  • Quenching: Add hydroxylamine solution to each reaction to quench the labeling reaction. Incubate for 15 minutes.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Desalting: Desalt the pooled sample using a C18 desalting column.

  • Mass Spectrometry Analysis: Analyze the desalted, labeled peptide mixture by LC-MS/MS.

Protocol 3: Peptide Labeling with Fluorescein isothiocyanate (FITC)

This protocol outlines the steps for labeling a peptide with FITC.[3]

Materials:

  • Peptide with a primary amine

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion or reverse-phase chromatography column for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Labeling Buffer at a concentration of 1-5 mg/mL.

  • FITC Preparation: Dissolve FITC in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the FITC solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Separate the FITC-labeled peptide from unreacted FITC and by-products using size-exclusion or reverse-phase chromatography.

  • Analysis: Characterize the purified FITC-labeled peptide using UV-Vis spectroscopy to determine the degree of labeling and for other fluorescence-based assays.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for peptide labeling and subsequent analysis.

PeptideLabelingWorkflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis Peptide Peptide Solution Reaction Incubation (pH, Temp, Time) Peptide->Reaction LabelingReagent Labeling Reagent (DPBA, TMT, or FITC) LabelingReagent->Reaction Quenching Quenching Reaction->Quenching Purification Chromatography (e.g., C18, SEC) Quenching->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis

General workflow for peptide labeling and spectroscopic analysis.

MassSpecWorkflow start Labeled Peptide Sample lc Liquid Chromatography (Separation) start->lc ms1 MS1 Analysis (Precursor Ion Scan) lc->ms1 fragmentation Fragmentation (e.g., HCD) ms1->fragmentation ms2 MS2 Analysis (Fragment Ion Scan) fragmentation->ms2 data Data Analysis (Identification & Quantification) ms2->data

A simplified workflow for tandem mass spectrometry (MS/MS) analysis.

Conclusion

The selection of a labeling reagent for peptide analysis is a multifaceted decision that depends on the specific research question and the analytical technique to be employed. This compound, as an amine-reactive reagent, offers a straightforward method for introducing a benzoic acid moiety, which may be advantageous for specific applications where this group's properties can be exploited.

For quantitative proteomics, Tandem Mass Tags are the industry standard, providing high-plexing capabilities and robust quantification.[11] However, the cost and complexity of the workflow should be considered.[11] For applications requiring fluorescent detection, FITC is a reliable and well-characterized choice, offering high sensitivity. However, its large size can interfere with the biological activity of the peptide and complicate structural studies by NMR.

Researchers should carefully consider the trade-offs between the information they wish to obtain and the potential artifacts introduced by the label. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical experimental design choices.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS Number: 60693-31-4), a compound often utilized in bioconjugation and labeling.

Hazard and Disposal Information Summary

The following table summarizes key safety and disposal information derived from available Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the product in use and to adhere to all local, state, and federal regulations.

ParameterInformationSource
Primary Hazards Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.
Accidental Release Measures Take up dry. Clean up affected area. Avoid generation of dusts.
Disposal Method Dispose of contents/container to an approved waste disposal plant. Must not be disposed of together with household garbage. Do not allow product to reach sewage system.
Container Handling Leave chemicals in original containers. No mixing with other waste. Handle uncleaned containers like the product itself.

Experimental Protocol: Spill Cleanup and Disposal

In the event of a spill, follow these procedures to safely clean and prepare the material for disposal.

1. Immediate Spill Response:

  • Evacuate non-essential personnel from the immediate area.
  • Ensure adequate ventilation.
  • Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. If significant dust is generated, respiratory protection may be necessary.

2. Containment and Cleanup:

  • For a dry spill, carefully sweep up the solid material. Avoid actions that generate dust. A HEPA-filter vacuum can be used for larger spills.
  • Place the collected material into a clearly labeled, sealed container for disposal.

3. Decontamination:

  • Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as chemical waste.
  • Wash hands thoroughly after handling.

4. Waste Collection and Storage:

  • Store the sealed container with the spilled material in a designated hazardous waste collection area.
  • Ensure the container is properly labeled with the chemical name and associated hazards.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste (Unused chemical, contaminated materials, spill cleanup debris) B Segregate Waste (Keep in original or properly labeled container. Do not mix with other waste.) A->B Segregation C Package for Disposal (Ensure container is sealed and not leaking.) B->C Packaging D Store Temporarily (Place in designated hazardous waste accumulation area.) C->D Storage E Arrange for Pickup (Contact institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.) D->E Coordination F Documentation (Complete all necessary waste disposal forms.) E->F Compliance G Final Disposal (Transport to an approved waste disposal plant.) F->G Transportation

Caption: Disposal Workflow for this compound

This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance in the handling and disposal of all chemical waste.

Personal protective equipment for handling 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (CAS 60693-31-4). Adherence to these procedures is paramount for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.

Summary of Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to lungs through prolonged or repeated exposure if inhaled.

  • Short-term (acute) aquatic hazard (Category 3): Harmful to aquatic life.

Quantitative Data Summary

ParameterValueReference
GHS PictogramsDanger
Hazard StatementsH315, H318, H372, H402
Precautionary StatementsP260, P264, P270, P273, P280, P302+P352, P305+P351+P338+P310, P314, P332+P313, P362, P501

Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a P2 filter is recommended.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a microbalance with a draft shield if available.

    • Handle with non-sparking tools.

  • Dissolution and Reaction Setup:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

    • If heating is required, use a controlled heating mantle or water bath; avoid open flames.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures. Do not let the product enter drains.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste material, including unused compound, contaminated PPE (gloves, bench paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the waste container closed when not in use.

  • Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage and Pickup:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Waste material must be disposed of in accordance with national and local regulations.

IV. Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate spill Spill Occurs dissolve->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe end_safe End (Safe) doff_ppe->end_safe start Start start->prep_ppe spill->decontaminate No emergency Follow Emergency Procedures spill->emergency Yes emergency->clean_area

Caption: Workflow for safe handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.